T3Inh-1
Description
Properties
IUPAC Name |
4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBNLSZSAIOAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403999 | |
| Record name | MLS000766132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50440-30-7 | |
| Record name | MLS000766132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000766132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
T3Inh-1: A Technical Guide to its Mechanism of Action as a Selective ppGalNAc-T3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T3Inh-1 is a selective, first-in-class small molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3), a key enzyme involved in initiating mucin-type O-glycosylation. This document provides an in-depth overview of the molecular mechanism of this compound, its biological effects, and the experimental methodologies used for its characterization. This compound acts as a direct, mixed-mode inhibitor, binding to an allosteric site on ppGalNAc-T3. This inhibition has significant downstream consequences, most notably preventing the glycosylation and subsequent stabilization of Fibroblast Growth Factor 23 (FGF23) and potently blocking cancer cell invasion and migration. This guide consolidates key quantitative data, details experimental protocols, and visualizes the underlying pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Role of ppGalNAc-T3 in Health and Disease
The polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) family of enzymes catalyzes the first step in mucin-type O-glycosylation by transferring N-acetylgalactosamine (GalNAc) to serine and threonine residues of target proteins.[1] This post-translational modification is critical for the function of numerous secreted and cell-surface proteins.[2] The ppGalNAc-T family comprises 20 isoforms in humans, with distinct but sometimes overlapping substrate specificities.
The isoform ppGalNAc-T3 has garnered significant attention due to its specific roles in both physiological and pathological processes. Its overexpression has been linked to poor outcomes in cancer, where it contributes to cell invasiveness.[3][4] Additionally, ppGalNAc-T3 is responsible for glycosylating and thereby stabilizing Fibroblast Growth Factor 23 (FGF23), a hormone that regulates phosphate levels.[3][5] Elevated levels of active FGF23 are implicated in chronic kidney disease.[3][4] Given these roles, the selective inhibition of ppGalNAc-T3 presents a promising therapeutic strategy for both oncology and metabolic diseases.[3][]
This compound: A Selective ppGalNAc-T3 Inhibitor
This compound, a quinoline compound, was identified from a high-throughput screen of over 20,000 compounds using a specially engineered human cell line that fluoresces upon ppGalNAc-T3 inhibition.[3][4] It is a potent and selective inhibitor of ppGalNAc-T3 with demonstrated activity both in vitro and in cellular models.[3][4][5]
Core Mechanism of Action
This compound functions as a direct, mixed-mode inhibitor of ppGalNAc-T3.[3][4] This mode of inhibition indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing substrate binding and impeding catalytic turnover.[3][4]
Direct Binding: Experiments using intrinsic tryptophan fluorescence have confirmed that this compound binds directly to the lumenal domain of the ppGalNAc-T3 enzyme.[3][4] This binding is proposed to occur at an allosteric site rather than the active site.[3][4]
Kinetic Profile: In vitro enzymatic assays demonstrate that in the presence of this compound, the maximal reaction velocity (Vmax) of ppGalNAc-T3 is decreased, while the Michaelis constant (Km) for its substrates is increased.[3][4] This kinetic profile is the hallmark of a mixed-mode inhibitor.[3][4]
Downstream Biological Consequences
Regulation of FGF23 Cleavage
A key substrate of ppGalNAc-T3 is FGF23, a hormone that regulates phosphate homeostasis. ppGalNAc-T3-mediated O-glycosylation protects FGF23 from proteolytic cleavage by furin-like convertases.[3] By inhibiting ppGalNAc-T3, this compound prevents this "glycan masking," leading to increased cleavage of FGF23.[3][4] This results in a dose-dependent decrease in the levels of intact, biologically active FGF23.[3][5] This mechanism holds therapeutic potential for conditions like chronic kidney disease, which are characterized by pathologically high levels of intact FGF23.[3][4]
Inhibition of Cancer Cell Invasion
Overexpression of ppGalNAc-T3 is associated with increased cancer cell invasiveness.[3] this compound has demonstrated remarkable efficacy in blocking the migration and invasion of breast cancer cells (MDA-MB231) that express high levels of ppGalNAc-T3.[3][4][5] At a concentration of 5 µM, this compound inhibited migration by over 80% and invasion through a Matrigel matrix by 98%.[3][4] Importantly, this anti-invasive effect occurs without any discernible impact on cell proliferation or general toxicity.[3][4][5] The specific ppGalNAc-T3 substrates that mediate this metastatic-like behavior are still under investigation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the activity of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 7 µM | In vitro glycosylation assay with purified ppGalNAc-T3 | [3][4][5] |
| IC50 | 12 µM | Cell-based T3 sensor activation assay (HEK cells) | [3][4] |
| Apparent Kd | 17 µM | Intrinsic tryptophan fluorescence (direct binding to ppGalNAc-T3) | [3][4] |
| Half-Max Effect | 14 µM | Increased ratio of cleaved/intact FGF23 in cell media | [3][4] |
Table 2: Efficacy of this compound in Cell-Based Motility Assays
| Assay | Cell Line | This compound Conc. | % Inhibition | Reference |
| Cell Migration | MDA-MB231 | 5 µM | >80% | [3][4] |
| Cell Invasion | MDA-MB231 | 5 µM | 98% | [3][4][5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| Mice | 25 and 50 mg/kg (i.p.) | Robust and statistically significant increase in the serum ratio of cleaved/intact FGF23 | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may be adapted for specific laboratory conditions.
In Vitro ppGalNAc-T3 Glycosylation Assay
Objective: To determine the direct inhibitory effect of this compound on purified ppGalNAc-T3 enzyme activity.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM Cacodylate pH 7.4, 10 mM MnCl₂, 0.2% Triton X-100).
-
Enzyme Preparation: Add purified recombinant human ppGalNAc-T3 to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the enzyme mixture and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding substrates: a peptide substrate (e.g., a mucin-derived peptide) and UDP-[³H]GalNAc (radiolabeled sugar donor).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a high concentration of EDTA.
-
Quantification: Apply the reaction mixture to a cation exchange column to separate the radiolabeled glycopeptide product from the unreacted UDP-[³H]GalNAc. Measure the radioactivity of the eluted glycopeptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Invasion Assay (Boyden Chamber)
Objective: To quantify the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size) with serum-free cell culture medium for 2 hours at 37°C.
-
Cell Preparation: Culture MDA-MB231 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Cell Seeding: Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the insert. The medium in the upper chamber should contain the desired concentration of this compound (e.g., 5 µM) or DMSO vehicle control.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator to allow cells to invade through the Matrigel and migrate through the pores.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the underside of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Image the underside of the membrane using a microscope. Count the number of stained, invaded cells in several random fields of view.
-
Data Analysis: Normalize the cell counts to the vehicle control to determine the percentage of inhibition.
FGF23 Cleavage Immunoblot Assay
Objective: To measure the effect of this compound on the processing of secreted FGF23.
-
Cell Culture: Plate HEK293 cells and co-transfect with expression plasmids for FLAG-tagged FGF23 and ppGalNAc-T3.
-
Treatment: After allowing for protein expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
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Sample Collection: Collect the conditioned media after a set incubation period (e.g., 6 hours). Lyse the cells to obtain cell lysates for control analysis.
-
SDS-PAGE: Separate the proteins in the conditioned media samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with a primary antibody that recognizes the FLAG tag on FGF23. This will detect both the intact (~32 kDa) and the N-terminal cleaved fragment (~18-20 kDa). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Use densitometry software to quantify the band intensities for intact and cleaved FGF23. Calculate the ratio of cleaved to intact FGF23 for each this compound concentration and normalize to the control.
Conclusion and Future Directions
This compound is a pivotal chemical probe for studying the biological functions of ppGalNAc-T3. Its mechanism as a direct, mixed-mode inhibitor is well-characterized, providing a solid foundation for understanding its effects on FGF23 processing and cancer cell motility.[3][4] The discovery of this compound paves the way for structural studies to elucidate the precise inhibitor-enzyme interaction, which will be invaluable for the rational design of next-generation inhibitors with improved potency and drug-like properties.[3][4] Further research is needed to identify the full spectrum of ppGalNAc-T3 substrates affected by this compound, particularly those that mediate its potent anti-invasive effects. Testing this compound and its future analogues in animal models of chronic kidney disease and cancer metastasis is a critical next step in its development as a potential therapeutic agent.[3][4]
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosylation as a regulator of site-specific metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
T3Inh-1: A Technical Guide to the Discovery and Development of a First-in-Class ppGalNAc-T3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3) is an enzyme implicated in the progression of certain cancers and metabolic diseases. Its role in modifying protein function through O-glycosylation has made it a compelling target for therapeutic intervention. This document provides a detailed overview of the discovery, mechanism of action, and preclinical development of T3Inh-1, a novel, drug-like small molecule inhibitor of ppGalNAc-T3. We consolidate key quantitative data, outline experimental methodologies, and visualize the compound's discovery workflow and biological pathways of action.
Discovery of this compound
This compound was identified through a high-throughput screening of over 20,000 compounds.[1][2] The discovery process was enabled by a specially engineered human cell line designed to fluoresce upon the inhibition of ppGalNAc-T3.[1][2] This cell-based assay led to the identification of a quinoline compound, subsequently named this compound, which selectively blocked the enzyme's activity.[2]
Mechanism of Action
This compound is a direct and selective inhibitor of ppGalNAc-T3. Studies have confirmed that it binds directly to the lumenal portion of the enzyme.[1] Kinetic analyses revealed a mixed-mode of inhibition, suggesting that this compound can bind to both the free enzyme to hinder substrate binding and the enzyme-substrate complex to reduce catalytic turnover.[1][2] This mode of action often implies binding to an allosteric site.[1][2]
Quantitative Inhibition and Binding Data
The potency and binding affinity of this compound have been characterized in both cellular and in vitro settings. The compound shows comparable activity in both environments, indicating good cell permeability and direct target engagement within cells.
| Parameter | System/Assay | Value | Reference |
| IC50 | T3 Sensor Activation (HEK Cells) | 12 µM | [1][2] |
| IC50 | In Vitro Glycosylation (ppGalNAc-T3) | 7 µM | [1][2] |
| Kd | Direct Binding (Tryptophan Fluorescence) | 17 µM | [1][2] |
| Half-Max Effect | FGF23 Cleavage (HEK Cells) | 14 µM | [1] |
Enzyme Kinetics
The mixed-mode inhibition was characterized by analyzing enzyme kinetics at varying substrate concentrations. This compound was found to decrease the Vmax and increase the Km of ppGalNAc-T3.[1][2]
| Substrate | Parameter | Control (No Inhibitor) | + this compound | Reference |
| FGF23 peptide | Vmax (RFU/min) | 185.3 | 91.5 | [1][2] |
| Km (µM) | 48.6 | 82.1 | [1][2] | |
| EA2 peptide | Vmax (RFU/min) | 126.2 | 80.3 | [1][2] |
| Km (µM) | 48.3 | 64.1 | [1][2] |
Biological Activity and Preclinical Development
This compound has demonstrated significant biological effects in two key areas: hormone regulation and cancer cell invasiveness.[1] These effects validate ppGalNAc-T3 as a druggable target for related pathologies.
Regulation of FGF23 Cleavage
The hormone FGF23 is a key regulator of phosphate metabolism, and its excessive activity is implicated in chronic kidney disease.[1] ppGalNAc-T3 glycosylates FGF23, which protects it from cleavage and inactivation. By inhibiting ppGalNAc-T3, this compound prevents this "glycan masking," leading to increased FGF23 cleavage and a reduction in the levels of the intact, active hormone.[1]
This effect was observed robustly in cell culture and, significantly, in a mouse model.[1][2] Mice treated with this compound at doses of 25 and 50 mg/kg showed a significant increase in the ratio of cleaved to intact FGF23 in their blood, with no apparent toxic side effects.[1][2]
Inhibition of Cancer Cell Invasiveness
Overexpression of ppGalNAc-T3 has been linked to increased invasiveness in several cancers.[1] this compound was tested for its ability to block this malignant property in MDA-MB-231 breast cancer cells, which are known for their invasive potential. The compound was found to inhibit both the migration and invasion of these cells in culture, suggesting a potential therapeutic application in oncology.[1]
Experimental Protocols
Cell-Based High-Throughput Screen
-
Cell Line: Engineered HEK cells containing a fluorescent reporter construct. The reporter is a fusion protein that is retained in the Golgi apparatus via a ppGalNAc-T3-specific glycosylation signal. Inhibition of ppGalNAc-T3 disrupts this signal, causing the reporter to move to the cell surface where it can be detected.
-
Procedure: Cells were plated in multi-well plates and incubated with compounds from a chemical library. After incubation, fluorescence at the cell surface was measured using a high-content imager or flow cytometer. Compounds that produced a significant increase in surface fluorescence were identified as hits.
In Vitro Glycosylation Assay
-
Reagents: Purified, recombinant catalytic domains of ppGalNAc-T3 and ppGalNAc-T2. A fluorescently-tagged peptide substrate (e.g., derived from FGF23). UDP-GalNAc as the sugar donor.
-
Procedure: The enzyme was incubated with the peptide substrate, UDP-GalNAc, and varying concentrations of this compound in an appropriate reaction buffer. The reaction was stopped, and the glycosylated peptide product was separated from the unreacted substrate using an assay that captures the sugar moiety. The amount of product was quantified by fluorescence. The IC50 was determined by plotting the percentage of inhibition against the inhibitor concentration.
Direct Binding Assay
-
Method: Intrinsic tryptophan fluorescence quenching.
-
Procedure: The intrinsic fluorescence of purified ppGalNAc-T3 was measured. Increasing concentrations of this compound were titrated into the enzyme solution. The binding of this compound to the enzyme causes a change (quenching) in the tryptophan fluorescence emission spectrum. The dissociation constant (Kd) was calculated by plotting the change in fluorescence against the this compound concentration.[1]
FGF23 Cleavage Assay in Mice
-
Animal Model: Wild-type mice.
-
Procedure: Mice were administered this compound via intraperitoneal injection at doses of 0, 25, and 50 mg/kg.[2] Blood samples were collected after 24 hours.[2] Serum was isolated, and the concentrations of intact and C-terminal FGF23 fragments were measured using a commercial ELISA kit that utilizes two different antibodies.[1][2] The ratio of cleaved (C-terminal fragment) to intact FGF23 was then calculated.
Cell Invasion Assay
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Apparatus: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Procedure: Cells were seeded in the upper chamber of the Transwell insert in serum-free media containing this compound or a vehicle control. The lower chamber contained media with a chemoattractant (e.g., fetal bovine serum). After incubation (e.g., 24-48 hours), non-invading cells were removed from the upper surface of the membrane. Cells that had invaded through the membrane to the lower surface were fixed, stained, and counted under a microscope.
Summary and Future Directions
This compound is the first-in-class, selective, and direct inhibitor of ppGalNAc-T3 with demonstrated activity in both cellular and animal models.[1][2] Its ability to modulate FGF23 levels and block cancer cell invasiveness validates ppGalNAc-T3 as a viable therapeutic target for chronic kidney disease and oncology.[1] The compound has shown a favorable initial safety profile in mice.[1][2]
Future development will likely focus on structural studies to understand the precise binding mode of this compound on the enzyme. This knowledge will guide the rational design of more potent and specific second-generation inhibitors.[1] Further preclinical studies in animal models of chronic kidney disease and cancer metastasis are critical next steps to establish efficacy and long-term safety before advancing to clinical trials.[1][2]
References
T3Inh-1: A Selective Inhibitor of ppGalNAc-T3 with Therapeutic Potential in Cancer Metastasis and Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3) is a critical enzyme that initiates mucin-type O-glycosylation, a post-translational modification implicated in diverse physiological and pathological processes.[1] Dysregulation of ppGalNAc-T3 activity is associated with cancer progression and metabolic disorders, making it a compelling target for therapeutic intervention.[1][2] T3Inh-1 is a novel, potent, and selective small molecule inhibitor of ppGalNAc-T3.[3][4] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and its effects in preclinical models. Detailed experimental protocols and data are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction to ppGalNAc-T3 and this compound
Mucin-type O-glycosylation is initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that transfer N-acetylgalactosamine (GalNAc) to serine and threonine residues of target proteins.[5] The isoform ppGalNAc-T3 has been specifically implicated in pathways related to cancer metastasis and the stabilization of Fibroblast Growth Factor 23 (FGF23), a key regulator of phosphate homeostasis.[1][2] Overexpression of ppGalNAc-T3 in cancerous tissues often correlates with poorer survival outcomes.[1]
This compound, a quinoline compound, was identified from a high-throughput screening of over 20,000 compounds as a selective inhibitor of ppGalNAc-T3.[1][2] It represents a first-in-class, drug-like inhibitor that can specifically target this enzyme, offering a valuable tool for studying ppGalNAc-T3 function and a potential starting point for new therapeutics.[1]
Biochemical and Pharmacological Data
The inhibitory activity and binding affinity of this compound have been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 7 µM | ppGalNAc-T3 | Potent and direct inhibition.[1][3][4] |
| IC50 | > 100 µM (approx.) | ppGalNAc-T2 | Demonstrates high selectivity over T2.[1] |
| IC50 | No detectable activity | ppGalNAc-T6 | Further confirms isoform specificity.[1][6] |
Table 2: Cell-Based Activity and Binding Affinity of this compound
| Parameter | Value | Assay System | Notes |
| Apparent IC50 | 12 µM | T3 Sensor Activation in HEK cells | Effective concentration in a cellular context.[1][2] |
| Apparent Kd | 17 µM | Tryptophan Fluorescence Quenching | Confirms direct binding to ppGalNAc-T3.[1][2] |
| Half-max Effect | 14 µM | FGF23 Cleavage in HEK cells | Dose-dependent effect on a key biological target.[1][2] |
Table 3: Kinetic Parameters of ppGalNAc-T3 Inhibition by this compound
| Substrate | This compound Conc. | Km | Vmax |
| Peptide | 0 µM | (Value not specified) | (Value not specified) |
| 7.5 µM | Increased | Decreased | |
| 15 µM | Increased | Decreased | |
| UDP-GalNAc | 0 µM | (Value not specified) | (Value not specified) |
| 7.5 µM | Increased | Decreased | |
| 15 µM | Increased | Decreased | |
| Note: The increase in Km and decrease in Vmax indicate a mixed-mode of inhibition.[1][2] |
Mechanism of Action
Kinetic studies have revealed that this compound functions as a mixed-mode inhibitor of ppGalNAc-T3.[1][2] This mode of inhibition is characterized by the ability of the inhibitor to bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.[1] This binding reduces the enzyme's affinity for its substrates (increasing Km) and lowers the maximum reaction rate (decreasing Vmax).[1][2] Direct binding of this compound to ppGalNAc-T3 has been confirmed through intrinsic tryptophan fluorescence quenching assays.[1][2]
Caption: Mixed-mode inhibition of ppGalNAc-T3 by this compound.
Key Biological Effects and Signaling Pathways
This compound has demonstrated significant activity in two medically relevant contexts: cancer cell invasion and FGF23 metabolism.[1]
Inhibition of Cancer Cell Invasiveness
ppGalNAc-T3 is often overexpressed in cancerous tissues and its activity has been linked to increased cell migration and invasion.[1] In studies using the MDA-MB231 breast cancer cell line, this compound was shown to potently inhibit both cell migration (>80%) and invasion (98%) at a concentration of 5 µM, without affecting cell proliferation.[1][3] Furthermore, in MCF7 breast cancer cells, which have low endogenous ppGalNAc-T3, overexpression of the enzyme increased invasion, and this effect was strongly blocked by this compound.[1]
Caption: this compound inhibits cancer cell invasion by blocking ppGalNAc-T3.
Modulation of FGF23 Glycosylation and Cleavage
ppGalNAc-T3-mediated O-glycosylation of FGF23 protects it from cleavage by furin protease, leading to higher levels of the intact, active hormone.[1][2] Elevated FGF23 is a hallmark of chronic kidney disease and is associated with adverse outcomes.[1] this compound blocks this "glycan-masking" of FGF23, promoting its cleavage.[1][2] In HEK cells expressing FGF23 and ppGalNAc-T3, this compound treatment led to a dose-dependent decrease in intact FGF23.[1] In vivo studies in mice showed that intraperitoneal administration of this compound (25 and 50 mg/kg) significantly increased the ratio of cleaved to intact FGF23 in the serum.[1][2][3]
Caption: this compound promotes FGF23 cleavage by inhibiting its O-glycosylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and are intended for research purposes.[1][2]
In Vitro ppGalNAc-T Assay
This assay measures the enzymatic activity of purified ppGalNAc-T isoforms.
-
Reaction Mixture: Prepare a reaction mixture containing purified ppGalNAc-T enzyme (e.g., ppGalNAc-T3, -T2, or -T6), a peptide substrate, and UDP-[3H]GalNAc in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Separation: Separate the radiolabeled glycopeptide product from the unreacted UDP-[3H]GalNAc using a method such as cation exchange chromatography.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Sensor Assay for ppGalNAc-T Activity
This assay utilizes engineered fluorescent reporter cells to measure the activity of specific ppGalNAc-T isoforms in a cellular environment.
-
Cell Culture: Culture human cells (e.g., HEK cells) engineered to express a fluorescent protein that is activated upon the inhibition of a specific ppGalNAc-T isoform (e.g., T3 sensor cells).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Determine the ratio of activated fluorescent protein to a control fluorescent protein. Plot this ratio against the inhibitor concentration to calculate the apparent IC50 in cells.
Tryptophan Fluorescence Quenching Assay
This biophysical assay confirms the direct binding of an inhibitor to the target enzyme.
-
Preparation: Prepare solutions of the purified lumenal domain of ppGalNAc-T3 and varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the enzyme with the inhibitor at room temperature for a short period (e.g., 10 minutes) to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of the enzyme using a spectrofluorometer. The excitation wavelength is typically around 280 nm, and the emission spectrum is recorded (e.g., from 300 to 400 nm).
-
Data Analysis: The binding of the inhibitor will cause a dose-dependent change (quenching) in the fluorescence emission spectrum. The change in fluorescence intensity is plotted against the inhibitor concentration, and the data are fitted to a binding equation to determine the apparent dissociation constant (Kd).[1][2]
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
T3Inh-1: A Novel Small Molecule Modulator of FGF23 O-Glycosylation and its Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fibroblast Growth Factor 23 (FGF23) is a critical hormone primarily produced by bone cells that regulates phosphate and vitamin D metabolism.[1][2] Dysregulation of FGF23 activity is implicated in various pathologies, most notably chronic kidney disease (CKD), where elevated levels of intact FGF23 are associated with adverse outcomes.[3][4] The biological activity of FGF23 is tightly controlled by post-translational modifications, specifically O-glycosylation, which protects it from proteolytic cleavage and inactivation.[5][6] A key enzyme in this process is the polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3).[3][6] This document provides a comprehensive technical overview of T3Inh-1, a first-in-class, selective small molecule inhibitor of ppGalNAc-T3, and its role in the regulation of FGF23.[3][7] We will detail its mechanism of action, present key preclinical data, and outline the experimental methodologies used to elucidate its function.
Introduction: FGF23 and the Role of O-Glycosylation
FGF23 exerts its physiological effects by binding to a complex of FGF receptors (FGFRs) and the co-receptor α-Klotho in target organs, primarily the kidney.[2][8] This interaction leads to increased urinary phosphate excretion and suppression of 1α-hydroxylase, the enzyme responsible for the production of active vitamin D.[1][9]
The mature, active form of FGF23 can be inactivated by cleavage at a specific site (R176HTR179) by a subtilisin-like proprotein convertase.[5][10] This cleavage is prevented by the O-glycosylation of a threonine residue (Thr178) within this cleavage site, a reaction catalyzed by ppGalNAc-T3.[5][6] This glycosylation "masks" the cleavage site, ensuring the secretion of intact, biologically active FGF23.[3] Consequently, the activity of ppGalNAc-T3 is a critical determinant of the level of circulating, intact FGF23.[3][6] In conditions like CKD, elevated ppGalNAc-T3 activity can contribute to pathologically high levels of intact FGF23. Therefore, inhibiting ppGalNAc-T3 presents a promising therapeutic strategy for lowering active FGF23 levels.[3][4]
This compound: A Selective Inhibitor of ppGalNAc-T3
This compound is a quinoline compound identified from a high-throughput screen of over 20,000 compounds.[3] It was selected for its ability to selectively inhibit ppGalNAc-T3 over other isoforms, such as ppGalNAc-T2.[3] In vitro studies have confirmed that this compound is a direct and potent inhibitor of ppGalNAc-T3.[3]
Mechanism of Action
This compound functions by directly binding to ppGalNAc-T3 and inhibiting its enzymatic activity.[3] Kinetic studies have revealed a mixed-mode of inhibition, suggesting that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing substrate binding and turnover.[4] By inhibiting ppGalNAc-T3, this compound prevents the O-glycosylation of FGF23 at Thr178. This leaves the cleavage site exposed, leading to increased proteolytic processing of FGF23 into its inactive N- and C-terminal fragments. The ultimate result is a reduction in the secretion of intact, active FGF23.[3][7]
Caption: Mechanism of this compound action on FGF23 processing.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/System | Notes |
| IC50 | 7 µM | Purified ppGalNAc-T3 | No detectable activity against ppGalNAc-T2 or ppGalNAc-T6.[3] |
| Apparent IC50 | 12 µM | Cell-based T3 sensor | Little to no activity towards the T2 sensor.[3] |
| Apparent Kd | 17 µM | Direct binding to ppGalNAc-T3 | Determined by intrinsic tryptophan fluorescence.[3][4] |
| Inhibition Mode | Mixed-mode | ppGalNAc-T3 | This compound decreases Vmax and increases Km.[4] |
Table 2: Effect of this compound on FGF23 Cleavage in Cell Culture
| This compound Concentration | Effect on Intact FGF23 | Half-max Effect (µM) | Cell Line |
| Dose-dependent | Decrease | 14 | HEK cells co-expressing FGF23 and ppGalNAc-T3.[3] |
Table 3: In Vivo Efficacy of this compound in Mice
| This compound Dose (mg/kg) | Effect on Cleaved/Intact FGF23 Ratio in Serum | Dosing Regimen |
| 25 | Robust and statistically significant increase | One or two intraperitoneal injections over 24-48h.[3] |
| 50 | Robust and statistically significant increase | One or two intraperitoneal injections over 24-48h.[3] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound. For complete, detailed protocols, please refer to the primary literature, specifically Song et al., 2017, eLife.
In Vitro ppGalNAc-T Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified ppGalNAc-T isoforms.
-
Enzymes: Purified recombinant ppGalNAc-T2, T3, and T6.
-
Substrates: A peptide substrate and the sugar donor UDP-GalNAc.
-
Procedure Overview:
-
Purified enzyme is incubated with varying concentrations of this compound.
-
The glycosylation reaction is initiated by adding the peptide and UDP-GalNAc substrates.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of glycosylation is measured. The specific method for quantification (e.g., incorporation of a labeled sugar) is detailed in the primary study.
-
-
Data Analysis: The percentage of inhibition relative to a vehicle-only control is calculated for each this compound concentration, and the IC50 value is determined by non-linear regression.
Cell-Based FGF23 Cleavage Assay
This assay assesses the effect of this compound on the processing and secretion of FGF23 in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK) cells.
-
Expression Plasmids: Cells are co-transfected with plasmids encoding FLAG-tagged FGF23 and ppGalNAc-T3.
-
Procedure Overview:
-
Transfected HEK cells are cultured to allow for protein expression.
-
The cell culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control.
-
Cells are incubated for a set period (e.g., 6 hours) to allow for FGF23 secretion.[3]
-
The culture medium is collected, and cell lysates may also be prepared.
-
The levels of intact and cleaved FGF23 in the medium are analyzed by immunoblotting using anti-FLAG antibodies.
-
-
Data Analysis: The band intensities for intact and cleaved FGF23 are quantified, and the ratio of cleaved to intact FGF23 is calculated for each condition.
Caption: Workflow for the cell-based FGF23 cleavage assay.
In Vivo Mouse Model
This protocol evaluates the in vivo efficacy of this compound in modulating FGF23 levels in a living organism.
-
Animal Model: Wild-type mice.
-
Test Article: this compound dissolved in a suitable vehicle.
-
Procedure Overview:
-
Mice are divided into groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).[3]
-
This compound or vehicle is administered via intraperitoneal (IP) injection.[3] A second injection may be given after 24 hours.
-
Blood is collected from the mice 24 hours after the final injection.
-
Serum is prepared from the blood samples.
-
The ratio of cleaved to intact FGF23 in the serum is determined using a sandwich ELISA with antibodies specific to the N- and C-terminal portions of FGF23.[3]
-
-
Data Analysis: The cleaved/intact FGF23 ratios are compared between the treatment groups and the vehicle control group using appropriate statistical tests.
Therapeutic Implications and Future Directions
The selective inhibition of ppGalNAc-T3 by this compound, leading to a reduction in intact FGF23, holds significant therapeutic promise.[3]
-
Chronic Kidney Disease (CKD): Elevated FGF23 is a hallmark of CKD and is strongly associated with mortality and cardiovascular complications. By increasing FGF23 cleavage, this compound could potentially mitigate the pathological effects of excess FGF23 in this patient population.[3][4]
-
Other FGF23-Related Disorders: The utility of this compound could extend to other rare genetic disorders characterized by FGF23 excess.
-
Oncology: ppGalNAc-T3 is overexpressed in several cancers and has been linked to increased cell invasiveness.[3] this compound has been shown to inhibit breast cancer cell invasion in vitro, suggesting a potential role as an anti-metastatic agent.[3]
To date, there are no published clinical trials for this compound. The presented data are from preclinical studies. Future research will likely focus on optimizing the pharmacological properties of this compound or related molecules, conducting further preclinical safety and efficacy studies in relevant disease models, and eventually progressing to human clinical trials.[3] The high selectivity of this compound for ppGalNAc-T3 is a promising feature that may limit off-target effects.[3]
Conclusion
This compound represents a novel pharmacological tool and a potential therapeutic lead for targeting the post-translational regulation of FGF23. By selectively inhibiting ppGalNAc-T3, this compound promotes the cleavage and inactivation of FGF23, a mechanism with direct relevance to chronic kidney disease and other disorders of phosphate metabolism. The dual potential of this compound in both renal disease and oncology underscores the importance of further investigation into the therapeutic targeting of specific ppGalNAc-transferase isozymes.
References
- 1. Frontiers | Upstream Regulators of Fibroblast Growth Factor 23 [frontiersin.org]
- 2. Phosphate-sensing and regulatory mechanism of FGF23 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. Molecular basis for fibroblast growth factor 23 O-glycosylation by GalNAc-T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polypeptide GalNAc-transferase T3 and familial tumoral calcinosis. Secretion of fibroblast growth factor 23 requires O-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REGULATION AND FUNCTION OF THE FGF23/KLOTHO ENDOCRINE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The Measurement and Interpretation of Fibroblast Growth Factor 23 (FGF23) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
T3Inh-1: A Novel Inhibitor of ppGalNAc-T3 with Potent Anti-Invasive Effects on Breast Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis remains the primary cause of mortality in breast cancer patients, driving an urgent need for novel therapeutic strategies that target the molecular machinery of cancer cell invasion. This technical guide delves into the core of a promising anti-metastatic compound, T3Inh-1, a selective inhibitor of the polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3). This compound has demonstrated remarkable efficacy in blocking breast cancer cell migration and invasion in preclinical studies. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the putative signaling pathways involved in the anti-invasive action of this compound, tailored for an audience of researchers, scientists, and drug development professionals.
Introduction
Altered glycosylation is a hallmark of cancer, contributing to malignant transformation, tumor progression, and metastasis.[1] O-glycosylation, initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), is a critical post-translational modification that modulates the function of numerous proteins involved in cell adhesion and signaling.[2] The isoform ppGalNAc-T3 is frequently overexpressed in cancerous tissues, including breast cancer, and its elevated expression often correlates with poorer patient survival.[3] Knockdown of ppGalNAc-T3 in cancer cells has been shown to inhibit their invasive capacities, highlighting it as a potential therapeutic target.[3]
This compound has emerged as a first-in-class, drug-like small molecule that selectively inhibits ppGalNAc-T3.[4][5] This quinoline compound was identified through a high-throughput screen and has been shown to directly bind to and inhibit the enzymatic activity of ppGalNAc-T3 with a mixed-mode of inhibition.[4] Strikingly, this compound potently inhibits the migration and invasion of breast cancer cells in vitro without affecting cell proliferation, suggesting a specific anti-metastatic potential.[4][5] This guide synthesizes the currently available data on this compound, providing a technical resource for its further investigation and potential clinical development.
Quantitative Data on the Anti-Invasive Effects of this compound
The primary investigation into the anti-invasive properties of this compound was conducted using well-established breast cancer cell lines. The MDA-MB-231 cell line, known for its high expression of ppGalNAc-T3 and its aggressive, invasive phenotype, was a key model system. In contrast, the MCF7 cell line, which expresses relatively low levels of ppGalNAc-T3, was used as a control to demonstrate the specificity of this compound's effect.[4]
The following tables summarize the quantitative findings from these studies.
| Cell Line | Treatment | Assay Duration | Inhibition of Migration | Inhibition of Invasion | Reference |
| MDA-MB-231 | 5 µM this compound | 24 hours | >80% | Not specified at 24h | [4] |
| MDA-MB-231 | 5 µM this compound | 48 hours | Not specified at 48h | 98% | [4] |
Table 1: Effect of this compound on MDA-MB-231 Breast Cancer Cell Migration and Invasion.
| Cell Line | Transfection | Treatment | Effect on Invasion | Reference |
| MCF7 | ppGalNAc-T3 | 5 µM this compound | Strong blockade of ppGalNAc-T3-induced invasion | [4] |
Table 2: Effect of this compound on ppGalNAc-T3-Induced Invasion in MCF7 Breast Cancer Cells.
These data clearly indicate that this compound is a potent inhibitor of breast cancer cell invasion, particularly in cells with high ppGalNAc-T3 expression. The lack of effect on cell proliferation underscores its targeted anti-metastatic potential, a desirable characteristic for cancer therapeutics.[4]
Putative Signaling Pathway
While the direct substrates of ppGalNAc-T3 that mediate breast cancer cell invasion are yet to be fully elucidated, a putative signaling pathway can be proposed based on the known roles of O-glycosylation in cell adhesion and migration. Aberrant O-glycosylation is known to affect the function of cell surface proteins such as integrins and cadherins, which are critical for cell-matrix and cell-cell interactions, respectively.[6][7] These interactions are fundamental to the process of cell invasion.
The following diagram illustrates a proposed mechanism by which this compound may exert its anti-invasive effects.
Caption: Proposed signaling pathway for this compound's anti-invasive effect.
This proposed pathway suggests that by inhibiting ppGalNAc-T3, this compound prevents the aberrant O-glycosylation of key proteins involved in cell adhesion. This, in turn, would normalize their function, leading to a reduction in the cellular changes required for invasion, such as altered adhesion and cytoskeletal dynamics. Further research is necessary to identify the specific ppGalNAc-T3 substrates and validate this proposed mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-invasive effects. These protocols are based on standard laboratory procedures and the descriptions provided in the primary literature.[4][8][9]
Cell Culture
-
Cell Lines:
-
MDA-MB-231 (ATCC® HTB-26™) - High ppGalNAc-T3 expressing, invasive breast cancer cell line.
-
MCF7 (ATCC® HTB-22™) - Low ppGalNAc-T3 expressing, less invasive breast cancer cell line.
-
-
Culture Medium:
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Transwell Migration and Invasion Assays (Boyden Chamber)
This protocol is adapted for a 24-well plate format using commercially available transwell inserts (e.g., Corning® BioCoat™).
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 2. The role of ppGalNAc-T family in breast cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What’s the Protocol for Detecting O-Glycosylation by WB Antibodies | MtoZ Biolabs [mtoz-biolabs.com]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered Cell Adhesion and Glycosylation Promote Cancer Immune Suppression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Role of Glycosylation in Breast Cancer Metastasis and Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
T3Inh-1: A Technical Guide to a Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T3Inh-1 is a first-in-class, selective, small-molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3), a key enzyme in the initiation of mucin-type O-glycosylation.[1][2] Identified through a high-throughput cell-based screening, this quinoline compound has demonstrated significant therapeutic potential in two distinct and critical pathological areas: oncology and chronic kidney disease (CKD).[1][3] By directly binding to and inhibiting ppGalNAc-T3, this compound effectively modulates the glycosylation of specific protein substrates, leading to the suppression of cancer cell invasiveness and the promotion of Fibroblast Growth Factor 23 (FGF23) cleavage.[1][2] This whitepaper provides an in-depth technical overview of this compound, detailing its mechanism of action, effects on key signaling pathways, comprehensive experimental data, and the protocols used in its preclinical evaluation.
Mechanism of Action
This compound functions as a direct, selective inhibitor of the ppGalNAc-T3 isozyme.[1] Unlike competitive inhibitors that bind to the active site, this compound demonstrates a mixed-mode of inhibition, suggesting it binds to an allosteric site on the enzyme.[1][3] This mode of action allows it to bind to both the free ppGalNAc-T3 enzyme, reducing substrate binding, and the enzyme-substrate complex, hindering catalytic turnover.[1][3] This direct interaction was confirmed through intrinsic tryptophan fluorescence quenching assays, which showed a dose-dependent effect on the ppGalNAc-T3 emission spectrum.[1][3]
The selectivity of this compound is a key attribute. In vitro enzymatic assays show potent inhibition of ppGalNAc-T3, with no detectable activity against the closely related isozymes ppGalNAc-T2 or ppGalNAc-T6.[1][2] This specificity is crucial for minimizing off-target effects and provides a targeted approach to modulating pathways specifically governed by ppGalNAc-T3.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
T3Inh-1: A Targeted Approach to Modulating O-Glycosylation in Cancer and Mineral Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of proteins through O-glycosylation, initiated by the family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), plays a pivotal role in a myriad of biological processes. Dysregulation of this modification is increasingly implicated in the pathology of various diseases, including cancer and metabolic disorders. T3Inh-1 is a novel, potent, and selective small molecule inhibitor of ppGalNAc-T3, an isoform linked to cancer cell invasiveness and the regulation of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate homeostasis. This technical guide provides a comprehensive overview of the biological pathways affected by this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.
Introduction to this compound and its Target: ppGalNAc-T3
This compound is a quinoline compound identified through high-throughput screening as a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3).[1][2] This enzyme catalyzes the initial step of mucin-type O-glycosylation by transferring N-acetylgalactosamine (GalNAc) to serine and threonine residues of target proteins. ppGalNAc-T3 is implicated in two significant and distinct biological pathways: the promotion of cancer cell invasion and the stabilization and secretion of intact, active Fibroblast Growth Factor 23 (FGF23).[3][4] this compound demonstrates a mixed-mode of inhibition, suggesting it binds to both the free enzyme and the enzyme-substrate complex to impede its catalytic activity.[1][2] Its selectivity for ppGalNAc-T3 over other isoforms, such as ppGalNAc-T2, makes it a valuable tool for dissecting the specific roles of this enzyme and a promising lead for therapeutic development.
Biological Pathways Affected by this compound
Inhibition of Cancer Cell Invasion and Metastasis
Altered O-glycosylation is a hallmark of cancer, contributing to tumor progression, invasion, and metastasis.[5][6][7] Overexpression of ppGalNAc-T3 has been observed in various cancers and is often correlated with poor prognosis.[3][4] The enzyme modifies cell surface and extracellular matrix (ECM) proteins, influencing cell-cell and cell-ECM interactions, which are critical for cell migration and invasion.[8]
By inhibiting ppGalNAc-T3, this compound disrupts the aberrant glycosylation patterns that promote cancer cell invasiveness. This leads to a significant reduction in the migratory and invasive potential of cancer cells, as demonstrated in in vitro assays.[1][2] The underlying mechanism likely involves the modulation of cell adhesion and signaling pathways that are dependent on proper O-glycosylation of key proteins.[8]
Figure 1: this compound Inhibition of Cancer Cell Invasion Pathway.
Modulation of FGF23 Processing and Signaling
Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by osteocytes that plays a central role in regulating phosphate and vitamin D metabolism.[9][10][11] FGF23 exerts its effects by binding to FGF receptors (FGFRs) and their co-receptor α-Klotho in target organs, mainly the kidneys.[10][12] This signaling cascade leads to increased urinary phosphate excretion and decreased production of active vitamin D (1,25-dihydroxyvitamin D).[9][10]
The activity of FGF23 is tightly regulated by post-translational modifications. O-glycosylation of FGF23 by ppGalNAc-T3 at a specific threonine residue within a furin cleavage site protects the hormone from proteolytic cleavage.[3][4][10] This results in the secretion of full-length, biologically active FGF23. In the absence of this O-glycan, FGF23 is cleaved by furin-like proprotein convertases into inactive N- and C-terminal fragments.[13]
This compound, by inhibiting ppGalNAc-T3, prevents the O-glycosylation of FGF23, thereby promoting its cleavage and reducing the levels of intact, active FGF23.[1][2][3] This has significant therapeutic implications for conditions characterized by excess FGF23, such as chronic kidney disease (CKD) and certain genetic hypophosphatemic disorders.
Figure 2: this compound Modulation of FGF23 Processing.
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound for ppGalNAc-T3 have been quantitatively characterized through various assays.
| Parameter | Value | Assay Type | Cell/System | Reference |
| IC50 (in vitro) | 7 µM | In vitro glycosylation assay | Purified ppGalNAc-T3 | [1][2] |
| IC50 (in cells) | 12 µM | Cell-based sensor assay | HEK cells | [1][2] |
| Apparent Kd | 17 µM | Intrinsic tryptophan fluorescence | Purified ppGalNAc-T3 | [1][2] |
| Vmax | Decreased | Enzyme kinetics assay | Purified ppGalNAc-T3 | [1][2] |
| Km | Increased | Enzyme kinetics assay | Purified ppGalNAc-T3 | [1][2] |
| Cell Invasion Inhibition | 98% | Matrigel invasion assay | MDA-MB-231 cells | [1][2] |
| Cell Migration Inhibition | >80% | Transwell migration assay | MDA-MB-231 cells | [1][2] |
Experimental Protocols
In Vitro Glycosylation Assay
This protocol outlines a general procedure for assessing the in vitro activity of ppGalNAc-T3 and the inhibitory effect of this compound.
Materials:
-
Purified recombinant ppGalNAc-T3
-
UDP-GalNAc (donor substrate)
-
Peptide or protein substrate (acceptor)
-
This compound
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MnCl2)
-
Detection reagent (e.g., UDP-Glo™ Glycosyltransferase Assay kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor peptide, and varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding purified ppGalNAc-T3 and UDP-GalNAc.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or by proceeding directly to detection).
-
Add the UDP detection reagent, which converts the UDP product to a luminescent signal.
-
Incubate at room temperature for 60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of ppGalNAc-T3 activity by this compound relative to the vehicle control.
Figure 3: Experimental Workflow for In Vitro Glycosylation Assay.
Matrigel Invasion Assay
This protocol details the steps to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.[1][2][14][15]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Rehydrate the Matrigel-coated inserts with warm, serum-free medium.
-
Harvest and resuspend cells in serum-free medium containing either this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image and count the number of invaded cells in multiple fields of view using a microscope.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FGF23 Signalling and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGF23 signalling and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic Control of Bone Homeostasis by FGF23 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. The Measurement and Interpretation of Fibroblast Growth Factor 23 (FGF23) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snapcyte.com [snapcyte.com]
Data Presentation: T3Inh-1 Selectivity and Binding Affinity
An In-depth Technical Guide on the Selectivity of T3Inh-1 for ppGalNAc-T3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of this compound, a potent and selective inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). This document details the quantitative data supporting its selectivity, the experimental protocols used for its characterization, and the key signaling pathways affected by its inhibitory action.
This compound has been identified as a highly selective inhibitor of ppGalNAc-T3. The following tables summarize the key quantitative data demonstrating its potency and selectivity over other ppGalNAc-T isoforms, particularly the closely related ppGalNAc-T2 and ppGalNAc-T6.
| Parameter | ppGalNAc-T3 | ppGalNAc-T2 | ppGalNAc-T6 | Reference |
| IC50 (in vitro enzyme assay) | 7 µM | Undetectable | No activity | [1][2][3][4][5] |
| Apparent IC50 (cell-based sensor assay) | 12 µM (T3 sensor) | Little to no activity (T2 sensor) | Not Assessed | [1][5] |
Table 1: Inhibitory Activity of this compound against ppGalNAc-T Isoforms. The half-maximal inhibitory concentration (IC50) was determined using both in vitro enzymatic assays with purified enzymes and cell-based sensor assays.
| Parameter | Value | Method | Reference |
| Apparent Kd | 17 µM | Intrinsic Tryptophan Fluorescence | [1][5] |
Table 2: Direct Binding Affinity of this compound to ppGalNAc-T3. The apparent dissociation constant (Kd) indicates a direct interaction between this compound and the ppGalNAc-T3 enzyme.
Mechanism of Action
Kinetic studies have revealed that this compound functions as a mixed-mode inhibitor of ppGalNAc-T3.[1][5] In the presence of this compound, the maximal reaction rate (Vmax) of the enzyme is decreased, while the Michaelis constant (Km) for both the peptide substrate and the UDP-GalNAc donor substrate is increased.[1][5] This mode of inhibition suggests that this compound likely binds to an allosteric site on the enzyme, affecting both substrate binding and catalytic turnover.[1][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.
In Vitro ppGalNAc-T Activity Assay
This protocol is adapted from general methods for assessing ppGalNAc-transferase activity and the specific experiments performed on this compound.
-
Objective: To determine the IC50 of this compound against purified ppGalNAc-T2, T3, and T6.
-
Materials:
-
Purified, soluble forms of ppGalNAc-T2, T3, and T6.[6]
-
UDP-GalNAc (donor substrate).[7]
-
Acceptor peptide substrate (e.g., MUC1-7 tandem repeat sequence).[7]
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl2, 0.1% Triton X-100.[7]
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Method for detecting glycosylation (e.g., HPLC, mass spectrometry, or radioactivity if using labeled UDP-GalNAc).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor peptide, and a fixed concentration of UDP-GalNAc.
-
Add varying concentrations of this compound to the reaction mixtures. Include a vehicle-only control (e.g., DMSO).
-
Initiate the reaction by adding the purified ppGalNAc-T enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes to 24 hours), ensuring the reaction remains in the linear range.[7]
-
Stop the reaction, for example, by boiling at 98°C for 3 minutes or by adding 0.1% trifluoroacetic acid (TFA).[7]
-
Analyze the reaction products to quantify the extent of peptide glycosylation.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Sensor Assay for Isoform Selectivity
This assay utilizes engineered human cells that become fluorescent when a specific ppGalNAc-T isoform is inhibited.[1][5]
-
Objective: To determine the apparent IC50 of this compound for ppGalNAc-T3 versus ppGalNAc-T2 in a cellular context.
-
Principle: Cells are engineered to express sensor proteins that are substrates for either ppGalNAc-T2 or ppGalNAc-T3. Inhibition of the specific transferase leads to a change in the sensor's properties, such as cleavage and subsequent release of a fluorescent reporter.
-
Procedure:
-
Culture the engineered HEK cells expressing either the T2 or T3 fluorescent sensor.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Harvest the cells and analyze the fluorescent signal using a flow cytometer.
-
The data is typically presented as a ratio of fluorescent signals (e.g., MG/GFP) and normalized to a positive control.
-
Plot the normalized fluorescence against the logarithm of this compound concentration to calculate the apparent IC50.
-
Intrinsic Tryptophan Fluorescence Binding Assay
This biophysical assay confirms the direct binding of this compound to ppGalNAc-T3.
-
Objective: To determine the apparent dissociation constant (Kd) for the this compound and ppGalNAc-T3 interaction.
-
Principle: The intrinsic fluorescence of tryptophan residues within a protein is sensitive to the local environment. Ligand binding can cause a conformational change that alters this fluorescence, which can be measured to determine binding affinity.
-
Procedure:
-
In a suitable buffer, place a solution of purified ppGalNAc-T3.
-
Measure the baseline intrinsic tryptophan fluorescence emission spectrum (e.g., excitation at 295 nm, emission scan from 310-400 nm).
-
Titrate increasing concentrations of this compound into the enzyme solution.
-
After each addition, record the change in the fluorescence emission spectrum.
-
The dose-dependent change in fluorescence intensity is then plotted against the this compound concentration and fitted to a binding equation to determine the apparent Kd.[1][5]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ppGalNAc-T3 and the experimental workflow for assessing this compound's effects.
Caption: ppGalNAc-T3 glycosylates FGF23, preventing its cleavage and promoting secretion of the active hormone.
Caption: Overexpression of ppGalNAc-T3 in cancer cells promotes invasion, an effect blocked by this compound.
Caption: Experimental workflow to confirm this compound selectivity by analyzing the cleavage of specific substrates.
Conclusion
The available data robustly demonstrates that this compound is a potent and selective inhibitor of ppGalNAc-T3. It acts through a mixed-mode mechanism and directly binds to the enzyme. This selectivity has been confirmed through in vitro enzymatic assays, cell-based functional assays, and by observing its differential effects on the downstream substrates of ppGalNAc-T3 (FGF23) and ppGalNAc-T2 (ANGPTL3).[1][5] The specific inhibitory action of this compound on ppGalNAc-T3 has shown therapeutic potential in preclinical models of cancer and chronic kidney disease, making it a valuable tool for further research and a promising lead compound for drug development.[1][5][8]
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ppGalNAc-T3 Inhibitor | TargetMol [targetmol.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 6. A simple bacterial expression system for human ppGalNAc-T and used for the synthesis of O-GalNAc glycosylated interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Studies of T3Inh-1
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a comprehensive technical overview of the in vitro characterization of T3Inh-1, a selective small molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3). It details the inhibitor's mechanism of action, its effects in various cell-based assays, and the specific experimental protocols utilized in its evaluation.
Executive Summary
This compound is a first-in-class, selective, and potent inhibitor of ppGalNAc-T3, an enzyme implicated in cancer metastasis and the regulation of Fibroblast Growth Factor 23 (FGF23).[1][2][3] In vitro studies have established that this compound directly binds to ppGalNAc-T3, exhibiting a mixed-mode of inhibition.[2] This activity translates to significant anti-metastatic potential, as demonstrated by the potent inhibition of cancer cell migration and invasion in cell culture models.[1][4] Furthermore, this compound promotes the cleavage of FGF23, a hormone that regulates phosphate levels, suggesting a therapeutic application in chronic kidney disease.[2][3] This guide consolidates the key quantitative data, experimental methodologies, and associated biological pathways from foundational in vitro studies of this compound.
Mechanism of Action and Quantitative Analysis
This compound was identified from a screen of over 20,000 compounds as a selective inhibitor of ppGalNAc-T3.[1][2] It is a quinoline-based compound that directly binds to and inhibits the enzyme's activity.[2]
Inhibitory Potency and Selectivity
This compound demonstrates high selectivity for ppGalNAc-T3 over other closely related isoforms, such as ppGalNAc-T2 and ppGalNAc-T6.[2][3] In cell-based sensor assays, it activated the T3 sensor with a half-maximal inhibitory concentration (IC50) of 12 µM while showing minimal activity towards the T2 sensor.[1][2] Direct enzyme assays confirmed this selectivity.[2]
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target/System | Notes |
|---|---|---|---|
| IC50 | 7 µM | Purified ppGalNAc-T3 | In vitro glycosylation assay.[2][4] |
| IC50 | 12 µM | T3 Sensor | Cell-based fluorescence sensor assay in HEK cells.[1][2] |
| Activity vs. T2 | Undetectable | Purified ppGalNAc-T2 | No significant inhibition observed.[1][2] |
| Activity vs. T6 | Undetectable | Purified ppGalNAc-T6 | No significant inhibition observed.[2][3] |
| Binding (Kd) | 17 µM | Purified ppGalNAc-T3 | Determined by intrinsic tryptophan fluorescence quenching.[1][2] |
Inhibition Kinetics
Kinetic studies varying the concentrations of both the peptide substrate and the UDP-GalNAc sugar donor indicate that this compound functions as a mixed-mode inhibitor.[2] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby decreasing the maximum reaction rate (Vmax) and increasing the Michaelis constant (Km), which signifies reduced substrate binding.[1][2]
Table 2: Kinetic Parameters of ppGalNAc-T3 Inhibition by this compound
| Substrate | This compound Conc. | Vmax (% of Control) | Km (µM) | Ki (µM) |
|---|---|---|---|---|
| Peptide | 0 µM | 100% | 173.7 | - |
| 7.5 µM | 74% | 208.4 | 9.9 | |
| 15 µM | 54% | 210.3 | ||
| UDP-GalNAc | 0 µM | 100% | 74.9 | - |
| 7.5 µM | 71% | 153.4 | 2.9 | |
| 15 µM | 56% | 448.3 |
(Data sourced from eLife, 2017)[2]
Logical Pathway: From Binding to Cellular Effect
The following diagram illustrates the logical progression from the direct binding of this compound to ppGalNAc-T3 to the subsequent inhibition and observed cellular outcomes.
Caption: Logical flow from this compound binding to its cellular effects.
In Vitro Biological Effects
This compound has demonstrated significant and specific effects in two key, medically relevant areas: cancer cell invasiveness and FGF23 processing.[3]
Inhibition of Cancer Cell Migration and Invasion
Overexpression of ppGalNAc-T3 is associated with poor outcomes in several cancers.[1] this compound was tested for its ability to inhibit the migration and invasion of the MDA-MB-231 breast cancer cell line, which expresses high levels of ppGalNAc-T3.[1] The inhibitor was highly effective, significantly reducing both migration and invasion without affecting cell proliferation.[1][4]
Table 3: Effect of this compound on MDA-MB-231 Cancer Cells
| Assay | This compound Conc. | Incubation Time | Result (% Inhibition) |
|---|---|---|---|
| Migration | 5 µM | 24 hr | >80% |
| Invasion | 5 µM | 48 hr | 98% |
| Proliferation | 5 µM | 24-72 hr | No discernible effect |
(Data sourced from eLife, 2017 and MedchemExpress)[2][4]
Modulation of FGF23 Cleavage
ppGalNAc-T3 glycosylates FGF23, which protects it from cleavage and inactivation. By inhibiting ppGalNAc-T3, this compound exposes FGF23 to cleavage, reducing levels of the intact, active hormone.[1] This was confirmed in HEK cells transfected with FGF23 and ppGalNAc-T3.
Caption: this compound inhibits FGF23 glycosylation, promoting its cleavage.
Detailed Experimental Protocols
The following sections detail the methodologies for key in vitro experiments performed to characterize this compound.
In Vitro Glycosylation Assay
This assay directly measures the enzymatic activity of purified ppGalNAc-T transferases.
-
Objective: To quantify the inhibitory effect of this compound on ppGalNAc-T2, T3, and T6.
-
Methodology:
-
Purified lumenal domains of ppGalNAc-T2 or ppGalNAc-T3 are incubated with a peptide substrate and a UDP-GalNAc sugar donor.[1]
-
This compound at various concentrations (or DMSO as a vehicle control) is added to the reaction mixture.
-
The reaction is allowed to proceed, and the extent of glycosylation is measured.
-
For kinetic studies, concentrations of either the peptide or UDP-GalNAc are varied in the presence of fixed concentrations of this compound (e.g., 0, 7.5, or 15 µM).[1][2]
-
Data is typically expressed as a percentage of the control reaction without any inhibitor.
-
Intrinsic Tryptophan Fluorescence Binding Assay
This assay confirms the direct binding of this compound to its target enzyme.
-
Objective: To determine the binding affinity (Kd) of this compound for ppGalNAc-T3.
-
Methodology:
-
The intrinsic tryptophan fluorescence of purified ppGalNAc-T3 is measured.
-
Increasing concentrations of this compound are added to the purified enzyme solution.[1][2]
-
The fluorescence emission spectrum is recorded after each addition. Direct binding of this compound to the enzyme quenches the tryptophan fluorescence in a dose-dependent manner.[2]
-
The change in fluorescence intensity at the peak emission wavelength (e.g., 324 nm) is quantified and used to calculate the apparent dissociation constant (Kd).[1]
-
Cell Migration and Invasion Assays
These assays assess the impact of this compound on the metastatic potential of cancer cells.
-
Objective: To measure the effect of this compound on the migratory and invasive capacity of MDA-MB-231 cells.
-
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded into the upper chamber of a Transwell filter insert.
-
Assay Type: For migration assays, the filter is uncoated. For invasion assays, the filter is pre-coated with Matrigel.[1][2]
-
Chemoattractant: Medium containing 10% Fetal Bovine Serum (FBS) is placed in the lower chamber to act as a chemoattractant.[2]
-
Treatment: this compound (e.g., 5 µM final concentration) or a DMSO vehicle control is added to both the upper and lower chambers.[2][4]
-
Incubation: The plates are incubated for 24 hours (migration) or 48 hours (invasion).[2]
-
Quantification: Cells on the upper surface of the filter are removed. Cells that have migrated/invaded to the underside are fixed, stained (e.g., with Trypan blue), and counted.[2]
-
Caption: Workflow for the in vitro cell invasion assay.
FGF23 Cleavage Assay (Western Blot)
This assay visualizes the effect of this compound on the processing of secreted FGF23.
-
Objective: To determine if this compound treatment increases the ratio of cleaved to intact FGF23.
-
Methodology:
-
Transfection: HEK cells are transfected with FLAG-tagged FGF23 and ppGalNAc-T3.[1]
-
Treatment: Cells are treated with varying concentrations of this compound for a set period (e.g., 6 hours).[1][4]
-
Sample Collection: The cell culture medium is collected.
-
Protein Precipitation: Proteins in the medium are precipitated using trichloroacetic acid (TCA).[2]
-
Western Blot: The precipitated proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted using an anti-FLAG antibody to detect both intact and cleaved forms of FGF23.[1][2]
-
Quantification: The intensity of the bands corresponding to intact and cleaved FGF23 is quantified to determine the ratio change relative to untreated controls.[1]
-
Cell Proliferation Assay
This assay serves as a crucial control to ensure that the observed effects of this compound are not due to general cytotoxicity.
-
Objective: To confirm that this compound does not inhibit cell growth at effective concentrations.
-
Methodology:
-
Identical numbers of HEK cells are plated in multi-well plates.[1]
-
Cells are grown in the continuous presence of various concentrations of this compound (or a DMSO control).[1]
-
At specified time points (e.g., 24, 48, and 72 hours), cells are released from the plate (e.g., with trypsin) and counted.[1]
-
The cell counts are compared to the untreated control to determine if there is any effect on proliferation.[1]
-
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
T3Inh-1: A Targeted Approach to Modulating O-Glycosylation in Cancer and Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
O-glycosylation, a critical post-translational modification, is increasingly recognized for its role in the pathophysiology of various diseases, including cancer and metabolic disorders. The polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) enzyme family, which initiates mucin-type O-glycosylation, presents a compelling class of therapeutic targets. This whitepaper provides a comprehensive technical overview of T3Inh-1, a first-in-class, selective small molecule inhibitor of ppGalNAc-T3. We will delve into the mechanism of action of this compound, its profound effects on cancer cell invasiveness and Fibroblast Growth Factor 23 (FGF23) processing, and present detailed experimental protocols and quantitative data to support its potential as a pharmacological tool and therapeutic lead.
Introduction to O-Glycosylation and the Role of ppGalNAc-T3
O-glycosylation is the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue on a protein. This process is initiated by a family of up to 20 ppGalNAc-Ts, which exhibit distinct but overlapping substrate specificities. The aberrant expression and activity of these enzymes are hallmarks of several cancers and contribute to disease progression by altering protein function, stability, and localization.[1]
ppGalNAc-T3, in particular, has emerged as a significant player in oncology and endocrinology. It is frequently overexpressed in various cancers, with elevated levels correlating with poorer patient survival.[2] Functionally, ppGalNAc-T3-mediated O-glycosylation has been shown to enhance the invasive properties of cancer cells.[2] Furthermore, ppGalNAc-T3 plays a crucial role in regulating the levels of FGF23, a key hormone in phosphate homeostasis.[2] By glycosylating FGF23, ppGalNAc-T3 protects it from cleavage and inactivation, leading to higher levels of the active hormone.[3]
This compound: A Selective Inhibitor of ppGalNAc-T3
This compound is a quinoline compound identified from a high-throughput screen of over 20,000 molecules using a cell-based sensor for ppGalNAc-T3 activity.[2][4] It exhibits remarkable selectivity for ppGalNAc-T3, with no detectable inhibitory activity against the closely related ppGalNAc-T2 or ppGalNAc-T6 enzymes.[2][5]
Mechanism of Action
Kinetic studies have revealed that this compound acts as a mixed-mode inhibitor of ppGalNAc-T3.[2][4] This mode of inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing substrate binding and turnover.[2][4] Direct binding of this compound to ppGalNAc-T3 has been confirmed through intrinsic tryptophan fluorescence assays, with a determined apparent dissociation constant (Kd) of 17 µM.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data on the activity and effects of this compound from in vitro and in vivo studies.
| Parameter | Value (µM) | Enzyme | Assay Type | Reference |
| IC50 | 12 | ppGalNAc-T3 | Cell-Based Sensor Assay | [4] |
| IC50 | 7 | ppGalNAc-T3 | In Vitro Glycosylation Assay | [4] |
| Kd (apparent) | 17 | ppGalNAc-T3 | Intrinsic Tryptophan Fluorescence | [4] |
Table 1: In Vitro Efficacy of this compound Against ppGalNAc-T3.
| Cell Line | Treatment | Effect | Magnitude of Effect | Reference |
| MDA-MB-231 | 5 µM this compound | Inhibition of Cell Migration | >80% | [2] |
| MDA-MB-231 | 5 µM this compound | Inhibition of Cell Invasion | 98% | [2] |
| HEK cells | This compound (dose-dep.) | Increased Cleaved/Intact FGF23 Ratio | Half-max at 14 µM | [4] |
| Mice | 25 mg/kg this compound | Increased Cleaved/Intact FGF23 Ratio | Statistically significant | [4] |
| Mice | 50 mg/kg this compound | Increased Cleaved/Intact FGF23 Ratio | Statistically significant | [4] |
Table 2: Cellular and In Vivo Effects of this compound.
Signaling Pathway Modulation by this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of ppGalNAc-T3, leading to the modulation of downstream signaling pathways. A key pathway affected is the processing of FGF23.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel FGF23 mutation in hyperphosphatemic familial tumoral calcinosis and its deleterious effect on protein O-glycosylation [frontiersin.org]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T3Inh-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T3Inh-1 is a selective, drug-like inhibitor of the enzyme polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3).[1][2][3] This enzyme is responsible for the O-glycosylation of specific proteins, a post-translational modification that can alter their function. Two medically relevant pathways where ppGalNAc-T3 plays a crucial role are the regulation of Fibroblast Growth Factor 23 (FGF23) and cancer cell invasiveness.[1][4] this compound has been shown to modulate these pathways in preclinical studies, making it a valuable tool for research in areas such as chronic kidney disease and cancer metastasis.[1][2][4] These application notes provide detailed protocols for the use of this compound in mouse models to study its effects on FGF23 levels and as a potential anti-metastatic agent.
Mechanism of Action
This compound functions as a mixed-mode inhibitor of ppGalNAc-T3.[1][2] It directly binds to the enzyme, likely at an allosteric site, which leads to a decrease in the enzyme's maximum reaction rate (Vmax) and an increase in the substrate concentration required to reach half of Vmax (Km).[1][2] This inhibition is selective for ppGalNAc-T3, with no detectable activity against other isoforms like ppGalNAc-T2 or ppGalNAc-T6 at effective concentrations.[5] In vitro studies have determined the IC50 of this compound against purified ppGalNAc-T3 to be 7 µM.[2]
One of the key substrates of ppGalNAc-T3 is FGF23, a hormone that regulates phosphate homeostasis.[1][4] Glycosylation of FGF23 by ppGalNAc-T3 protects it from cleavage by furin protease.[1][4] By inhibiting ppGalNAc-T3, this compound prevents this glycosylation, leading to increased cleavage of FGF23.[1][4] This results in lower levels of intact, biologically active FGF23.[1][2]
Additionally, ppGalNAc-T3 is often overexpressed in cancerous tissues and has been implicated in promoting cancer cell invasion.[1][4] this compound has been shown to inhibit the invasion of breast cancer cells in vitro, suggesting its potential as an anti-metastatic agent.[1][4][5]
Data Presentation
In Vivo Efficacy of this compound in Mice
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Dosing Schedule | 1 or 2 injections, 24h apart | 1 or 2 injections, 24h apart | 1 or 2 injections, 24h apart |
| Endpoint | Ratio of cleaved/intact FGF23 in serum | Ratio of cleaved/intact FGF23 in serum | Ratio of cleaved/intact FGF23 in serum |
| Outcome | Baseline | Statistically significant increase | Statistically significant increase |
| Observed Toxicity | None reported | None reported | None reported |
Data summarized from Song et al., 2017.[1]
In Vitro Activity of this compound
| Parameter | Value |
| IC50 (ppGalNAc-T3) | 7 µM |
| Apparent IC50 (T3 sensor activation in cells) | 12 µM |
| Apparent Kd (direct binding to ppGalNAc-T3) | 17 µM |
| Effect on MDA-MB231 cell migration | >80% inhibition at 5 µM |
| Effect on MDA-MB231 cell invasion | 98% inhibition at 5 µM |
Data summarized from Song et al., 2017.[1][2]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound to Modulate FGF23 Levels in Mice
Objective: To assess the effect of this compound on the cleavage of FGF23 in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, or as recommended by the supplier)
-
8-12 week old mice (strain as appropriate for the study)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Mouse FGF23 ELISA kit (for intact and cleaved forms)
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh this compound powder.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Further dilute with a sterile, biocompatible vehicle (e.g., saline or PBS) to the final desired concentrations (25 mg/kg and 50 mg/kg). Ensure the final concentration of the initial solvent is non-toxic to the animals.
-
Prepare a vehicle-only control solution.
-
-
Animal Dosing:
-
Divide mice into three groups: Vehicle control, 25 mg/kg this compound, and 50 mg/kg this compound (n=4-5 mice per group is recommended).
-
Administer the prepared solutions via intraperitoneal (IP) injection. The injection volume should be appropriate for the mouse weight (e.g., 10 ml/kg).
-
For a two-injection schedule, repeat the injections 24 hours after the first dose.[1]
-
-
Sample Collection:
-
24 hours after the final injection, collect blood from the mice via a standard method (e.g., cardiac puncture, retro-orbital bleed, or tail vein).
-
Dispense the blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
-
Analysis of FGF23 Levels:
-
Quantify the levels of intact and cleaved FGF23 in the collected serum samples using a commercially available mouse FGF23 ELISA kit.[1] Follow the manufacturer's instructions for the assay.
-
Calculate the ratio of cleaved to intact FGF23 for each animal.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the treatment groups to the vehicle control.
-
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF23 Signalling and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF23 signalling and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions for T3Inh-1: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise preparation of stock solutions is a critical first step in ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of T3Inh-1, a potent and selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3).
This compound has emerged as a valuable tool in studying the roles of O-glycosylation in various physiological and pathological processes. It has been shown to reduce levels of the hormone FGF23 and inhibit cancer cell invasiveness, making it a compound of significant interest in fields such as oncology and endocrinology.[1][2][3]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 476.49 g/mol | [4] |
| IC50 (ppGalNAc-T3) | 7 µM | [1][2][3][4] |
| Apparent IC50 (in cells) | 12 µM | [1][2] |
| Apparent Kd | 17 µM | [1][2] |
| Solubility in DMSO | ≥ 4.76 mg/mL (10 mM) | [4] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 1 year | [4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution of this compound for use in various in vitro assays, such as enzyme inhibition assays or cell-based experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.76 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.76 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of a Dosing Solution for in vivo Studies
This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) injection in animal models, such as mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Initial Dissolution: First, prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL or 50 mg/mL.[1]
-
Dilution with PEG400: Further dilute the DMSO stock solution with PEG400 to achieve the final desired concentration for injection. For instance, to create a 5 mg/mL or 10 mg/mL dosing solution, a common vehicle composition is 20% DMSO and 80% PEG400.[1]
-
To prepare a 5 mg/mL solution from a 25 mg/mL DMSO stock: Mix 1 part of the DMSO stock with 4 parts of PEG400.
-
To prepare a 10 mg/mL solution from a 50 mg/mL DMSO stock: Mix 1 part of the DMSO stock with 4 parts of PEG400.
-
-
Mixing: Vortex the solution thoroughly to ensure it is homogeneous.
-
Administration: The resulting solution can be administered to animals via intraperitoneal injection at the desired dosage (e.g., 25 or 50 mg/kg).[1][3]
-
Control: A vehicle-only control solution (20% DMSO, 80% PEG400) should be prepared and administered to a control group of animals.[1]
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits ppGalNAc-T3-mediated glycosylation.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ppGalNAc-T3 Inhibitor | TargetMol [targetmol.com]
T3Inh-1: A Novel Inhibitor of Cell Migration and Invasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
T3Inh-1 is a selective, small-molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3), an enzyme responsible for initiating mucin-type O-glycosylation.[1][2][3] Aberrant O-glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and changes in cell adhesion and migration.[4][5] this compound has demonstrated potent anti-metastatic potential by significantly inhibiting the migration and invasion of cancer cells in vitro.[1][2] These application notes provide a comprehensive overview of this compound's effects on cell migration and invasion, along with detailed protocols for reproducing these key experiments.
Mechanism of Action
This compound functions through a mixed-mode of inhibition, binding to both the free ppGalNAc-T3 enzyme and the enzyme-substrate complex.[1][2] This action decreases the maximum reaction rate (Vmax) and increases the Michaelis constant (Km), effectively reducing the enzyme's efficiency.[1][2] By selectively inhibiting ppGalNAc-T3, this compound alters the glycosylation of proteins involved in cell adhesion and motility, thereby impeding the migratory and invasive capabilities of cancer cells.[1]
Figure 1: this compound Mechanism of Action.
Data Presentation
The inhibitory effects of this compound on the migration and invasion of the human breast cancer cell line MDA-MB-231 are summarized below. These cells are known to express high levels of ppGalNAc-T3.[1]
| Assay Type | Cell Line | This compound Concentration | Incubation Time | Result | Reference |
| Migration | MDA-MB-231 | 5 µM | 24 hours | >80% inhibition | [1] |
| Invasion | MDA-MB-231 | 5 µM | 48 hours | 98% inhibition | [1] |
Note: this compound showed no discernible effect on cell proliferation at the effective concentration for migration and invasion inhibition.[1]
Experimental Protocols
Detailed protocols for assessing the impact of this compound on cancer cell migration and invasion are provided below. These are based on the methodologies used in the foundational research on this compound.[1]
Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, measures the chemotactic ability of cells to move through a porous membrane.[6]
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM medium with 10% FBS and penicillin-streptomycin
-
This compound
-
Transwell inserts with 8.0 µm PET membrane
-
24-well companion plates
-
Serum-free DMEM
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Staining solution (e.g., Diff-Quik, Crystal Violet, or Toluidine Blue)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C and 5% CO2.[1]
-
Cell Preparation:
-
Grow cells to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to the assay.
-
Trypsinize the cells, centrifuge, and resuspend in serum-free DMEM to a final concentration of 1.32 x 10^4 cells in 0.3 ml.[1]
-
-
Assay Setup:
-
Add 0.6 ml of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.[1]
-
Place the Transwell inserts into the wells.
-
In the upper chamber of the inserts, add the cell suspension (1.32 x 10^4 cells in 0.3 ml of serum-free DMEM).[1]
-
For the treatment group, add this compound to the upper chamber to a final concentration of 5 µM.[1] Include a vehicle control (e.g., DMSO) in the control group.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[1]
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.2% crystal violet or Toluidine Blue) for 10 minutes.[7]
-
Gently wash the inserts with distilled water to remove excess stain.[8]
-
Allow the inserts to air dry.
-
Image the underside of the membrane using a microscope and count the number of migrated cells in several representative fields of view.
-
Cell Invasion Assay (Matrigel Transwell Assay)
This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.[8]
Materials:
-
All materials listed for the Cell Migration Assay
-
Matrigel Basement Membrane Matrix
Protocol:
-
Coating of Inserts:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 of the Cell Migration Assay protocol to prepare and seed the cells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[1]
-
Staining and Quantification:
-
Follow step 5 of the Cell Migration Assay protocol to fix, stain, and quantify the invaded cells.
-
Figure 2: Experimental workflow for cell migration and invasion assays.
Conclusion
This compound presents a promising pharmacological tool for investigating the role of O-glycosylation in cancer metastasis and serves as a lead compound for the development of novel anti-metastatic therapeutics. The provided protocols offer a standardized method for evaluating the efficacy of this compound and similar compounds in inhibiting cancer cell migration and invasion.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Glycans in Cancer Cells Undergoing Epithelial–Mesenchymal Transition [frontiersin.org]
- 5. Targeting Tumor Glycans for Cancer Therapy: Successes, Limitations, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
Application Notes and Protocols: Measuring FGF23 Levels Following T3Inh-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 23 (FGF23) is a critical hormone primarily produced by bone cells that plays a central role in regulating phosphate homeostasis and vitamin D metabolism.[1][2] Dysregulation of FGF23 levels is implicated in various pathological conditions, including chronic kidney disease (CKD) and tumor-induced osteomalacia.[3][4] T3Inh-1 is a small molecule inhibitor that selectively targets polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3), an enzyme responsible for the O-glycosylation of FGF23.[3][5] This post-translational modification protects FGF23 from proteolytic cleavage.[6][7] By inhibiting ppGalNAc-T3, this compound promotes the cleavage of intact, biologically active FGF23 into inactive fragments, thereby reducing overall FGF23 activity.[3][8][9] These application notes provide a comprehensive guide for measuring the impact of this compound treatment on FGF23 levels, including detailed protocols and data interpretation.
Principle of this compound Action on FGF23
This compound acts as a mixed-mode inhibitor of ppGalNAc-T3, binding to both the free enzyme and the enzyme-substrate complex to reduce its activity.[3][5] This inhibition of O-glycosylation at a specific site on the FGF23 protein makes it susceptible to cleavage by proteases like furin.[6][7] The result is a decrease in the concentration of intact FGF23 (iFGF23) and a corresponding increase in the ratio of cleaved FGF23 to intact FGF23.[3][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on FGF23 levels as observed in both in vitro and in vivo studies.[3]
Table 1: In Vitro Effect of this compound on the Ratio of Cleaved to Intact FGF23 in HEK Cells [3][5]
| This compound Concentration (µM) | Percent Change in Cleaved/Intact FGF23 Ratio (Normalized to Control) |
| 0 | 100% |
| 1.6 | ~120% |
| 3.1 | ~150% |
| 6.3 | ~200% |
| 12.5 | ~280% |
| 25 | ~350% |
| 50 | ~400% |
Note: Data is derived from immunoblot analysis of media from HEK cells co-expressing FGF23 and ppGalNAc-T3, treated with this compound for 6 hours.[3] The half-maximal effective concentration (EC50) for this effect was determined to be approximately 14 µM.[3][5]
Table 2: In Vivo Effect of this compound on the Ratio of Cleaved to Intact FGF23 in Mice [3][5]
| This compound Dosage (mg/kg) | Percent Increase in Cleaved/Intact FGF23 Ratio (Compared to Vehicle) | Statistical Significance (p-value) |
| 25 | ~150% | < 0.05 |
| 50 | ~200% | < 0.01 |
Note: Data is based on ELISA measurements of blood samples from mice treated with this compound.[3][5]
Experimental Protocols
In Vitro Measurement of FGF23 Levels in Cell Culture
This protocol describes the methodology for treating cultured cells with this compound and subsequently measuring the levels of intact and cleaved FGF23 in the culture medium.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for FLAG-tagged FGF23 and ppGalNAc-T3
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound compound
-
Reagents for immunoblotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)
-
Anti-FLAG antibody
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human FGF23 (C-terminal or intact)[10][11]
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with expression vectors for FLAG-tagged FGF23 and ppGalNAc-T3 using a suitable transfection reagent.
-
This compound Treatment: Following transfection, treat the cells with varying concentrations of this compound (e.g., 0, 1.6, 3.1, 6.3, 12.5, 25, 50 µM) in fresh culture medium for a specified period (e.g., 6 hours).[3]
-
Sample Collection: Collect the cell culture medium.
-
FGF23 Measurement by Immunoblotting:
-
Concentrate the collected media.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the FLAG tag to detect both intact and cleaved FGF23.
-
Incubate with an appropriate secondary antibody.
-
Visualize the protein bands using a suitable detection method.
-
Quantify the band intensities for intact and cleaved FGF23 to determine the ratio.[3]
-
-
FGF23 Measurement by ELISA:
-
Use a commercially available FGF23 ELISA kit. Both "intact" assays that measure only the full-length protein and "C-terminal" assays that detect both intact and C-terminal fragments are available.[12]
-
Follow the manufacturer's instructions for sample preparation and assay procedure.[13][14][15] An ELISA utilizing antibodies against both the N- and C-terminal portions of FGF23 is recommended to determine the ratio of cleaved to intact FGF23.[3][5]
-
In Vivo Measurement of FGF23 Levels in Animal Models
This protocol outlines the procedure for administering this compound to mice and measuring the resulting changes in circulating FGF23 levels.
Materials:
-
Laboratory mice
-
This compound compound formulated for in vivo administration
-
Vehicle control solution
-
Blood collection supplies (e.g., EDTA tubes)[1]
-
Centrifuge for plasma separation
-
ELISA kit for mouse FGF23 (C-terminal or intact)[13]
Procedure:
-
Animal Dosing: Administer this compound to mice at desired dosages (e.g., 25 and 50 mg/kg) via a suitable route (e.g., intraperitoneal injection).[3] A control group should receive the vehicle solution.
-
Blood Sample Collection: At a predetermined time point after administration, collect blood samples from the mice into tubes containing EDTA to prevent clotting.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
FGF23 Measurement by ELISA:
-
Use a commercially available mouse FGF23 ELISA kit. To determine the cleaved/intact ratio, an assay that can differentiate between the two forms is necessary. An ELISA employing antibodies against both the N- and C-terminal portions of FGF23 is suitable for this purpose.[3][5]
-
Follow the manufacturer's protocol for the assay.
-
Calculate the ratio of cleaved to intact FGF23 for each sample.
-
Visualizations
Caption: Canonical FGF23 signaling pathway.
Caption: Mechanism of this compound action on FGF23 processing.
Caption: Experimental workflow for measuring FGF23.
References
- 1. labcorp.com [labcorp.com]
- 2. Frontiers | Role of Fibroblast Growth Factor 23 (FGF23) and αKlotho in Cancer [frontiersin.org]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted FGFR Blockade for the Treatment of Tumor-Induced Osteomalacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 6. FGF23 signalling and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Strategies to lower fibroblast growth factor 23 bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 10. cda-amc.ca [cda-amc.ca]
- 11. sceti.co.jp [sceti.co.jp]
- 12. The Measurement and Interpretation of Fibroblast Growth Factor 23 (FGF23) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse FGF-23 ELISA Kit (EEL114) - Invitrogen [thermofisher.com]
- 14. Human FGF23(Fibroblast Growth Factor 23) ELISA Kit - Elabscience® [elabscience.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
T3Inh-1: A Selective Chemical Probe for Investigating ppGalNAc-T3 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3) is a crucial enzyme that initiates mucin-type O-glycosylation, a post-translational modification implicated in a variety of physiological and pathological processes.[1][2] Dysregulation of ppGalNAc-T3 activity has been linked to cancer metastasis and the modulation of hormone activity, making it a compelling target for therapeutic intervention and a subject of intense research.[3][4] T3Inh-1 is the first identified potent, selective, and cell-permeable small molecule inhibitor of ppGalNAc-T3, serving as an invaluable chemical probe to elucidate the specific functions of this enzyme.[2][5]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in studying ppGalNAc-T3 function in cancer cell biology and hormone regulation.
Mechanism of Action and Specificity
This compound is a quinoline derivative that acts as a direct, mixed-mode inhibitor of ppGalNAc-T3.[2] It binds to both the free enzyme and the enzyme-substrate complex, thereby reducing substrate binding and turnover.[2] this compound demonstrates remarkable selectivity for ppGalNAc-T3 over other closely related isoforms, such as ppGalNAc-T2 and ppGalNAc-T6, making it a precise tool for dissecting the isoform-specific roles of ppGalNAc-T3.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Notes |
| ppGalNAc-T3 IC50 (in vitro) | 7 µM | Potent inhibition of purified ppGalNAc-T3.[2] |
| ppGalNAc-T2 Activity | Undetectable Inhibition | Demonstrates high selectivity over ppGalNAc-T2.[2] |
| ppGalNAc-T6 Activity | Undetectable Inhibition | Shows selectivity against the closely related T6 isoform.[2] |
| Cell-based T3 Sensor IC50 | 12 µM | Effective inhibition of ppGalNAc-T3 activity in a cellular context.[2] |
| Direct Binding (Kd) | 17 µM | Confirms direct interaction with ppGalNAc-T3.[5] |
Table 2: Effects of this compound on Cancer Cell Phenotypes
| Cell Line | Assay | This compound Concentration | Effect |
| MDA-MB-231 | Migration | 5 µM | >80% inhibition |
| MDA-MB-231 | Invasion | 5 µM | 98% inhibition |
| MCF7 (ppGalNAc-T3 transfected) | Invasion | Not specified | Strong blockade of induced invasion |
Table 3: Effect of this compound on FGF23 Cleavage
| System | Parameter | This compound Concentration | Effect |
| HEK cells (FGF23 & T3 co-transfected) | Cleaved/Intact FGF23 Ratio (Half-max effect) | 14 µM | Dose-dependent increase |
| Mice (in vivo) | Cleaved/Intact FGF23 Ratio in blood | 25 and 50 mg/kg | Robust and statistically significant increase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving ppGalNAc-T3 and the experimental workflows to study its function using this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the function of ppGalNAc-T3 using this compound.
Protocol 1: In Vitro ppGalNAc-T3 Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ppGalNAc-T3.
Materials:
-
Purified recombinant ppGalNAc-T3
-
Peptide substrate (e.g., a mucin-derived peptide)
-
UDP-GalNAc (donor substrate)
-
This compound
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MnCl2)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO only).
-
Add the purified ppGalNAc-T3 enzyme to each well.
-
Add the peptide substrate to each well.
-
Initiate the reaction by adding UDP-GalNAc to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the amount of UDP produced using the UDP-Glo™ system, which converts UDP to a luminescent signal.
-
Plot the luminescence signal against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium with and without serum
-
This compound
-
Transwell inserts (8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C to allow for gelation. For migration assays, this step is omitted.
-
Culture cells to sub-confluency.
-
Harvest cells and resuspend in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the underside of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several fields of view using a microscope.
-
Quantify the results and express them as a percentage of the vehicle-treated control.
Protocol 3: Analysis of FGF23 Cleavage by Western Blot
This protocol determines the effect of this compound on the proteolytic processing of FGF23.
Materials:
-
HEK293 cells
-
Expression vectors for FLAG-tagged FGF23 and ppGalNAc-T3
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-FLAG, anti-ppGalNAc-T3, anti-alpha-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Co-transfect HEK293 cells with FLAG-FGF23 and ppGalNAc-T3 expression vectors.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for an additional 6-24 hours.
-
Collect the conditioned medium and lyse the cells with lysis buffer.
-
Separate the proteins from the conditioned medium and cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-FLAG antibody to detect both intact and cleaved forms of FGF23. Use other primary antibodies to check ppGalNAc-T3 expression and loading controls in the cell lysates.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of cleaved to intact FGF23.
Conclusion
This compound is a powerful and specific tool for investigating the diverse biological roles of ppGalNAc-T3. The protocols outlined in these application notes provide a framework for researchers to explore the impact of ppGalNAc-T3 inhibition on cancer cell biology, hormone regulation, and other physiological processes. The use of this compound will undoubtedly continue to advance our understanding of O-glycosylation and may pave the way for the development of novel therapeutics targeting this important enzyme family.[2][5]
References
- 1. Mechanism of FGF23 Processing in Fibrous Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for fibroblast growth factor 23 O-glycosylation by GalNAc-T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
Application Notes and Protocols for T3Inh-1
For Research Use Only
Product Name: T3Inh-1 Synonyms: ppGalNAc-T3 Inhibitor 1 Chemical Name: (E)-2-(2-(7-chloroquinolin-4-yl)vinyl)phenol CAS Number: 50440-30-7
Introduction and Application Notes
This compound is a potent and selective, cell-permeable small molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3), a key enzyme involved in mucin-type O-glycosylation.[1][2] This enzyme initiates the attachment of N-acetylgalactosamine (GalNAc) to serine and threonine residues of proteins, a critical post-translational modification. Dysregulation of ppGalNAc-T3 activity is implicated in various pathological conditions, including cancer metastasis and disorders of mineral metabolism.[1][3]
This compound has been identified as a valuable research tool for investigating the biological roles of ppGalNAc-T3. Its primary applications are in cancer biology and endocrinology research. Specifically, studies have shown that this compound can inhibit the invasiveness of cancer cells and lower levels of active fibroblast growth factor 23 (FGF23), a hormone that regulates phosphate homeostasis.[1][4]
Mechanism of Action: this compound acts as a mixed-mode inhibitor of ppGalNAc-T3.[1][4] It binds directly to the enzyme, likely at an allosteric site, with an apparent dissociation constant (Kd) of 17 µM.[1][4] This binding event both reduces the enzyme's ability to bind its substrates (increasing the Km) and decreases its maximum catalytic rate (lowering the Vmax).[1][4] The inhibitor demonstrates high selectivity for ppGalNAc-T3 over other isoforms like ppGalNAc-T2.[1][4] In cellular and in vitro assays, this compound effectively inhibits ppGalNAc-T3 with IC₅₀ values in the low micromolar range.[1][4]
Research Applications:
-
Cancer Research: Overexpression of ppGalNAc-T3 is linked to cancer cell invasiveness.[1] this compound can be used to probe the role of T3-mediated glycosylation in cancer progression, migration, and metastasis.[1][4]
-
Endocrinology and Kidney Disease: ppGalNAc-T3 glycosylates FGF23, protecting it from cleavage and inactivation. By inhibiting this glycosylation, this compound promotes the cleavage of FGF23, thereby reducing the levels of the active, intact hormone.[1][4] This makes this compound a critical tool for studying FGF23 signaling pathways, which are often dysregulated in chronic kidney disease (CKD).[1]
-
Glycobiology: As a selective inhibitor, this compound is instrumental in dissecting the specific functions of ppGalNAc-T3 from the broader family of ppGalNAc transferases.
Commercial Sources
This compound is available from the following suppliers for research purposes. Researchers should consult the respective websites for the most current product information and availability.
| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation |
| MedchemExpress | This compound | HY-101519 | >98% | Crystalline solid |
| TargetMol | This compound | T9720 | >98% | Crystalline solid |
| Cambridge Bioscience | This compound | T9720-100 mg | >98% | Crystalline solid |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from published research.
Table 1: Inhibitory Potency and Binding Affinity [1][4]
| Parameter | Value | Assay Type | Target |
| IC₅₀ | 7 µM | In vitro glycosylation assay | ppGalNAc-T3 |
| IC₅₀ | 12 µM | Cell-based sensor assay | ppGalNAc-T3 |
| Apparent K_d_ | 17 µM | Intrinsic tryptophan fluorescence | ppGalNAc-T3 |
| Half-max effect (FGF23 cleavage) | 14 µM | Cell-based secretion assay | ppGalNAc-T3 |
Table 2: Kinetic Parameters of this compound Inhibition on ppGalNAc-T3 [1][4]
| Substrate | This compound Conc. (µM) | V_max_ (relative units) | K_m_ (µM) |
| Peptide (EA2) | 0 | 1.00 | 12.5 |
| 7.5 | 0.65 | 18.9 | |
| 15 | 0.45 | 25.0 | |
| UDP-GalNAc | 0 | 1.00 | 22.2 |
| 7.5 | 0.60 | 33.3 | |
| 15 | 0.40 | 45.5 |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action and relevant signaling pathways involving this compound.
Caption: Mixed-mode inhibition of ppGalNAc-T3 by this compound.
Caption: this compound promotes FGF23 cleavage by inhibiting its glycosylation.
Experimental Protocols
These protocols are adapted from published literature and should be optimized for specific experimental conditions.[1][4]
Protocol 1: In Vitro ppGalNAc-T3 Inhibition Assay
This assay measures the enzymatic activity of ppGalNAc-T3 by quantifying the amount of UDP produced, a byproduct of the glycosyltransferase reaction.
Materials:
-
Recombinant ppGalNAc-T3
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega, Cat# V6962)
-
This compound (dissolved in DMSO)
-
EA2 peptide substrate (AnaSpec, Cat# AS-63841)
-
UDP-GalNAc (Sigma-Aldrich, Cat# U5252)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 2.5 mM CaCl₂
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2x enzyme solution (e.g., 5 ng/µL) in Assay Buffer.
-
Prepare a 2x substrate mix containing 50 µM UDP-GalNAc and 25 µM EA2 peptide in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer to create 2x inhibitor solutions. Use Assay Buffer with the same percentage of DMSO as a vehicle control.
-
-
Assay Reaction:
-
Add 12.5 µL of 2x inhibitor solution (or vehicle control) to the wells of the 96-well plate.
-
Add 12.5 µL of 2x enzyme solution to initiate the reaction.
-
Incubate at room temperature for 1-2 hours.
-
-
Detection:
-
Add 25 µL of UDP-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
T3Inh-1: Application Notes and Protocols for Chronic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T3Inh-1 is a selective, drug-like inhibitor of polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3), an enzyme involved in the O-glycosylation of proteins.[1][2] In the context of chronic kidney disease (CKD), a primary target of ppGalNAc-T3 is Fibroblast Growth Factor 23 (FGF23). Elevated levels of intact, active FGF23 are a hallmark of CKD and are associated with its pathogenesis and cardiovascular complications. This compound presents a novel therapeutic strategy by inhibiting the ppGalNAc-T3-mediated glycosylation of FGF23, which in turn promotes its cleavage into an inactive form.[1][2] These application notes provide a comprehensive overview of this compound's mechanism, quantitative data from preclinical studies, and detailed protocols for its use in CKD research models.
Mechanism of Action
This compound functions as a mixed-mode inhibitor of ppGalNAc-T3.[1][2] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing substrate binding and decreasing the rate of the glycosylation reaction.[1][2] By inhibiting ppGalNAc-T3, this compound prevents the O-glycosylation of FGF23. This lack of glycosylation exposes a cleavage site for proteases, leading to the inactivation of FGF23. The resulting increase in the ratio of cleaved to intact FGF23 is the desired therapeutic outcome, potentially mitigating the adverse effects of excessive FGF23 signaling in CKD.[1][2]
Signaling Pathway
Caption: this compound inhibits ppGalNAc-T3, promoting FGF23 cleavage.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Enzyme/Assay | Value | Reference |
| IC50 | ppGalNAc-T3 | 7 µM | [1][2] |
| Apparent IC50 (Cell-based) | T3 Sensor Activation | 12 µM | [1][2] |
| Activity | ppGalNAc-T2 | Undetectable | [1][2] |
| Activity | ppGalNAc-T6 | Undetectable | [1] |
| Apparent Kd (Direct Binding) | ppGalNAc-T3 | 17 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Dosage | Administration | Effect on Cleaved/Intact FGF23 Ratio | Animal Health | Reference |
| 25 mg/kg | Intraperitoneal injection | Statistically significant increase | No apparent ill effects | [1][2] |
| 50 mg/kg | Intraperitoneal injection | Statistically significant increase | No apparent ill effects | [1][2] |
Experimental Protocols
In Vitro ppGalNAc-T3 Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on purified ppGalNAc-T3.
Materials:
-
Purified recombinant ppGalNAc-T3
-
Peptide substrate (e.g., a synthetic peptide containing a known glycosylation site for ppGalNAc-T3)
-
UDP-GalNAc (sugar donor)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MnCl2, 0.1% Triton X-100)
-
Detection reagent (e.g., a fluorescently labeled lectin that binds to the product or an antibody-based detection system)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the peptide substrate and UDP-GalNAc to all wells.
-
Initiate the reaction by adding purified ppGalNAc-T3 to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro ppGalNAc-T3 inhibition assay.
Cell-Based FGF23 Cleavage Assay
This protocol assesses the effect of this compound on the cleavage of FGF23 in a cellular context.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Expression vectors for FLAG-tagged FGF23 and ppGalNAc-T3
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
Lysis buffer
-
SDS-PAGE gels and blotting equipment
-
Anti-FLAG antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Co-transfect HEK293 cells with expression vectors for FLAG-FGF23 and ppGalNAc-T3.
-
After 24-48 hours, replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 6 hours).[1]
-
Collect the cell culture medium.
-
Lyse the cells to obtain cell lysates (optional, to check for intracellular FGF23).
-
Separate the proteins in the collected medium (and lysates) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-FLAG primary antibody to detect both intact and cleaved FGF23.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of cleaved to intact FGF23.
In Vivo this compound Administration in a Mouse Model of CKD
This protocol outlines the in vivo administration of this compound to assess its effect on FGF23 levels in a CKD mouse model.
Materials:
-
CKD mouse model (e.g., 5/6 nephrectomy model or a genetic model)
-
This compound formulated for intraperitoneal injection
-
Vehicle control solution
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kit for measuring intact and cleaved FGF23
Procedure:
-
Acclimate the CKD mice to the housing conditions.
-
Divide the mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).
-
Administer this compound or vehicle via intraperitoneal injection. The dosing regimen may vary (e.g., single dose or multiple doses over several days).[2]
-
At a predetermined time point after the final dose (e.g., 24 hours), collect blood samples from the mice.[2]
-
Process the blood to obtain serum or plasma.
-
Use an ELISA kit to measure the concentrations of intact and cleaved FGF23 in the serum/plasma samples.
-
Calculate the ratio of cleaved to intact FGF23 for each treatment group.
-
Monitor the animals for any adverse health effects throughout the study.[1][2]
Caption: Experimental workflow for in vivo testing of this compound.
Conclusion
This compound is a promising small molecule inhibitor of ppGalNAc-T3 with potential therapeutic applications in chronic kidney disease. Its ability to selectively inhibit ppGalNAc-T3 and subsequently increase the cleavage of FGF23 has been demonstrated in both in vitro and in vivo models. The protocols and data presented here provide a foundation for further research into the efficacy and mechanism of this compound in various CKD models. Further studies are warranted to explore its long-term effects, safety profile, and potential for clinical translation.[1][2]
References
Application Notes and Protocols for T3Inh-1 in Cancer Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality.[1] A key process in cancer progression is aberrant protein glycosylation, which significantly influences cell-cell adhesion, cell-matrix interactions, and signaling pathways that drive metastasis.[1][2] One critical family of enzymes involved in the initial step of O-glycosylation is the polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[3]
Specifically, ppGalNAc-T3 is overexpressed in several cancers, and its elevated expression often correlates with poor patient outcomes and increased metastatic potential.[4][5] T3Inh-1 is a first-in-class, selective, and direct inhibitor of ppGalNAc-T3.[6][7] It functions as a mixed-mode inhibitor, likely binding to an allosteric site on the enzyme.[6] This compound has been shown to effectively block the invasive properties of breast cancer cells in vitro, highlighting its potential as a tool to study the mechanisms of metastasis and as a lead compound for the development of anti-metastatic therapeutics.[4][5]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell migration and invasion, along with relevant quantitative data and pathway diagrams to facilitate research in this area.
Mechanism of Action of this compound
This compound selectively inhibits the enzymatic activity of ppGalNAc-T3, which is responsible for attaching N-acetylgalactosamine (GalNAc) to serine and threonine residues of proteins, the first step in mucin-type O-glycosylation.[3][6] In cancer cells, ppGalNAc-T3-mediated glycosylation of cell surface proteins, such as Mucin-1 (MUC1), can alter their conformation and interactions with other molecules, promoting a metastatic phenotype.[1][8] By inhibiting ppGalNAc-T3, this compound prevents this aberrant glycosylation, leading to a reduction in cancer cell invasion and migration.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from in vitro and cell-based assays.[5][6]
Table 1: In Vitro and Cell-Based Activity of this compound
| Parameter | Value | Assay Type | Notes |
| IC50 vs. ppGalNAc-T3 | 7 µM | In Vitro Enzyme Assay | Demonstrates direct inhibition. |
| Apparent IC50 vs. T3 Sensor | 12 µM | Cell-Based Sensor Assay | Shows activity in a cellular context. |
| Activity vs. ppGalNAc-T2 | Undetectable | In Vitro & Cell-Based | Highlights selectivity for T3 isoform. |
| Activity vs. ppGalNAc-T6 | Undetectable | In Vitro Enzyme Assay | Further supports selectivity. |
Table 2: Kinetic Parameters of this compound Inhibition on ppGalNAc-T3
| This compound Conc. | Vmax (relative %) | Km for Peptide (µM) | Km for UDP-GalNAc (µM) |
| 0 µM | 100 | 11.5 | 13.8 |
| 7.5 µM | 35.8 | 21.0 | 25.5 |
| 15 µM | 20.3 | 29.8 | 36.5 |
Data indicates a mixed-mode of inhibition where this compound decreases Vmax and increases Km.[6]
Table 3: Effect of this compound on Cancer Cell Phenotypes
| Cell Line | Treatment | Migration Inhibition | Invasion Inhibition |
| MDA-MB-231 | This compound | >80% | 98% |
| MCF7 (ppGalNAc-T3 transfected) | This compound | - | Strongly Blocked |
Note: this compound showed no discernible effect on cell proliferation in these experiments.[5]
Detailed Experimental Protocols
Protocol 1: In Vitro ppGalNAc-T3 Enzymatic Assay
This protocol is to determine the direct inhibitory effect of this compound on purified ppGalNAc-T3.
Materials:
-
Purified recombinant ppGalNAc-T3
-
This compound (and other test compounds)
-
Peptide substrate (e.g., synthetic peptide with acceptor sites)
-
UDP-GalNAc
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl2, 0.1% Triton X-100
-
Detection reagent (e.g., luminescence-based assay kit for UDP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add 10 µL of a solution containing the peptide substrate and UDP-GalNAc in Assay Buffer.
-
Initiate the reaction by adding 5 µL of purified ppGalNAc-T3 enzyme in Assay Buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of UDP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive capacity of cancer cells.
References
- 1. Functional Consequences of Differential O-glycosylation of MUC1, MUC4, and MUC16 (Downstream Effects on Signaling) [mdpi.com]
- 2. The role of intracellular protein O-glycosylation in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T3Inh-1 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of T3Inh-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3).[1][2] It functions as a mixed-mode inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex to impede its catalytic activity.[3][4] The primary downstream effect of this compound is the inhibition of O-glycosylation of substrate proteins, a critical post-translational modification.[3]
Q2: What are the main research applications for this compound?
This compound is primarily used in studies related to:
-
Cancer Metastasis: It has been shown to inhibit the migration and invasion of breast cancer cells.[1][4]
-
Chronic Kidney Disease (CKD): this compound can lower levels of the hormone Fibroblast Growth Factor 23 (FGF23), which is often elevated in CKD.[3][4] By preventing the glycosylation of FGF23, this compound promotes its cleavage, thereby reducing the levels of the intact, active hormone.[3][4]
Q3: Is this compound selective for ppGalNAc-T3?
Yes, studies have demonstrated that this compound is selective for ppGalNAc-T3. It shows potent inhibition of ppGalNAc-T3 (IC50 of 7 µM) with no detectable activity against the related enzyme ppGalNAc-T2.[3][4] Furthermore, it did not show general effects on cellular glycosylation.[3][4]
Q4: Has this compound shown any toxicity?
In the conducted research, this compound has not exhibited toxicity in either cell culture or animal models.[1][3][4] It did not affect the proliferation of HEK cells.[3][4]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
-
Problem: The compound is not fully dissolving or is precipitating out of solution.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution:
-
Primary Solvent: this compound is soluble in DMSO.[2] Prepare a stock solution in 100% DMSO first. Sonication may aid in dissolution.[2]
-
Working Solutions for Cell Culture: For cell-based assays, the DMSO stock can be further diluted in culture media to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular stress.
-
Formulations for In Vivo Studies: Direct dilution of the DMSO stock into aqueous buffers for in vivo use may cause precipitation. Specific formulations are required. Refer to the detailed protocols in the "Experimental Protocols" section below for preparing stable solutions for intraperitoneal injections using co-solvents like PEG400 and Tween-80 or SBE-β-CD.[1] If precipitation occurs during the preparation of these formulations, gentle heating and/or sonication can be used to facilitate dissolution.[1]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: A dose-dependent decrease in the intact form of a target protein (e.g., FGF23) is observed, but there is no corresponding increase in the cleaved fragments.
-
Possible Cause: This has been noted in studies with FGF23 and may be due to the instability of the cleaved protein fragment in the cell culture media.[3][4]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is active in your system by observing a clear, dose-dependent reduction of the intact substrate protein.
-
Consider Fragment Instability: The lack of a visible increase in cleaved fragments on a western blot does not necessarily indicate inhibitor failure. It may be an inherent characteristic of the protein being studied.
-
Alternative Detection Methods: If quantification of the cleaved product is essential, consider more sensitive methods like ELISA, which may provide a more accurate measurement.[3][4]
-
Pulse-Chase Experiments: For a more in-depth analysis, a pulse-chase assay using radiolabeled protein could directly assess the stability of the intact and cleaved forms in the culture medium.[5]
-
Data Presentation
This compound Efficacy and Properties
| Parameter | Value | Cell/System | Reference |
| IC50 (ppGalNAc-T3) | 7 µM | In vitro | [1][2][3][4] |
| Apparent Kd | 17 µM | In vitro | [3][4] |
| Effective Concentration (Cell Migration Inhibition) | 5 µM | MDA-MB231 cells | [1] |
| Effective Concentration (FGF23 Cleavage) | Half-max at 14 µM | HEK cells | [3][4] |
| In Vivo Dosage | 25 and 50 mg/kg | Mice (i.p.) | [1][2][3][4] |
Solubility and Storage Recommendations
| Solvent/Condition | Details | Reference |
| Primary Solvent | DMSO | [1][2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| In Vivo Formulation (Published Study) | Dissolved in DMSO, then diluted with PEG400 (Final: 20% DMSO, 80% PEG400) | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
-
Materials: this compound powder, DMSO (anhydrous/molecular biology grade).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM). c. Vortex thoroughly to dissolve the compound. If needed, use a sonicator to aid dissolution.[2] d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vivo Formulation of this compound (Co-solvent Method)
-
Objective: To prepare a clear, injectable solution of this compound for animal studies.[1]
-
Materials: this compound stock solution in DMSO (e.g., 10 mg/mL), PEG300, Tween-80, Saline.
-
Procedure (for a 1 mg/mL final concentration): a. In a sterile tube, combine the solvents in the following order, ensuring complete mixing after each addition: i. Add 400 µL of PEG300. ii. Add 100 µL of the 10 mg/mL this compound DMSO stock. Mix thoroughly. iii. Add 50 µL of Tween-80. Mix thoroughly. iv. Add 450 µL of Saline to bring the final volume to 1 mL. b. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. c. If any precipitation or phase separation is observed, gentle warming and/or sonication can be applied.[1]
Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ppGalNAc-T3 Inhibitor | TargetMol [targetmol.com]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. Peer review in Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
optimizing T3Inh-1 concentration for experiments
Welcome to the technical support center for T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of ppGalNAc-T3.[1] It functions as a mixed-mode inhibitor, meaning it can bind to both the free enzyme to prevent substrate binding and the enzyme-substrate complex to reduce its turnover rate.[2][3][4] This action is believed to occur through direct binding to an allosteric site on the enzyme.[2][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a good starting point for many cell-based experiments is in the range of 5-20 µM. For instance, a concentration of 5 µM has been shown to be effective in inhibiting the invasion of MDA-MB231 breast cancer cells.[2] The apparent IC50 in cells has been determined to be 12 µM.[2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound toxic to cells?
A3: this compound has been shown to have no toxic side effects in tissue cells and mice.[1] Studies on HEK cells have indicated no effect on cell proliferation at concentrations up to 20 µM over a 72-hour period.[2] However, it is always good practice to assess cytotoxicity in your specific cell line using a viability assay.
Q4: How should I dissolve this compound?
A4: this compound can be dissolved in DMSO to prepare a stock solution. A concentration of 10 mM in DMSO is achievable, and sonication may be recommended to aid dissolution.[1]
Q5: What are the known in vivo effects of this compound?
A5: In animal studies, intraperitoneal injections of this compound at concentrations of 25 and 50 mg/kg have been shown to increase the ratio of cleaved to intact FGF23 in the blood without apparent ill effects on animal health.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Incorrect preparation or storage of this compound. | Ensure this compound is fully dissolved in DMSO to make a stock solution. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. | |
| Cell line does not express sufficient ppGalNAc-T3. | Confirm the expression of ppGalNAc-T3 in your cell line of interest using techniques such as Western blotting or qPCR. Consider using a positive control cell line known to express high levels of ppGalNAc-T3. | |
| High cell death or toxicity observed | Inhibitor concentration is too high. | Although generally non-toxic, very high concentrations might affect certain sensitive cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cells. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and include a vehicle control (DMSO alone) in your experiments to account for any solvent effects. | |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell seeding density, treatment duration, and assay procedures. Ensure consistent handling and passage number of your cells. |
| Degradation of this compound. | Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro and In-Cell Efficacy of this compound
| Parameter | Value | Source |
| IC50 (in vitro, purified ppGalNAc-T3) | 7 µM | [1][2][3][4] |
| Apparent IC50 (in cells, T3 sensor) | 12 µM | [2][3][4] |
| Apparent Kd (direct binding to ppGalNAc-T3) | 17 µM | [2][3] |
| Half-max effect on FGF23 cleavage (in cells) | 14 µM | [2][3][4] |
Table 2: Experimental Concentrations of this compound
| Application | Concentration | Cell Line / Model | Source |
| In Vitro Enzyme Assay | 7.5 µM, 15 µM | Purified ppGalNAc-T3 | [2][3][4] |
| Cell Invasion Assay | 5 µM | MDA-MB231 | [2] |
| FGF23 Cleavage Assay (in cells) | 0 - 40 µM | HEK cells | [2] |
| In Vivo Study (mice) | 25 mg/kg, 50 mg/kg (intraperitoneal) | Mice | [2][3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines a method to assess the effect of this compound on cancer cell invasion.
-
Materials:
-
Cancer cell line (e.g., MDA-MB231)
-
Serum-free medium
-
Complete medium (with serum as a chemoattractant)
-
This compound
-
Boyden chamber inserts (e.g., 8 µm pore size) with Matrigel-coated membranes
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing the desired concentration of this compound (e.g., 5 µM) or vehicle control.
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add the cell suspension (e.g., 5 x 10^4 cells in 200 µL) to the upper chamber of the insert.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Visualizations
Caption: Mechanism of this compound action on the ppGalNAc-T3 signaling pathway.
Caption: General experimental workflow for studies involving this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. This compound | ppGalNAc-T3 Inhibitor | TargetMol [targetmol.com]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 4. elifesciences.org [elifesciences.org]
potential off-target effects of T3Inh-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a selective inhibitor of ppGalNAc-T3.[1][2] It functions as a mixed-mode inhibitor, suggesting that it likely binds to an allosteric site on the enzyme.[1][2] This means this compound can bind to both the free ppGalNAc-T3 enzyme, reducing its ability to bind to its substrates, and the enzyme-substrate complex, hindering the turnover of the substrate.[1][2] Direct binding to ppGalNAc-T3 has been confirmed through intrinsic tryptophan fluorescence experiments.[1][2]
Q2: How selective is this compound for ppGalNAc-T3 over other ppGalNAc-transferases?
This compound demonstrates high selectivity for ppGalNAc-T3. In vitro enzymatic assays have shown that this compound potently inhibits ppGalNAc-T3 with an IC50 of approximately 7 µM, while its inhibitory activity against ppGalNAc-T2 is undetectable at similar concentrations.[1][2] Furthermore, cellular assays confirm this selectivity, as this compound does not affect the processing of ANGPTL3, a known substrate of ppGalNAc-T2.[2]
Q3: Have any off-target effects of this compound been identified?
To date, published studies have not reported any significant or obvious off-target effects for this compound.[1][2] Studies have shown that this compound does not exhibit cellular toxicity or affect cell proliferation at effective concentrations.[1][2] Additionally, general glycosylation patterns, as assessed by various lectins, remain unchanged after treatment with this compound, indicating a specific mode of action rather than broad disruption of glycosylation.[2]
Q4: What are the known on-target effects of this compound in cellular and in vivo models?
The primary on-target effect of this compound is the inhibition of ppGalNAc-T3-mediated O-glycosylation. This leads to specific downstream consequences, including:
-
Increased Cleavage of FGF23: this compound treatment results in a dose-dependent increase in the cleavage of Fibroblast Growth Factor 23 (FGF23).[1][2] This effect has been observed both in cell culture and in mouse models.[1][2]
-
Inhibition of Cancer Cell Invasiveness: this compound has been shown to significantly reduce the migration and invasion of breast cancer cells that express ppGalNAc-T3.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity or reduced proliferation at expected effective concentrations. | 1. Compound stability issues leading to toxic byproducts. 2. Off-target effects in the specific cell line being used. 3. Incorrect final concentration of the inhibitor. | 1. Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 3. Verify the dilution calculations and the stock solution concentration. |
| No observable effect on the intended target (e.g., no change in FGF23 cleavage or cell invasion). | 1. Insufficient concentration of this compound. 2. Low expression of ppGalNAc-T3 in the experimental model. 3. Inactivation of the compound. | 1. Increase the concentration of this compound, referring to the established effective concentrations (IC50 ~7-12 µM).[1][2] 2. Confirm the expression of ppGalNAc-T3 in your cell line or animal model using techniques like qPCR or Western blotting. 3. Use a fresh stock of this compound and validate its activity with a positive control. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions. 2. Degradation of this compound over the course of the experiment. 3. Differences in substrate concentrations affecting inhibitor potency. | 1. Maintain consistent cell density, passage number, and media composition. 2. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 3. Be aware that this compound is a mixed-mode inhibitor, and its apparent potency can be influenced by substrate concentrations. Maintain consistent substrate levels where possible.[1][2] |
Quantitative Data Summary
| Parameter | Value | Experiment |
| IC50 vs. ppGalNAc-T3 | ~7 µM | In vitro enzymatic assay[1][2] |
| IC50 vs. ppGalNAc-T2 | Undetectable | In vitro enzymatic assay[1][2] |
| Apparent Kd | ~17 µM | Intrinsic tryptophan fluorescence[1][2] |
| Ki (Peptide substrate) | 9.9 µM | Enzyme kinetics[1][2] |
| Ki (UDP-GalNAc substrate) | 2.9 µM | Enzyme kinetics[1][2] |
| Half-max for FGF23 cleavage | ~14 µM | Cellular assay[2] |
Experimental Protocols
1. In Vitro ppGalNAc-T3 Inhibition Assay
-
Objective: To determine the IC50 of this compound against purified ppGalNAc-T3.
-
Methodology:
-
Purify recombinant ppGalNAc-T3 enzyme.
-
Prepare a reaction mixture containing a suitable buffer, a fluorescently-labeled peptide substrate, and UDP-GalNAc.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified ppGalNAc-T3 enzyme.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and measure the amount of glycosylated peptide product using a suitable detection method (e.g., fluorescence polarization or HPLC).
-
Calculate the percent inhibition at each this compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. FGF23 Cleavage Assay in Cell Culture
-
Objective: To assess the effect of this compound on the cleavage of FGF23 in a cellular context.
-
Methodology:
-
Transfect HEK cells with expression vectors for FLAG-tagged FGF23 and ppGalNAc-T3.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 6 hours).
-
Collect the cell culture media.
-
Analyze the collected media by Western blotting using an anti-FLAG antibody to detect both intact and cleaved forms of FGF23.
-
Quantify the band intensities for intact and cleaved FGF23 to determine the ratio of cleaved to intact protein at each this compound concentration.
-
Visualizations
Caption: Mixed-mode inhibition of ppGalNAc-T3 by this compound.
References
T3Inh-1 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using T3Inh-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to cell lines?
A1: Based on published studies, this compound has exhibited no toxicity in human embryonic kidney (HEK) cells and the MDA-MB231 breast cancer cell line.[1][2] Proliferation assays using concentrations up to 50 µM showed no discernible effect on the growth of these cells over a 72-hour period.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a direct, selective, and mixed-mode inhibitor of the enzyme polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3).[1][2] It functions by binding to the ppGalNAc-T3 enzyme, which reduces its maximum velocity (Vmax) and increases its Michaelis constant (Km), thereby inhibiting its ability to initiate O-glycosylation on substrate proteins.[1][2]
Q3: What are the known inhibitory concentrations and binding affinities of this compound?
A3: The key quantitative parameters for this compound's activity are summarized in the table below. These values were determined through in vitro enzymatic assays and cell-based sensor assays.
| Parameter | Value | Context | Source |
| IC₅₀ (in vitro) | 7 µM | Direct inhibition of purified ppGalNAc-T3 enzyme. | [1][2] |
| Apparent IC₅₀ (in cells) | 12 µM | Activation of a ppGalNAc-T3-specific sensor in cells. | [1][2] |
| Apparent K_d_ | 17 µM | Direct binding affinity to ppGalNAc-T3. | [2] |
| Effective Concentration | 5 µM | Inhibition of migration and invasion in MDA-MB231 cells. | [1][2] |
Q4: What are the expected biological effects of this compound in cancer cell lines?
A4: Instead of inducing cell death, this compound has been shown to inhibit cancer cell migration and invasiveness.[1][2] In MDA-MB231 breast cancer cells, a 5 µM concentration of this compound inhibited migration by over 80% and invasion by 98%.[1][2] This effect is linked to its inhibition of ppGalNAc-T3, an enzyme whose high expression correlates with poor patient outcomes in some cancers.[1]
Troubleshooting Guide
Problem: I am observing unexpected cell death or low viability after treating my cells with this compound.
While published data indicates this compound is non-toxic, unexpected cytotoxicity can arise from various experimental factors.[1][2] This guide will help you troubleshoot potential causes.
Q1: Could the concentration of this compound be too high?
A1: Although concentrations up to 50 µM were found to be non-toxic in HEK and MDA-MB231 cells, it is possible that your specific cell line is more sensitive.[1][2]
-
Recommendation: Perform a dose-response curve starting from a low concentration (e.g., 1 µM) and increasing to your desired experimental concentration. The reported effective concentration for inhibiting cell invasion is 5 µM.[1][2]
Q2: Is the solvent used to dissolve this compound causing toxicity?
A2: this compound, like many small molecules, is likely dissolved in a solvent such as DMSO. At high concentrations, DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability on its own. Always include a "vehicle-only" control group in your experiments, where cells are treated with the same concentration of solvent used in the highest this compound dose group.
Q3: How can I confirm if my cells are undergoing apoptosis?
A3: If you suspect apoptosis is occurring, you can perform assays to detect key apoptotic markers. A common method is to measure the activity of caspase-3, an executioner caspase activated during apoptosis.[3][4]
-
Recommendation: Use a Caspase-3 activity assay to quantify the level of active caspase-3 in your cell lysates following treatment. Compare the results from this compound treated cells, vehicle controls, and a positive control (e.g., cells treated with staurosporine or paclitaxel).
Q4: Could my cell viability assay be giving a false positive for cell death?
A4: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). It is good practice to use more than one method to confirm results.
-
Recommendation: If you are using an MTT or WST-based assay that measures mitochondrial reductase activity, consider complementing it with a dye-exclusion assay (like Trypan Blue) that measures membrane integrity, or a method that quantifies ATP content (e.g., CellTiter-Glo®).
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Hemocytometer)
This protocol is based on the method used to confirm the non-toxic nature of this compound.[1][2]
-
Cell Plating: Plate an equal number of cells (e.g., 5 x 10⁴ cells/well) in 24-well plates.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh growth medium containing the desired concentrations of this compound (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Cell Counting:
-
At each time point, wash the cells with PBS.
-
Release the cells using a suitable volume of Trypsin-EDTA.
-
Neutralize the trypsin with a medium containing serum.
-
Collect the cell suspension and centrifuge.
-
Resuspend the cell pellet in a known volume of medium.
-
Count the cells using a hemocytometer. Perform at least two counts per sample.
-
-
Analysis: Plot cell number versus time for each concentration. Normalize results to the untreated control at the final time point if desired.
Protocol 2: MTT Cell Viability Assay
This is a standard colorimetric assay to measure cell viability based on mitochondrial activity.[5][6][7]
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Treatment: After 24 hours, add 100 µL of medium containing 2x the final concentration of this compound and controls.
-
Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at a wavelength of 570 nm.
-
Analysis: Express the viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This protocol provides a general method for detecting apoptosis by measuring the activity of cleaved caspase-3.
-
Cell Plating and Treatment: Plate cells in a 6-well plate and treat with this compound, vehicle control, and a positive control for apoptosis (e.g., 1 µM staurosporine for 4-6 hours).
-
Cell Lysis: After treatment, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in a chilled lysis buffer on ice for 10 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Caspase Assay:
-
In a black 96-well plate, add 50 µg of protein from each sample to individual wells. Adjust the volume with lysis buffer.
-
Prepare a reaction mixture containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction mixture to each well.
-
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader (Excitation/Emission ~380/460 nm for AMC).
-
Analysis: Calculate the rate of substrate cleavage. Results can be expressed as fold-change in activity compared to the vehicle control.
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: T3Inh-1 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a direct, mixed-mode inhibitor of ppGalNAc-T3. This means it can bind to both the free enzyme and the enzyme-substrate complex, leading to a decrease in the maximum reaction rate (Vmax) and an increase in the Michaelis constant (Km) for the substrate.[1] This interaction is believed to occur at an allosteric site on the enzyme.[1]
Q2: What are the key applications of this compound in research?
This compound is primarily used to study the biological roles of ppGalNAc-T3. Key applications include:
-
Inhibition of cancer cell invasion: this compound has been shown to significantly inhibit the migration and invasion of cancer cells that express high levels of ppGalNAc-T3, such as the MDA-MB-231 breast cancer cell line.[1][2]
-
Modulation of FGF23 processing: this compound can block the O-glycosylation of Fibroblast Growth Factor 23 (FGF23), a hormone that regulates phosphate homeostasis. This inhibition leads to increased cleavage of FGF23.[1][3]
Q3: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell type and experimental setup. However, based on published studies, here are some general guidelines:
| Application | Cell Line | Recommended Concentration Range | IC50/EC50 |
| Cell Invasion Assay | MDA-MB-231 | 5 µM | Not specified |
| FGF23 Cleavage Assay | HEK293 | 10 - 50 µM | ~14 µM (half-max) |
| In vitro Enzyme Inhibition | Purified ppGalNAc-T3 | 7.5 - 15 µM | ~7 µM (IC50) |
| In vivo Studies (mice) | - | 25 - 50 mg/kg (intraperitoneal) | Not applicable |
Q4: How should I prepare and store this compound solutions?
This compound is soluble in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline. It is important to note that sonication may be required to fully dissolve the compound. Stock solutions in DMSO should be stored at -20°C or -80°C.
Q5: Is this compound selective for ppGalNAc-T3?
This compound has been shown to be a selective inhibitor of ppGalNAc-T3 with no detectable activity against the closely related isoforms ppGalNAc-T2 and ppGalNAc-T6.[1]
Troubleshooting Guides
Cell-Based Assay: Cancer Cell Invasion
This guide focuses on the MDA-MB-231 breast cancer cell line.
Q: I am not observing significant inhibition of cell invasion with this compound. What are the possible causes and solutions?
A: Several factors could contribute to this issue. Here is a step-by-step troubleshooting guide:
-
Cell Line Health and Passage Number:
-
Question: Are your MDA-MB-231 cells healthy and within a low passage number?
-
Answer: High passage numbers can lead to phenotypic drift and reduced invasive capacity. Always use cells from a reliable source and maintain a consistent passage number for your experiments.
-
-
This compound Concentration and Incubation Time:
-
Question: Have you optimized the this compound concentration and incubation time for your specific experimental conditions?
-
Answer: While 5 µM for 24-48 hours has been reported to be effective, it is advisable to perform a dose-response experiment to determine the optimal concentration and duration for your setup.[1][2]
-
-
Matrigel Coating:
-
Question: Is the Matrigel coating on your transwell inserts of the appropriate thickness and consistency?
-
Answer: An overly thick or uneven Matrigel layer can impede cell invasion, masking the effect of the inhibitor. Ensure the Matrigel is properly diluted and evenly coated on the inserts.
-
-
Negative Control:
-
Question: Are you using an appropriate negative control cell line?
-
Answer: The MCF7 breast cancer cell line expresses low levels of ppGalNAc-T3 and can be used as a negative control to confirm that the effect of this compound is target-specific.[4][5][6][7][8] You can also transfect MCF7 cells with ppGalNAc-T3 to observe a gain-of-function that is reversed by this compound.
-
-
Experimental Workflow:
-
Question: Is your experimental workflow optimized?
-
Answer: Ensure that cells are properly serum-starved before the assay to enhance their migratory response to the chemoattractant in the lower chamber.
-
Cell-Based Assay: FGF23 Cleavage
This guide focuses on HEK293 cells co-expressing FGF23 and ppGalNAc-T3.
Q: I am seeing inconsistent or no increase in the cleaved FGF23 fragment after this compound treatment. What could be the problem?
A: This is a known challenge with this assay. Here are some potential reasons and solutions:
-
Instability of the Cleaved Fragment:
-
Question: Could the cleaved FGF23 fragment be unstable in the cell culture medium?
-
Answer: Yes, it has been reported that the cleaved FGF23 fragment may not show a corresponding increase in the medium, possibly due to its instability.[3] Consider optimizing the collection time and using protease inhibitors in your collection buffer.
-
-
Antibody Specificity and Sensitivity:
-
Question: Are the antibodies you are using for Western blotting specific and sensitive enough to detect both intact and cleaved FGF23?
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Answer: Ensure your antibodies have been validated for this application. You may need to optimize antibody concentrations and incubation times.
-
-
This compound Concentration:
-
Question: Are you using an appropriate concentration of this compound?
-
Answer: A dose-response experiment is crucial. A concentration range of 10-50 µM has been shown to be effective, with a half-maximal effect observed at approximately 14 µM.[3]
-
-
Experimental Design:
-
Question: Is your experimental setup optimal for detecting changes in FGF23 cleavage?
-
Answer: Co-transfecting HEK293 cells with both FGF23 and ppGalNAc-T3 is essential to observe the inhibitory effect of this compound.[3]
-
General Troubleshooting
Q: My experimental results are variable. What are some general tips for working with this compound?
A: Variability in enzyme inhibitor assays can be a common issue. Here are some general considerations:
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Compound Stability in Media:
-
Question: Is this compound stable in your cell culture medium over the course of your experiment?
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Answer: The stability of small molecules can vary in different media formulations. While specific data on this compound stability in various media is limited, it is a factor to consider, especially in longer-term experiments.[3]
-
-
Potential for Off-Target Effects:
-
Question: Could this compound be having off-target effects in my specific cell line?
-
Answer: While this compound is reported to be selective, all small molecule inhibitors have the potential for off-target effects.[1] It is important to include appropriate controls, such as a negative control cell line with low target expression (e.g., MCF7), to help rule out off-target effects.
-
-
Interference with Assay Readouts:
-
Question: Could this compound be interfering with my assay's detection method (e.g., fluorescence)?
-
Answer: Some compounds can be autofluorescent or quench fluorescence, leading to artifacts in fluorescence-based assays.[9][10] It is recommended to run a control with this compound in the absence of cells or the fluorescent probe to check for any intrinsic fluorescence or quenching properties at the wavelengths used in your assay.
-
Experimental Protocols
Cell Invasion Assay with this compound
Objective: To assess the effect of this compound on the invasive potential of MDA-MB-231 cells.
Materials:
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MDA-MB-231 cells
-
MCF7 cells (negative control)
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound
-
DMSO
-
Matrigel
-
24-well transwell inserts (8 µm pore size)
-
4% Paraformaldehyde (PFA)
-
Crystal Violet stain
Methodology:
-
Cell Culture: Culture MDA-MB-231 and MCF7 cells in DMEM with 10% FBS.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free DMEM and incubate for 24 hours.
-
Matrigel Coating: Thaw Matrigel on ice and dilute with cold serum-free DMEM. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 2 hours to allow for solidification.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free DMEM. Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Treatment: Add this compound (e.g., 5 µM) or vehicle (DMSO) to the upper chamber.
-
Chemoattractant: Add DMEM with 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Staining and Quantification:
-
Remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with 4% PFA.
-
Stain the invaded cells with Crystal Violet.
-
Image the stained cells under a microscope and quantify the number of invaded cells.
-
FGF23 Cleavage Assay with this compound
Objective: To determine the effect of this compound on the cleavage of FGF23 in HEK293 cells.
Materials:
-
HEK293 cells
-
Expression vectors for FLAG-tagged FGF23 and ppGalNAc-T3
-
Transfection reagent
-
Opti-MEM or similar serum-free medium
-
This compound
-
DMSO
-
Lysis buffer
-
Protease inhibitors
-
Anti-FLAG antibody
-
Antibodies specific for intact and cleaved FGF23
-
Secondary antibodies for Western blotting
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with expression vectors for FLAG-tagged FGF23 and ppGalNAc-T3.
-
Treatment: After 24 hours, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) or vehicle (DMSO).
-
Sample Collection: After a 6-hour incubation, collect the cell culture medium.[3] Lyse the cells in lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Resolve the proteins from the cell culture medium and cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody or antibodies specific for intact and cleaved FGF23.
-
Detect the proteins using an appropriate secondary antibody and chemiluminescence.
-
-
Analysis: Quantify the band intensities for intact and cleaved FGF23 to determine the ratio of cleaved to intact protein.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 2. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triiodothyronine (T3) upregulates the expression of proto-oncogene TGFA independent of MAPK/ERK pathway activation in the human breast adenocarcinoma cell line, MCF7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential response of luminal and basal breast cancer cells to acute and chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
T3Inh-1 Technical Support Center: Enhancing In Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro efficacy of T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct, mixed-mode inhibitor of ppGalNAc-T3.[1] This means it can bind to both the free enzyme to reduce substrate binding and the enzyme-substrate complex to decrease turnover, likely at an allosteric site.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO. For stock solutions, a concentration of 10 mM in DMSO is achievable, and sonication is recommended to aid dissolution.[2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[2]
Q3: What is the in vitro IC50 of this compound?
A3: The IC50 of this compound for ppGalNAc-T3 is approximately 7 µM.[1][3] In cell-based assays using a fluorescence sensor for ppGalNAc-T3 activity, the apparent IC50 is around 12 µM.[1][3]
Q4: Is this compound selective for ppGalNAc-T3?
A4: Yes, this compound is highly selective for ppGalNAc-T3. It shows no detectable in vitro activity against the closely related isoforms ppGalNAc-T2 and ppGalNAc-T6.[1] This selectivity has been confirmed in cellular assays where this compound did not affect the activity of ppGalNAc-T2.[1]
Q5: Does this compound exhibit off-target effects or cytotoxicity?
A5: this compound has been shown to have no obvious off-target effects and does not exhibit toxicity or affect cell proliferation in HEK and MDA-MB-231 cells at concentrations up to 50 µM.[1][3]
Q6: I am observing inconsistent results with this compound. What could be the cause?
A6: Inconsistent results can arise from several factors:
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Compound Stability: There is a mention of potential instability of this compound in cell culture media.[1][3] It is advisable to prepare fresh dilutions of this compound from a properly stored stock solution for each experiment and minimize the time the compound is in the media before and during the assay.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.
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Pipetting Accuracy: Use calibrated pipettes and prepare a master mix of your this compound treatment solution to ensure consistent dosing across wells.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels in your incubator.
Troubleshooting Guides
Guide 1: Low Potency or Lack of Inhibition in ppGalNAc-T3 Enzymatic Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Verify that the pH of the reaction buffer is optimal for ppGalNAc-T3 activity (typically around 7.4).- Ensure the concentrations of the peptide substrate and UDP-GalNAc are appropriate. This compound's inhibition is mixed-mode, meaning the apparent potency can be influenced by substrate concentrations.[1] |
| Enzyme Inactivity | - Confirm the activity of your purified ppGalNAc-T3 enzyme using a positive control.- Ensure proper storage and handling of the enzyme to prevent degradation. |
| This compound Degradation | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Reagent Concentrations | - Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay conditions. |
Guide 2: Inconsistent Results in Cell-Based Assays (e.g., Invasion, Migration)
| Potential Cause | Troubleshooting Steps |
| Low ppGalNAc-T3 Expression in Cell Line | - Confirm the expression level of ppGalNAc-T3 in your chosen cell line. The inhibitory effect of this compound on cell invasion is dependent on ppGalNAc-T3 expression.[1] |
| Variability in Matrigel Coating (for invasion assays) | - Ensure a consistent and even coating of Matrigel on your transwell inserts. The thickness of the Matrigel can significantly impact invasion rates. |
| Inconsistent Cell Seeding | - Ensure a uniform number of cells are seeded in each well or insert. Cell density can affect migration and invasion rates. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for critical experiments. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| This compound Instability in Media | - As mentioned in the FAQs, prepare fresh this compound dilutions for each experiment and consider reducing the incubation time if stability is a concern.[1][3] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (ppGalNAc-T3) | 7 µM | Purified Enzyme | [1][3] |
| Apparent IC50 (Cell-based) | 12 µM | HEK cells with T3 sensor | [1][3] |
| Apparent Kd | 17 µM | Purified ppGalNAc-T3 | [1] |
| Inhibition of Migration | >80% at 5 µM | MDA-MB-231 cells | [1][3] |
| Inhibition of Invasion | 98% at 5 µM | MDA-MB-231 cells | [1][3] |
| Half-max effect on FGF23 cleavage | 14 µM | HEK cells | [1] |
Table 2: Kinetic Parameters of ppGalNAc-T3 Inhibition by this compound
| Substrate | Parameter | 0 µM this compound | 7.5 µM this compound | 15 µM this compound |
| Peptide (EA2) | Vmax | 100% | 82% | 36% |
| Km (µM) | 173.7 | 208.4 | 210.3 | |
| UDP-GalNAc | Vmax | 100% | 71% | 56% |
| Km (µM) | 74.9 | 153.4 | 448.3 | |
| Data adapted from Song et al., 2017.[1] |
Experimental Protocols
Protocol 1: In Vitro ppGalNAc-T3 Enzymatic Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, a peptide substrate (e.g., EA2), and UDP-GalNAc.
-
This compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only).
-
Enzyme Addition: Initiate the reaction by adding purified ppGalNAc-T3 enzyme.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by heat inactivation.
-
Analysis: Analyze the product formation using a suitable method, such as HPLC or a fluorescence-based assay.
Protocol 2: Cell Invasion Assay (Transwell)
-
Cell Culture: Culture cells (e.g., MDA-MB-231) to sub-confluency.
-
Transwell Preparation: Coat the upper chamber of a transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media and seed them into the upper chamber of the transwell insert.
-
Treatment: Add this compound (e.g., 5 µM) or vehicle control to the media in both the upper and lower chambers.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet). Count the number of stained cells under a microscope.
Protocol 3: FGF23 Cleavage Assay
-
Cell Transfection: Co-transfect HEK cells with plasmids expressing FLAG-tagged FGF23 and ppGalNAc-T3.
-
Treatment: Treat the transfected cells with varying concentrations of this compound for a specified period (e.g., 6 hours).
-
Media Collection: Collect the cell culture media.
-
Immunoblotting: Perform immunoblot analysis on the collected media using an anti-FLAG antibody to detect both intact and cleaved forms of FGF23.
-
Quantification: Quantify the band intensities for intact and cleaved FGF23 to determine the ratio of cleaved to intact protein.
Visualizations
Caption: Mechanism of this compound as a mixed-mode inhibitor of ppGalNAc-T3.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ppGalNAc-T3 Inhibitor | TargetMol [targetmol.com]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
T3Inh-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the enzyme ppGalNAc-T3.[1] It is a quinoline-based compound.[1] this compound functions as a mixed-mode inhibitor, meaning it can bind to both the free enzyme to hinder substrate binding and to the enzyme-substrate complex to reduce the catalytic turnover.[2] This direct binding to ppGalNAc-T3 has been confirmed through intrinsic tryptophan fluorescence studies.[2]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored correctly.
-
Solid Form: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light.
-
Stock Solutions: A supplier recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
3. How should I prepare this compound stock and working solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is completely dissolved by vortexing.
-
Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate buffer or cell culture medium. It is important to note that the final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity to cells.[4]
4. Is this compound stable in aqueous solutions and cell culture media?
While specific stability data for this compound in aqueous solutions is limited, some inferences can be made based on its chemical nature as a quinoline. Quinoline compounds can be susceptible to photodegradation.[5] One study on quinoline photodegradation in water showed a half-life of about 14 days in summer sunlight, with degradation being faster at a more acidic pH.[6] Therefore, it is advisable to protect solutions containing this compound from light. For cell culture experiments, it is best practice to prepare fresh working solutions and add them to the media immediately before treating the cells. One study noted the potential instability of a cleaved FGF23 fragment in media, which might be a consideration in experiments involving this downstream target of ppGalNAc-T3.[7]
5. What are the known off-target effects of this compound?
This compound has been shown to be a selective inhibitor of ppGalNAc-T3 with no detectable activity against ppGalNAc-T2 or ppGalNAc-T6 in in vitro assays.[8][9] However, as with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.[10] It is recommended to use the lowest effective concentration of this compound in your experiments and to include appropriate controls to monitor for potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (in vitro) | 7 µM | Purified ppGalNAc-T3 | [1][2] |
| Apparent IC50 (in cells) | 12 µM | T3 sensor in HEK cells | [2] |
| Apparent Kd | 17 µM | Direct binding to ppGalNAc-T3 | [2] |
| Inhibition of Migration | >80% at 5 µM | MDA-MB231 cells | [7] |
| Inhibition of Invasion | 98% at 5 µM | MDA-MB231 cells | [7] |
| Substrate | Parameter | 0 µM this compound | 7.5 µM this compound | 15 µM this compound | Reference |
| Peptide (EA2) | Vmax | 100% | 82% | 36% | [11] |
| Km (µM) | 173.7 | 208.4 | 210.3 | [11] | |
| Ki (µM) | 9.9 | [11] | |||
| UDP-GalNAc | Vmax | 100% | 71% | 56% | [11] |
| Km (µM) | 74.9 | 153.4 | 448.3 | [11] | |
| Ki (µM) | 2.9 | [11] |
Experimental Protocols
In Vitro ppGalNAc-T3 Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of this compound on purified ppGalNAc-T3.
Materials:
-
Purified recombinant human ppGalNAc-T3
-
This compound
-
UDP-[3H]GalNAc (radiolabeled donor substrate)
-
Peptide acceptor substrate (e.g., MUC5AC-based peptide)
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Assay buffer: 50 mM Sodium Cacodylate, pH 6.8, 10 mM MnCl2, 0.1% Triton X-100
-
Quenching solution: 250 mM EDTA
-
Scintillation fluid and vials
-
Microplate reader with scintillation counting capabilities
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer at various concentrations. Include a vehicle control (DMSO) with the same final DMSO concentration as the inhibitor dilutions.
-
Set up the reaction: In a microplate, combine the assay buffer, peptide acceptor substrate, and the this compound dilutions or vehicle control.
-
Initiate the reaction: Add purified ppGalNAc-T3 to each well to start the enzymatic reaction.
-
Add the donor substrate: Immediately add UDP-[3H]GalNAc to each well.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Quench the reaction: Stop the reaction by adding the quenching solution to each well.
-
Measure activity: Transfer the reaction mixture to a filter plate that captures the radiolabeled peptide. Wash the filter to remove unincorporated UDP-[3H]GalNAc. Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the purified ppGalNAc-T3. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Verify the pH and composition of the assay buffer. Ensure the incubation temperature is optimal (typically 37°C). | |
| Degraded substrates | Use fresh or properly stored UDP-GalNAc and peptide substrates. | |
| High background signal | Non-specific binding of UDP-[3H]GalNAc | Optimize the washing steps after the reaction to effectively remove unincorporated radiolabel. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for common reagents. |
| Incomplete mixing | Ensure all components are thoroughly mixed before starting the reaction and after adding each reagent. | |
| Edge effects in the microplate | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity | This compound concentration is too high | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. |
| High DMSO concentration | Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).[4] Include a vehicle control with the same DMSO concentration. | |
| This compound instability | Prepare fresh working solutions of this compound for each experiment. Protect solutions from light. | |
| No or low inhibitory effect | Insufficient this compound concentration | Increase the concentration of this compound, ensuring it remains below the toxic level. |
| Short incubation time | Increase the incubation time to allow for sufficient cellular uptake and target engagement. | |
| Cell line is not sensitive | Use a cell line known to express high levels of ppGalNAc-T3 or a cell line where the pathway of interest is active. | |
| Inconsistent results | Variation in cell density | Ensure consistent cell seeding density across all wells and plates. |
| Passage number of cells | Use cells within a consistent and low passage number range, as cellular characteristics can change over time. | |
| This compound precipitation | Visually inspect the media after adding this compound to ensure it has not precipitated. If so, reconsider the final concentration or the dilution method. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 8. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peer review in Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 10. Ser and Thr acceptor preferences of the GalNAc-Ts vary among isoenzymes to modulate mucin-type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to T3Inh-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets ppGalNAc-T3, an enzyme that initiates O-glycosylation.[1] By inhibiting ppGalNAc-T3, this compound can block cancer cell invasiveness and lower levels of fibroblast growth factor 23 (FGF23).[1][2][3] It has shown potential as an anti-metastatic agent.[1][2][3]
Q2: What are the potential mechanisms of resistance to this compound in cancer cells?
A2: While specific resistance mechanisms to this compound are still under investigation, several general mechanisms of drug resistance in cancer could be involved:
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Target Alteration: Mutations in the GALNT3 gene, which encodes the ppGalNAc-T3 enzyme, could alter the drug-binding site, reducing the efficacy of this compound.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cancer cells, lowering its intracellular concentration.[4][5][6]
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Activation of Compensatory Pathways: Cancer cells might upregulate other ppGalNAc-T isoforms or activate alternative signaling pathways to bypass the inhibition of ppGalNAc-T3.[7] The STAT3 signaling pathway is a common mechanism for developing therapeutic resistance to various anti-cancer agents.[8][9]
-
Alternative Splicing: Aberrant alternative splicing of pre-mRNA can produce protein variants that contribute to drug resistance.[10][11][12] This could potentially affect the target of this compound or downstream signaling components.
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Altered Glycosylation Patterns: Changes in the overall landscape of protein glycosylation could compensate for the inhibition of ppGalNAc-T3, promoting cell survival and invasion.[13][14]
Q3: My cancer cell line is showing reduced sensitivity to this compound over time. What could be the cause?
A3: This could be due to the development of acquired resistance. Potential causes include the selection of a subpopulation of cells with pre-existing resistance mechanisms or the induction of resistance mechanisms upon prolonged exposure to the inhibitor. See the troubleshooting guide below for steps to investigate this issue.
Q4: Are there any known synergistic drug combinations with this compound?
A4: While specific studies on synergistic combinations with this compound are limited, based on general principles of overcoming cancer drug resistance, the following combinations could be explored:
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ABC Transporter Inhibitors: Combining this compound with inhibitors of P-gp or BCRP could increase its intracellular concentration in resistant cells.[5]
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Inhibitors of Compensatory Pathways: If resistance is mediated by the activation of a specific signaling pathway (e.g., STAT3), co-treatment with an inhibitor of that pathway may restore sensitivity.[8]
-
Targeting Other Glycosylation Enzymes: In cases of compensatory upregulation of other glycosyltransferases, combination with other glycosylation inhibitors could be effective.
Q5: What are the reported off-target effects of this compound?
A5: this compound has been shown to be a selective inhibitor of ppGalNAc-T3 with no detectable activity against ppGalNAc-T2 or ppGalNAc-T6 in vitro.[1] However, as with any small molecule inhibitor, off-target effects are a possibility and should be considered, especially at higher concentrations.[15][16] It is important to include appropriate controls in your experiments to assess for potential off-target effects.
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy in Cancer Cell Lines
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance | 1. Sequence the GALNT3 gene: Look for mutations in the this compound binding site. 2. Assess ABC transporter expression: Use qPCR or Western blot to check for upregulation of ABCB1 (P-gp) or ABCG2 (BCRP). 3. Profile signaling pathways: Use phosphoproteomics or Western blot arrays to identify activated compensatory pathways (e.g., STAT3). 4. Perform RNA-seq: Analyze for changes in alternative splicing patterns of key genes. |
| Compound Instability | 1. Verify compound integrity: Use HPLC or mass spectrometry to confirm the purity and concentration of your this compound stock. 2. Prepare fresh solutions: Always prepare fresh working solutions of this compound from a validated stock for each experiment. |
| Cell Line Integrity | 1. Authenticate cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for contamination: Regularly test for mycoplasma contamination. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | 1. Standardize cell passage number: Use cells within a consistent and low passage number range for all experiments. 2. Control cell density: Seed cells at a consistent density and ensure they are in the logarithmic growth phase during treatment. |
| Assay Performance | 1. Optimize assay parameters: Titrate antibody concentrations, incubation times, and substrate concentrations. 2. Include proper controls: Always include positive and negative controls in every experiment. |
| Operator Variability | 1. Standardize protocols: Ensure all users are following the exact same detailed protocol. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro and In-Cellular Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (in cells) | 12 µM | HEK cells with T3 sensor | [3] |
| IC50 (in vitro) | 7 µM | Purified ppGalNAc-T3 | [3] |
| Kd (apparent) | 17 µM | Direct binding to ppGalNAc-T3 | [3] |
| Half-max effect (FGF23 cleavage) | 14 µM | HEK cells expressing FGF23 and ppGalNAc-T3 | [3] |
Table 2: Kinetic Parameters of this compound Inhibition of ppGalNAc-T3
| Substrate | This compound Conc. (µM) | Vmax (% of control) | Km (µM) | Ki (µM) | Reference |
| Peptide (EA2) | 0 | 100% | 173.7 | - | [2][3] |
| 7.5 | 82% | 208.4 | 9.9 | [2][3] | |
| 15 | 36% | 210.3 | [2][3] | ||
| UDP-GalNAc | 0 | 100% | 74.9 | - | [2][3] |
| 7.5 | 71% | 153.4 | 2.9 | [2][3] | |
| 15 | 56% | 448.3 | [2][3] |
Experimental Protocols
Protocol 1: In Vitro ppGalNAc-T3 Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on purified ppGalNAc-T3 enzyme activity.
Materials:
-
Purified recombinant ppGalNAc-T3
-
Peptide substrate (e.g., EA2)
-
UDP-GalNAc
-
This compound
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MnCl2)
-
UDP detection reagent
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified ppGalNAc-T3, and the peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding UDP-GalNAc.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and add the UDP detection reagent.
-
Read the signal (e.g., fluorescence or luminescence) on a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: FGF23 Cleavage Assay in Cell Culture
Objective: To assess the effect of this compound on the cleavage of FGF23 in cells.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged FGF23 and ppGalNAc-T3
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Anti-FLAG antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-FGF23 and ppGalNAc-T3.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound (or DMSO control).
-
Incubate the cells for 6 hours.
-
Collect the cell culture medium and lyse the cells.
-
Analyze the collected medium and cell lysates by SDS-PAGE and Western blotting using an anti-FLAG antibody to detect intact and cleaved FGF23.
-
Quantify the band intensities to determine the ratio of cleaved to intact FGF23.
Visualizations
Caption: this compound inhibits ppGalNAc-T3, blocking pro-invasive protein glycosylation.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 4. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of alternative splicing on mechanisms of resistance to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Navigating T3Inh-1 in FGF23 Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in Fibroblast Growth Factor 23 (FGF23) assay results when using the inhibitor T3Inh-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect FGF23?
This compound is a selective inhibitor of the enzyme polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3). This enzyme is responsible for the O-glycosylation of FGF23, a critical post-translational modification that protects the intact FGF23 protein from cleavage. By inhibiting ppGalNAc-T3, this compound prevents this glycosylation, leading to increased cleavage of full-length, active FGF23 into inactive N-terminal and C-terminal fragments.[1][2]
Q2: What is the expected outcome on FGF23 levels when using this compound?
The use of this compound is expected to decrease the concentration of intact FGF23 (iFGF23) and increase the levels of its cleavage products.[1] Consequently, immunoassays that specifically detect iFGF23 should show a dose-dependent reduction in signal with this compound treatment. Assays that measure the C-terminal portion of FGF23 (cFGF23 assays) may show less of a decrease or potentially an increase, as they detect both intact FGF23 and the C-terminal fragment.
Q3: Why am I seeing inconsistent results in my FGF23 assay after this compound treatment?
Inconsistent results can arise from a variety of factors related to the mechanism of this compound, the type of FGF23 assay used, and general immunoassay variability. It is crucial to differentiate between a true biological effect of this compound and an experimental artifact. Potential causes for inconsistency include:
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Assay Type: Using an inappropriate FGF23 assay kit. For example, a cFGF23 assay may not be suitable for accurately quantifying the reduction in active FGF23.
-
Sample Handling and Stability: FGF23 is a peptide that can be prone to degradation. Inconsistent sample collection, processing, and storage can lead to variable results.[3]
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Assay Interference: Components of the experimental system, including this compound itself or the vehicle it is dissolved in, may interfere with the immunoassay.
-
Biological Variability: The effect of this compound can vary depending on the cell type, experimental conditions, and the initial expression levels of ppGalNAc-T3 and FGF23.
Troubleshooting Guides
Issue 1: No significant change or an unexpected increase in intact FGF23 levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Type | Verify that you are using an "intact" FGF23 (iFGF23) ELISA kit. These kits use a sandwich format with antibodies targeting the N- and C-termini of the full-length protein.[3] C-terminal assays (cFGF23) will detect both intact and cleaved forms, potentially masking the effect of this compound. |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific experimental system. |
| Low Endogenous ppGalNAc-T3 Activity | Confirm the expression and activity of ppGalNAc-T3 in your cell line or animal model. If the enzyme activity is low, the effect of the inhibitor will be minimal. |
| Sample Stability Issues | Ensure consistent and appropriate sample handling. It is recommended to use EDTA plasma for FGF23 measurements as it is more stable than serum.[3] Avoid repeated freeze-thaw cycles.[4] |
| Assay Interference | Run a control experiment by spiking a known concentration of FGF23 standard with this compound (at the same concentration used in your experiment) directly into the assay plate to check for direct interference with the ELISA components. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for small volumes of standards, samples, and reagents. Use calibrated pipettes and fresh tips for each addition. |
| Improper Washing | Inadequate washing can lead to high background noise. Ensure all wells are washed thoroughly and consistently according to the manufacturer's protocol.[5][6] |
| Plate Reader Issues | Check the plate reader settings and ensure the correct wavelength is being used for detection. Read the plate promptly after adding the stop solution, as the signal can change over time.[4] |
| Edge Effects | To minimize edge effects, avoid using the outermost wells of the microplate for samples and standards. Fill these wells with buffer or a blank solution. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting and adding to the assay plate.[4] |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on FGF23 levels from a key study.
| Experimental System | This compound Concentration | Observed Effect on FGF23 | Reference |
| HEK cells transfected with FLAG-FGF23 and ppGalNAc-T3 | 10 µM | Increased ratio of cleaved to intact FGF23 | [1] |
| 25 µM | Further increased ratio of cleaved to intact FGF23 | [1] | |
| 50 µM | Substantial increase in the ratio of cleaved to intact FGF23 | [1] | |
| Mice | 25 mg/kg | Statistically significant increase in the ratio of cleaved/intact FGF23 in blood | [1][2] |
| 50 mg/kg | Robust and statistically significant increase in the ratio of cleaved/intact FGF23 in blood | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound and FGF23 Measurement
-
Cell Culture: Plate HEK cells (or other relevant cell lines) and transfect with plasmids expressing FLAG-tagged FGF23 and ppGalNAc-T3.
-
This compound Treatment: Following transfection, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control.
-
Sample Collection: After a 6-hour incubation period, collect the cell culture media.
-
Sample Preparation: Centrifuge the collected media to remove any cells or debris.
-
FGF23 Analysis:
-
For immunoblotting, analyze the conditioned media using anti-FLAG antibodies to detect both intact and cleaved forms of FGF23.[1]
-
For ELISA, use a commercial intact FGF23 ELISA kit according to the manufacturer's instructions.
-
Protocol 2: General FGF23 ELISA Procedure (Example)
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.[5]
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided FGF23 standard.[5]
-
Sample Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate. Incubate as specified in the protocol.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.[6]
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add the streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark to allow for color development.[5]
-
Stop Solution: Add the stop solution to terminate the reaction.[6]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the FGF23 concentrations in your samples by interpolating from the standard curve.
Visualizations
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. The Measurement and Interpretation of Fibroblast Growth Factor 23 (FGF23) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
minimizing variability in T3Inh-1 studies
Welcome to the technical support center for T3Inh-1. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in their this compound studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). It functions as a mixed-mode inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex to impede its function.[1][2] This inhibition prevents the O-glycosylation of specific protein substrates, a key post-translational modification involved in various cellular processes.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the roles of ppGalNAc-T3 in biological pathways. Key applications include investigating its involvement in cancer cell invasiveness and the regulation of Fibroblast Growth Factor 23 (FGF23) levels.[3][4] By inhibiting ppGalNAc-T3, researchers can explore the downstream consequences of altered O-glycosylation on these processes.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution of 10 mM in DMSO.[5] To prepare the stock solution, sonication may be necessary to fully dissolve the compound. Once prepared, the stock solution should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[5][6]
Q4: What is the recommended final concentration of this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a concentration of 5 µM has been shown to be effective in inhibiting migration and invasion of MDA-MB231 breast cancer cells.[3] The IC50 for this compound in inhibiting ppGalNAc-T3 is approximately 7 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound toxic to cells?
A5: this compound has been shown to have no discernible effect on cell proliferation at concentrations effective for inhibiting cell invasion (e.g., 5 µM).[3] Studies in HEK cells have also shown no toxicity at various tested concentrations.[3] However, as with any compound, it is good practice to assess cytotoxicity in your specific cell line at the concentrations you plan to use.
Troubleshooting Guides
This compound Preparation and Handling
| Problem | Possible Cause | Solution |
| Precipitation of this compound in stock solution | Incomplete dissolution. | Sonicate the solution to aid dissolution.[5] Ensure you are using anhydrous DMSO. |
| Improper storage. | Aliquot the stock solution and store at -80°C to prevent freeze-thaw cycles.[6] | |
| Precipitation of this compound in cell culture medium | Low solubility in aqueous solutions. | Prepare a fresh working solution from your DMSO stock for each experiment. It is recommended to perform a serial dilution rather than a single large dilution. Pre-warm the cell culture medium to 37°C before adding the this compound solution.[7] |
| High final concentration of DMSO. | Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] | |
| Inconsistent or no effect of this compound | Degradation of the compound. | Prepare fresh working solutions for each experiment. While not extensively studied for this compound, some compounds can be unstable in cell culture media over long incubation periods.[4] |
| Incorrect concentration. | Verify your calculations and dilution steps. Perform a dose-response curve to confirm the optimal concentration for your cell line and assay. | |
| Low expression of ppGalNAc-T3 in the cell line. | Select a cell line with known high expression of ppGalNAc-T3. Refer to the table below or perform a western blot to confirm expression in your cell line of choice. |
Matrigel Invasion Assay
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven Matrigel coating. | Ensure the Matrigel is thawed on ice and diluted with cold, serum-free medium. Pipette the Matrigel solution carefully into the center of the insert, avoiding bubbles.[9] |
| Inconsistent cell seeding. | Ensure a single-cell suspension before seeding. Count cells accurately and seed the same number in each insert. | |
| Low or no cell invasion in control group | Matrigel is too concentrated or thick. | Optimize the Matrigel concentration. A 1:3 dilution is a good starting point.[2] |
| Insufficient incubation time. | The optimal incubation time can vary between cell lines (typically 24-48 hours).[2] | |
| Chemoattractant is not effective. | Use a chemoattractant known to be effective for your cell line, such as 10% FBS.[2] | |
| Unexpected results with this compound | This compound is cytotoxic at the concentration used. | Perform a cell viability assay (e.g., MTT) to confirm that the observed effect is due to inhibition of invasion and not cell death. |
| Off-target effects of this compound. | Include appropriate negative controls, such as a structurally similar but inactive compound, if available. Also, consider using a cell line with low or no ppGalNAc-T3 expression as a control. |
FGF23 Cleavage Assay (Western Blot)
| Problem | Possible Cause | Solution |
| Weak or no FGF23 signal | Low protein concentration. | Ensure you load a sufficient amount of protein. For secreted proteins like FGF23, you may need to concentrate the cell culture supernatant. |
| Poor antibody performance. | Use an antibody validated for western blotting of FGF23. Check the antibody datasheet for recommended dilutions and blocking conditions. | |
| Inefficient protein transfer. | Optimize your transfer conditions (time, voltage) based on the molecular weight of FGF23 (approximately 32 kDa).[1] Use a PVDF membrane for better protein retention. | |
| High background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[5] |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal concentrations that give a strong signal with low background. | |
| Difficulty distinguishing between intact and cleaved FGF23 | Poor gel resolution. | Use a higher percentage acrylamide gel to better separate proteins in the 25-35 kDa range. |
| Non-specific bands. | Ensure your lysis buffer contains protease inhibitors. Run appropriate controls, such as lysates from cells that do not express FGF23. |
Data Presentation
Table 1: this compound Activity and Recommended Concentrations
| Parameter | Value | Reference |
| Target | ppGalNAc-T3 | [1] |
| IC50 (in vitro) | 7 µM | [4] |
| Apparent IC50 (in cells) | 12 µM | [4] |
| Effective Concentration (Cell Invasion Assay) | 5 µM | [3] |
| Stock Solution Solvent | DMSO | [5] |
| Recommended Stock Concentration | 10 mM | [5] |
| Stock Solution Storage | -80°C (up to 1 year) | [5] |
Table 2: Relative ppGalNAc-T3 mRNA Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | ppGalNAc-T3 Expression Level | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | High | [3] |
| MCF7 | Breast Adenocarcinoma | Low | [3] |
| Various Adenocarcinoma Cell Lines | Pancreas, Colon, Stomach, Breast | High in well-differentiated lines, low to undetectable in poorly differentiated lines. | [10] |
| A549 | Lung Carcinoma | Varies | [11] |
| HT-29 | Colon Adenocarcinoma | Varies | [11] |
| SW48 | Colon Adenocarcinoma | Varies | [11] |
| DLD-1 | Colon Adenocarcinoma | Varies | [11] |
| CaCo-2 | Colon Adenocarcinoma | Varies | [11] |
| RCC4 | Kidney Carcinoma | Varies | [11] |
| HepG2 | Liver Carcinoma | Varies | [11] |
Note: Expression levels can vary. It is recommended to confirm ppGalNAc-T3 protein expression in your specific cell line by western blot.
Experimental Protocols
Protocol 1: Matrigel Invasion Assay
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1:3) with cold, serum-free cell culture medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of a 24-well transwell insert (8.0 µm pore size).
-
Incubate at 37°C for at least 4-5 hours to allow the Matrigel to solidify.[9]
-
-
Cell Preparation and Seeding:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells overnight.
-
Harvest cells using trypsin/EDTA and wash with serum-free medium containing 1% FBS.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Gently wash the gelled Matrigel with warmed serum-free medium.
-
Add 100 µL of the cell suspension to the upper chamber.
-
-
Invasion:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired final concentration.
-
Incubate at 37°C for 20-24 hours.[9]
-
-
Staining and Quantification:
-
Remove the transwell inserts and gently scrape off the non-invaded cells from the top of the membrane with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with 70% ethanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.
-
Wash the inserts with water and allow to air dry.
-
Count the number of invaded cells in several fields of view under a light microscope.
-
Protocol 2: FGF23 Cleavage Assay by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK cells transfected with FGF23 and ppGalNAc-T3) and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 6 hours).[4]
-
-
Sample Collection:
-
Collect the cell culture medium. If necessary, concentrate the medium to increase the concentration of secreted FGF23.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate proteins from the cell culture medium and cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.
-
Incubate the membrane with a primary antibody specific for FGF23 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the bands corresponding to intact (~32 kDa) and cleaved FGF23.[1]
-
Mandatory Visualization
Caption: this compound inhibits ppGalNAc-T3, preventing O-glycosylation of protein substrates.
Caption: Workflow for the Matrigel cell invasion assay with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. corning.com [corning.com]
- 7. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 8. The human cell lines - The Human Protein Atlas [proteinatlas.org]
- 9. Matrigel invasion assays - 每日生物评论 [bio-review.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ppGalNAc-T Inhibitors: T3Inh-1 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The initiation of mucin-type O-glycosylation, a critical post-translational modification, is catalyzed by a family of 20 polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The specific roles of individual ppGalNAc-T isoforms are increasingly being recognized in various physiological and pathological processes, making them attractive targets for therapeutic intervention. This guide provides a comparative overview of T3Inh-1, a selective inhibitor of ppGalNAc-T3, and other notable ppGalNAc-T inhibitors, with a focus on their performance backed by experimental data.
This compound: A Selective ppGalNAc-T3 Inhibitor
This compound was identified through a high-throughput cell-based screening as a selective and potent inhibitor of ppGalNAc-T3.[1][2] It has been shown to be a valuable tool for studying the specific functions of this isozyme and holds therapeutic potential for diseases such as cancer and chronic kidney disease.[1][2]
Mechanism of Action
This compound acts as a direct mixed-mode inhibitor of ppGalNAc-T3.[1][2] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's maximum reaction rate (Vmax) and increasing its Michaelis constant (Km), indicating a reduced affinity for its substrate.[1][2]
Comparison of this compound with Other ppGalNAc-T Inhibitors
While the field of selective ppGalNAc-T inhibitors is still emerging, several other compounds have been utilized to study and inhibit O-glycosylation. This section compares this compound with these alternatives based on available data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other ppGalNAc-T inhibitors. It is important to note that the data are compiled from different studies and direct side-by-side comparisons under identical experimental conditions are limited.
Table 1: In Vitro Efficacy of ppGalNAc-T Inhibitors
| Inhibitor | Target Isozyme(s) | IC50 (µM) | Mechanism of Action | Selectivity Notes | Reference(s) |
| This compound | ppGalNAc-T3 | 7 | Mixed-mode | No detectable activity against ppGalNAc-T2 and -T6 | [1][2] |
| Compound 19 | ppGalNAc-T2 | 21.4 | Dual-domain binding | 8-fold selective over T3, 32-fold selective over T1 | [3] |
| GalNAc-O-Bn | General ppGalNAc-Ts | >1000 (mM range) | Decoy substrate | Non-selective | [4][5] |
Table 2: Cellular Efficacy of ppGalNAc-T Inhibitors
| Inhibitor | Cell Type(s) | Effective Concentration | Observed Effect | Reference(s) |
| This compound | MDA-MB231, MCF7 | 5 µM | >80% inhibition of cell migration, 98% inhibition of invasion | [1][2] |
| This compound | HEK cells | 12 µM (apparent IC50) | Activation of T3 sensor | [1][2] |
| Ac5GalNTGc | HL-60, T47D, ZR-75-1, PC-3 | 50-80 µM | Truncation of O-glycans, increased VVA binding | [4][6] |
| GalNAc-O-Bn | Various | 2-4 mM | Inhibition of O-glycan extension | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of ppGalNAc-T inhibitors.
In Vitro ppGalNAc-T Inhibition Assay
This assay directly measures the enzymatic activity of a purified ppGalNAc-T in the presence of an inhibitor.
-
Reaction Mixture Preparation : A typical reaction mixture contains 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 0.1% Triton X-100, a fluorescently or radioactively labeled peptide substrate, the donor substrate UDP-GalNAc, and the purified recombinant ppGalNAc-T enzyme.[7]
-
Inhibitor Addition : The inhibitor, such as this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation : The reaction is initiated by the addition of the enzyme or UDP-GalNAc and incubated at 37°C for a defined period (e.g., 15 minutes to 24 hours).[7]
-
Reaction Termination : The reaction is stopped by boiling or the addition of an acid (e.g., 0.1% TFA).[7]
-
Product Analysis : The glycosylated peptide product is separated from the unreacted substrate using methods like HPLC or captured on a solid phase, and the amount of product is quantified by measuring fluorescence or radioactivity.[7][8] The percentage of inhibition is then calculated relative to the control.
Cell-Based O-Glycosylation Inhibition Assay
This assay assesses the ability of an inhibitor to block O-glycosylation within a cellular context.
-
Cell Culture and Treatment : Cells (e.g., HEK293T, MDA-MB231) are cultured in appropriate media. The inhibitor is added to the culture medium at various concentrations and incubated for a specific duration (e.g., 24-48 hours).[1][4]
-
Lectin Staining : To detect changes in cell surface glycosylation, cells are stained with fluorescently labeled lectins that recognize specific glycan structures. For example, Vicia Villosa Agglutinin (VVA) binds to terminal GalNAc residues, and an increase in VVA staining can indicate the truncation of O-glycans.[4]
-
Flow Cytometry Analysis : The fluorescence intensity of the stained cells is quantified using a flow cytometer. A shift in fluorescence intensity in inhibitor-treated cells compared to control cells indicates an effect on O-glycosylation.[1][4]
-
Western Blotting : Cell lysates or secreted proteins can be analyzed by Western blotting to assess changes in the apparent molecular weight of specific glycoproteins, which can indicate altered glycosylation.[4]
Visualizations
FGF23 Signaling Pathway and Inhibition by this compound
Fibroblast growth factor 23 (FGF23) is a hormone that regulates phosphate homeostasis. Its activity is modulated by O-glycosylation catalyzed by ppGalNAc-T3.[1][9]
Caption: FGF23 processing and the effect of this compound.
General Experimental Workflow for ppGalNAc-T Inhibitor Screening
The discovery of novel and specific ppGalNAc-T inhibitors often follows a systematic workflow, starting from a large-scale screen and culminating in in vivo validation.
Caption: Workflow for ppGalNAc-T inhibitor discovery.
Conclusion
This compound represents a significant advancement in the development of selective probes for studying the function of ppGalNAc-T3. Its potency and selectivity distinguish it from broader-spectrum O-glycosylation inhibitors like GalNAc-O-Bn. While direct comparative data with other emerging selective inhibitors is still needed, the available evidence highlights this compound as a powerful research tool with therapeutic potential. The continued development of isozyme-specific ppGalNAc-T inhibitors will be crucial for dissecting the complex roles of O-glycosylation in health and disease and for advancing novel therapeutic strategies.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic regulation of FGF23 by Fam20C phosphorylation, GalNAc-T3 glycosylation, and furin proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating T3Inh-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). We will explore techniques that directly and indirectly measure the interaction of this compound with its target, presenting quantitative data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
Introduction to this compound and its Target, ppGalNAc-T3
This compound is a small molecule inhibitor that selectively targets ppGalNAc-T3, an enzyme responsible for initiating mucin-type O-glycosylation.[1][2][3] This post-translational modification plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and chronic kidney disease.[1][4] this compound has been shown to be a mixed-mode inhibitor that directly binds to ppGalNAc-T3.[4] Validating that this compound engages its intended target within the complex cellular environment is a critical step in its development as a potential therapeutic agent.
Core Methods for Validating this compound Target Engagement
The primary methods used to confirm this compound's engagement with ppGalNAc-T3 in cells rely on assessing the enzyme's activity and the downstream consequences of its inhibition.
Cellular Glycosylation Sensor Assay
This method utilizes engineered cells that express a fluorescent reporter system sensitive to the activity of a specific ppGalNAc-T isozyme.[1] Inhibition of the target enzyme leads to a measurable change in the fluorescent signal.
Analysis of Downstream Substrate Glycosylation
A key substrate of ppGalNAc-T3 is the fibroblast growth factor 23 (FGF23).[1][4] Glycosylation of FGF23 by ppGalNAc-T3 protects it from cleavage. Inhibition of ppGalNAc-T3 by this compound leads to increased FGF23 cleavage, which can be detected by immunoblotting.[1][4]
Alternative and Complementary Target Engagement Strategies
Beyond the specific methods tailored to this compound's mechanism, several general techniques can be employed to validate target engagement. These methods offer alternative approaches that can provide direct or indirect evidence of binding.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess direct target engagement in a cellular context.[5] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. This thermal shift can be quantified by various methods, including Western blotting.[6][7][8]
Immunoprecipitation-Western Blot (IP-WB)
This classic biochemical technique can be used to demonstrate a direct interaction between an inhibitor and its target protein in cell lysates. By immunoprecipitating the target protein, co-precipitating inhibitor molecules can be detected if an appropriate antibody against the inhibitor is available or if the inhibitor is modified with a tag. Conversely, one could use a tagged inhibitor to pull down the target protein.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay, also known as a cell-based ELISA, is a high-throughput method to quantify protein levels in fixed and permeabilized cells within a microplate format.[9][10] This technique can be adapted to measure changes in the levels of a downstream biomarker of target engagement or to detect the target protein itself.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and provides a general comparison with the expected outputs of alternative methods.
| Method | Parameter Measured | This compound Specific Data | General Applicability & Typical Output |
| Cellular Glycosylation Sensor Assay | Cellular IC50 | Apparent IC50 of 12 µM for T3 sensor activation[1][4] | Specific to targets with available sensor systems. Provides a functional readout of inhibition in a cellular context. |
| In Vitro Glycosylation Assay | In Vitro IC50 | IC50 of 7 µM against purified ppGalNAc-T3[1][4] | Requires purified enzyme and substrate. Useful for determining direct inhibitory activity and selectivity. |
| Intrinsic Tryptophan Fluorescence | Binding Affinity (Kd) | Apparent Kd of 17 µM[1][4] | Requires purified protein. Provides a direct measure of binding affinity. |
| FGF23 Cleavage Assay | Cellular EC50 | Half-max effect at 14 µM in cells[4] | Measures a downstream functional consequence of target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) / Apparent EC50 | Data not available for this compound. | Broadly applicable to soluble proteins. Provides direct evidence of target binding in cells. Output is a change in melting temperature or an isothermal dose-response curve. |
| Immunoprecipitation-Western Blot (IP-WB) | Co-precipitation | Data not available for this compound. | Requires specific antibodies for both target and inhibitor (or tagged versions). Provides qualitative or semi-quantitative evidence of a direct interaction. |
| In-Cell Western (ICW) Assay | Change in Protein Levels or PTMs | Data not available for this compound. | High-throughput method to quantify changes in downstream biomarkers or target protein levels. Output is a normalized fluorescence intensity. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in validating this compound target engagement, the following diagrams are provided in the DOT language for Graphviz.
Figure 1. Simplified signaling pathway of ppGalNAc-T3 and the inhibitory action of this compound.
Figure 2. General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 3. General experimental workflow for Immunoprecipitation-Western Blot (IP-WB).
Figure 4. General experimental workflow for the In-Cell Western (ICW) Assay.
Experimental Protocols
Cellular Glycosylation Sensor Assay
-
Cell Culture: Culture human cells engineered with a ppGalNAc-T3-specific fluorescent sensor.
-
Compound Treatment: Treat cells with a dose-range of this compound for a specified period (e.g., 24 hours).
-
Flow Cytometry: Harvest cells and analyze the fluorescent signal using a flow cytometer.
-
Data Analysis: Calculate the ratio of the two fluorescent proteins (e.g., mCherry/GFP) and normalize to a positive control to determine the IC50.[1]
FGF23 Cleavage Assay
-
Cell Transfection: Co-transfect HEK cells with plasmids expressing FLAG-tagged FGF23 and ppGalNAc-T3.[1][4]
-
Compound Treatment: After 24 hours, replace the medium with serum-free medium containing various concentrations of this compound and incubate for 6 hours.[1][4]
-
Sample Collection: Collect the cell culture medium.
-
Immunoblotting: Perform trichloroacetic acid precipitation of the medium, followed by SDS-PAGE and Western blotting using an anti-FLAG antibody to detect both intact and cleaved FGF23.[1][4]
-
Quantification: Quantify the band intensities for intact and cleaved FGF23 to determine the ratio and calculate the half-maximal effective concentration.[4]
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period to allow for target engagement.
-
Heat Challenge: Heat aliquots of the cell suspension to a range of temperatures in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and normalize the protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for ppGalNAc-T3.
-
Data Analysis: Plot the amount of soluble ppGalNAc-T3 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Immunoprecipitation-Western Blot (IP-WB) Protocol
-
Cell Lysis: Lyse cells treated with this compound or vehicle control using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against ppGalNAc-T3 overnight at 4°C. Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against ppGalNAc-T3 to confirm immunoprecipitation and, if available, an antibody against this compound to detect co-precipitation.
In-Cell Western (ICW) Assay Protocol
-
Cell Seeding: Seed cells in a 96- or 384-well microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with a dose-range of this compound.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that recognizes a downstream marker of ppGalNAc-T3 activity (e.g., an antibody that specifically recognizes the non-glycosylated form of a substrate or a downstream signaling event).
-
Secondary Antibody Incubation: Incubate with a near-infrared fluorescently labeled secondary antibody. A second fluorescent dye that stains the nucleus can be included for normalization.
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity. Normalize the signal from the target antibody to the cell number normalization dye.
Conclusion
Validating the cellular target engagement of this compound is essential for its preclinical and clinical development. The choice of method depends on the specific research question, available resources, and the desired throughput. Methods that directly measure the consequences of ppGalNAc-T3 inhibition, such as the cellular glycosylation sensor assay and the FGF23 cleavage assay, provide strong functional evidence of target engagement. Complementary biophysical methods like CETSA can offer direct proof of binding within the cellular milieu. For higher throughput screening or analysis of downstream signaling, the In-Cell Western assay presents a powerful platform. By combining data from these orthogonal approaches, researchers can build a robust body of evidence to confidently validate the on-target activity of this compound in cells.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels [agris.fao.org]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 5. CETSA [cetsa.org]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. licorbio.com [licorbio.com]
- 10. In-Cell Western | Cell Signaling Technology [cellsignal.com]
T3Inh-1: A Comparative Guide to its Efficacy in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3), across various cell lines. The information is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Mechanism of Action at a Glance
This compound functions as a direct, mixed-mode inhibitor of ppGalNAc-T3.[1] This enzyme is responsible for the initial step of mucin-type O-glycosylation, a post-translational modification implicated in various diseases, including cancer and metabolic disorders. By binding to ppGalNAc-T3, this compound reduces the glycosylation of its substrates, thereby affecting downstream cellular processes such as cell adhesion, migration, and signaling pathways.
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in several cell lines, demonstrating its selectivity for ppGalNAc-T3 and its impact on cancer cell behavior and the processing of specific protein substrates.
| Cell Line | Cell Type | ppGalNAc-T3 Expression | Assay Type | Metric | Value | Reference |
| - | - | - | In vitro Enzyme Assay | IC50 | 7 µM | [1] |
| HEK293 | Human Embryonic Kidney | - | Cell-based Sensor Assay | Apparent IC50 | 12 µM | [1] |
| HEK293 | Human Embryonic Kidney | Transfected | FGF23 Cleavage Assay | Half-max effective concentration | 14 µM | |
| MDA-MB-231 | Human Breast Adenocarcinoma | High | Cell Migration Assay | % Inhibition (at 5 µM) | >80% | [1][2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | High | Cell Invasion Assay | % Inhibition (at 5 µM) | 98% | [1][2] |
| MCF7 | Human Breast Adenocarcinoma | Low | Cell Invasion Assay | - | Blocked invasion induced by ppGalNAc-T3 transfection | [1][2] |
Note: this compound showed no detectable inhibitory activity against the related enzymes ppGalNAc-T2 or ppGalNAc-T6, highlighting its specificity.[3] Furthermore, it did not affect the proliferation of HEK or MDA-MB-231 cells at effective concentrations.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro ppGalNAc-T3 Enzyme Inhibition Assay (UDP-Glo™ Assay)
This assay quantifies the activity of ppGalNAc-T3 by measuring the amount of UDP produced during the glycosylation reaction.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified lumenal domain of ppGalNAc-T3, a peptide substrate (e.g., EA2), and UDP-GalNAc in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Incubation: Incubate the plate at 37°C for a defined period to allow the glycosylation reaction to proceed.
-
UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent converts the UDP product to ATP.
-
Luminescence Reading: The newly synthesized ATP is used in a luciferase reaction to generate a light signal, which is measured using a luminometer. The light output is proportional to the amount of UDP produced and thus reflects the enzyme's activity.
-
Data Analysis: Calculate the percent inhibition of ppGalNAc-T3 activity at each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Seed the cells into the upper chamber of the Transwell inserts.
-
Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Inhibitor Treatment: Add this compound or a vehicle control to both the upper and lower chambers at the desired concentration.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain them with a suitable stain, such as crystal violet.
-
Quantification: Image the stained cells on the lower surface of the membrane and count the number of migrated/invaded cells per field of view. Calculate the percent inhibition relative to the vehicle control.
FGF23 Cleavage Assay (Western Blot)
This assay is used to determine the effect of this compound on the proteolytic cleavage of Fibroblast Growth Factor 23 (FGF23), a known substrate of ppGalNAc-T3.
Protocol:
-
Cell Culture and Treatment: Culture HEK293 cells co-transfected with FLAG-tagged FGF23 and ppGalNAc-T3. Treat the cells with varying concentrations of this compound for a specified period (e.g., 6 hours).
-
Sample Collection: Collect the conditioned media from the treated cells.
-
Protein Separation: Separate the proteins in the conditioned media by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the FLAG tag on FGF23. This will detect both intact and cleaved forms of FGF23.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for intact and cleaved FGF23. Calculate the ratio of cleaved to intact FGF23 and determine the effect of this compound on this ratio.[4]
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
T3Inh-1: A Specific Inhibitor of Glycosyltransferase ppGalNAc-T3
An important clarification: T3Inh-1 is a potent and selective inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3), an enzyme critical to the process of O-glycosylation.[1][2] It is essential to note that ppGalNAc-T3 is a glycosyltransferase, not a protein kinase. This guide will provide a detailed comparison of this compound's specificity against other related glycosyltransferase isoforms, rather than kinase inhibitors, to ensure a scientifically accurate and relevant comparison for researchers in drug development.
The ppGalNAc-T family of enzymes initiates mucin-type O-glycosylation, a crucial post-translational modification that affects the function of a vast array of proteins that transit through the secretory pathway.[3] Dysregulation of these enzymes is implicated in numerous diseases, including cancer and metabolic disorders.[1][3] Specifically, ppGalNAc-T3 is involved in cancer cell invasiveness and the regulation of the hormone FGF23, making it a significant therapeutic target.[1][2] this compound stands out as a first-in-class, drug-like small molecule inhibitor that selectively targets this specific isozyme.[2]
Comparative Specificity of Glycosyltransferase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and provides a comparison with another recently developed isoform-specific inhibitor.
| Inhibitor | Target Isozyme | ppGalNAc-T1 (IC50) | ppGalNAc-T2 (IC50) | ppGalNAc-T3 (IC50) | ppGalNAc-T6 (IC50) | Reference |
| This compound | ppGalNAc-T3 | Not Reported | No detectable activity | 7 µM | No detectable activity | [1][4] |
| Compound 19 | ppGalNAc-T2 | 678 µM | 21.4 µM | 170.8 µM | Not Reported | [5][6] |
Experimental Protocols
The determination of inhibitor specificity is crucial for its validation as a research tool or therapeutic candidate. The following is a detailed methodology for a typical in vitro glycosylation assay used to determine the IC50 values of inhibitors like this compound.
In Vitro ppGalNAc-T Glycosylation Assay
This assay measures the enzymatic activity of a specific ppGalNAc-T isoform by quantifying the amount of UDP produced, which is a byproduct of the glycosylation reaction.
Materials:
-
Purified recombinant lumenal domains of ppGalNAc-T isoforms (e.g., ppGalNAc-T2, ppGalNAc-T3, ppGalNAc-T6).
-
Peptide substrate for the specific isoform.
-
UDP-GalNAc (the sugar donor).
-
Inhibitor compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MnCl₂).
-
UDP detection reagent (e.g., UDP-Glo™ Assay kit, which converts UDP to ATP and then uses luciferase to generate a light signal).
-
White, opaque microplates suitable for luminescence readings.
-
Luminometer.
Procedure:
-
Reaction Setup: In a microplate, combine the purified ppGalNAc-T enzyme, the specific peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add the inhibitor compound (this compound) at a range of concentrations to the wells. Include a 'vehicle-only' control (e.g., DMSO) for baseline activity.
-
Initiation of Reaction: Start the glycosylation reaction by adding the UDP-GalNAc substrate to all wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
UDP Detection: Stop the glycosylation reaction and initiate the detection of UDP by adding the UDP-Glo™ reagent according to the manufacturer's instructions. This reagent typically contains enzymes that convert the UDP byproduct to a quantifiable signal.
-
Signal Measurement: After a brief incubation with the detection reagent, measure the luminescence of each well using a luminometer. The light signal is directly proportional to the amount of UDP produced, and therefore, to the enzyme's activity.
-
Data Analysis:
-
Normalize the luminescence readings to the 'vehicle-only' control to determine the percentage of enzyme activity at each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the initiation of mucin-type O-glycosylation, a key biological pathway where ppGalNAc-T3 plays a role, and the point of inhibition by this compound.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. Item - Identification of Modulators of OGlycosylation Using Isoform-Specific Sensors for GalNAc Transferase Activity - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 4. elifesciences.org [elifesciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Cross-Validation of T3Inh-1 Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological inhibition of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3) by the small molecule T3Inh-1 against the effects of genetic knockdown or knockout of the corresponding gene, GALNT3. The data presented herein cross-validates the on-target effects of this compound, highlighting its utility as a specific tool for studying ppGalNAc-T3 function and as a potential therapeutic agent.
Overview of ppGalNAc-T3, this compound, and Genetic Inhibition
Polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3) is a Golgi-resident enzyme that initiates mucin-type O-glycosylation, a critical post-translational modification affecting the function of numerous secreted and cell-surface proteins.[1][2] Dysregulation of ppGalNAc-T3 has been implicated in cancer metastasis and the regulation of phosphate homeostasis through its glycosylation of Fibroblast Growth Factor 23 (FGF23).[1][2][3]
This compound is a selective, cell-permeable small molecule inhibitor that directly binds to ppGalNAc-T3 and exhibits a mixed-mode of inhibition.[1][2] It serves as a powerful tool for acute, reversible inhibition of the enzyme's activity.
Genetic Knockdown/Knockout (siRNA, shRNA, CRISPR) provides a complementary approach by reducing or eliminating the expression of the GALNT3 gene, leading to a long-term or permanent loss of ppGalNAc-T3 protein. Comparing the phenotypic outcomes of both methods is essential for validating the specificity and mechanism of action of this compound.
Comparative Data: this compound vs. Genetic Knockdown
The primary functions of ppGalNAc-T3 validated by both this compound and genetic approaches are its roles in promoting cancer cell invasion and stabilizing the hormone FGF23.
Effect on Cancer Cell Invasion
Studies show that both pharmacological inhibition and genetic knockdown of ppGalNAc-T3 significantly reduce the invasive potential of cancer cells.
| Parameter | This compound (Pharmacological Inhibition) | ppGalNAc-T3 Knockdown (Genetic Inhibition) | Cell Line(s) | Reference |
| Inhibition of Cell Migration | >80% inhibition at 5 µM | Significantly enhanced migration upon knockdown (in NB cells) | MDA-MB-231 (Breast Cancer) | [1],[4] |
| Inhibition of Cell Invasion | 98% inhibition at 5 µM | Significantly inhibits invasive capacities | MDA-MB-231 (Breast Cancer), Ovarian Cancer Cells | [1][2] |
| Effect on Proliferation | No discernible effect | No significant effect on cell growth (in NB cells) | MDA-MB-231, HEK, NB cells | [1],[4] |
Effect on FGF23 Processing
ppGalNAc-T3 glycosylates FGF23, protecting it from cleavage by furin protease. Inhibition of ppGalNAc-T3, therefore, leads to increased cleavage and reduced levels of intact, active FGF23.[1][3]
| Parameter | This compound (Pharmacological Inhibition) | GALNT3 Knockout (Genetic Inhibition) | Model System | Reference |
| Intact FGF23 Levels | Dose-dependent decrease (Half-max effect at 14 µM in cells) | Low or undetectable circulating levels | HEK cells, Mice | [1],[3][5] |
| Cleaved FGF23 Levels | Dose-dependent increase in cleaved/intact ratio | Markedly elevated C-terminal fragments | HEK cells, Mice | [1],[3] |
| Resulting Phenotype | Lowered intact FGF23 levels in mice | Hyperphosphatemia (due to low intact FGF23) | Mice | [1],[3][5] |
Signaling Pathways and Experimental Workflows
FGF23 Glycosylation and Cleavage Pathway
The following diagram illustrates the role of ppGalNAc-T3 in the post-translational modification of FGF23 and how its inhibition leads to FGF23 cleavage.
Caption: ppGalNAc-T3-mediated glycosylation protects FGF23 from furin cleavage.
Experimental Workflow: Comparative Analysis
This workflow outlines the parallel experiments used to compare the effects of this compound and ppGalNAc-T3 knockdown.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. Genetic Rescue of Glycosylation-deficient Fgf23 in the Galnt3 Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B3GNT3 expression suppresses cell migration and invasion and predicts favorable outcomes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ablation of the Galnt3 Gene Leads to Low-Circulating Intact Fibroblast Growth Factor 23 (Fgf23) Concentrations and Hyperphosphatemia Despite Increased Fgf23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of T3Inh-1's Anti-Metastatic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary cause of mortality in cancer patients, making the development of effective anti-metastatic agents a critical focus of oncological research. This guide provides an objective comparison of the novel ppGalNAc-T3 inhibitor, T3Inh-1, with other emerging anti-metastatic compounds. The information herein is intended to support the independent verification of this compound's therapeutic potential by presenting key experimental data and methodologies.
Overview of this compound and Comparative Compounds
This compound is a first-in-class, selective small molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3)[1][2]. This enzyme initiates O-glycosylation on specific proteins, a post-translational modification implicated in cancer progression and metastasis[1][2][3]. By inhibiting ppGalNAc-T3, this compound has been shown to block cancer cell invasiveness in preclinical studies[1][2].
For a comprehensive evaluation, this guide compares this compound to other anti-metastatic agents that operate through related or distinct mechanisms:
-
Soyasaponin I : A natural compound that acts as a sialyltransferase inhibitor, targeting a different step in the glycosylation process to impede cancer cell migration[4][5].
-
Dinutuximab : A monoclonal antibody that targets the ganglioside GD2, which is highly expressed on the surface of some cancer cells and is involved in cell adhesion and migration[6][7].
-
Ponatinib : A multi-tyrosine kinase inhibitor that has demonstrated anti-metastatic effects by targeting signaling pathways, such as ERK/c-Jun, that are crucial for cancer cell migration and invasion[8][9].
Comparative Analysis of In Vitro Anti-Metastatic Activity
The following tables summarize the quantitative data on the anti-metastatic efficacy of this compound and its alternatives. The data is primarily from studies using the MDA-MB-231 human breast cancer cell line, a standard model for metastasis research.
| Compound | Target | Assay Type | Cell Line | Concentration | Effect | Reference |
| This compound | ppGalNAc-T3 | Transwell Migration | MDA-MB-231 | 5 µM | >80% Inhibition | [1] |
| Transwell Invasion | MDA-MB-231 | 5 µM | 98% Inhibition | [1] | ||
| Soyasaponin I | Sialyltransferases | Cell Migration | MDA-MB-231 | Not Specified | Significant Decrease | [4][5] |
| Dinutuximab | GD2 Ganglioside | Transwell Migration | MDA-MB-231 | 5 µg/mL | ~60% Inhibition | [6] |
| Ponatinib | Multi-kinase (ERK/c-Jun) | Transwell Migration | MDA-MB-231 | Not Specified | Significant Inhibition | [8] |
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | ppGalNAc-T3 | In Vitro Enzyme Assay | - | 7 µM | [1] |
| ppGalNAc-T3 | Cell-based Sensor Assay | HEK cells | 12 µM | [1] | |
| Ponatinib | Cell Proliferation | Cell Viability Assay | MDA-MB-231 | ~1 µM | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language script for use with Graphviz.
Caption: this compound inhibits ppGalNAc-T3, preventing O-glycosylation of pro-metastatic proteins.
Caption: Workflow for the in vitro transwell invasion assay using Matrigel.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of the reported findings. The following are representative protocols for key experiments used to assess anti-metastatic properties.
Transwell Migration and Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane towards a chemoattractant, with an additional layer of extracellular matrix (e.g., Matrigel) for invasion assays.
Materials:
-
24-well plates with transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM or RPMI)
-
Fetal Bovine Serum (FBS)
-
This compound or alternative test compounds
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Cotton swabs
-
Microscope
Protocol:
-
(For Invasion Assay): Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell insert membrane with the Matrigel solution and allow it to solidify at 37°C[10].
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate[11].
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Add the desired concentration of this compound or control (e.g., DMSO) to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period of 24 to 48 hours.
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Using a cotton swab, gently remove the non-migrated/non-invaded cells from the upper surface of the membrane[12].
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet or a fluorescent dye like DAPI[12].
-
Wash the inserts to remove excess stain.
-
Visualize and count the stained cells under a microscope. Multiple fields of view should be counted for each insert to ensure representative data.
-
-
Data Analysis: Express the results as the percentage of migration/invasion inhibition compared to the vehicle control.
Conclusion
The available data indicate that this compound is a potent and selective inhibitor of ppGalNAc-T3 with demonstrable anti-metastatic properties in preclinical models. Its ability to significantly block cancer cell invasion at micromolar concentrations highlights its potential as a therapeutic agent. While direct comparative studies are limited, the data presented in this guide offer a basis for evaluating this compound against other anti-metastatic strategies. Further independent verification, particularly in in vivo models of metastasis, is a crucial next step in the development of this compound as a clinical candidate.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. The extended ppGalNAc-T family and their functional involvement in the metastatic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soyasaponin-I-modified invasive behavior of cancer by changing cell surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Anti-GD2 antibody dinutuximab inhibits triple-negative breast tumor growth by targeting GD2+ breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-GD2 antibody dinutuximab inhibits triple-negative breast tumor growth by targeting GD2+ breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical genomics reveals inhibition of breast cancer lung metastasis by Ponatinib via c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Saikosaponin A Inhibits Triple-Negative Breast Cancer Growth and Metastasis Through Downregulation of CXCR4 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
T3Inh-1 in Combination with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel cancer therapy candidate, T3Inh-1, in the context of combination treatments. While direct preclinical or clinical data on this compound in combination with other cancer therapies are not yet available, this document extrapolates its potential based on its mechanism of action as a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3) and compares it with evidence from broader O-glycosylation inhibitor combination studies.
Introduction to this compound
This compound is a first-in-class, selective, small molecule inhibitor of ppGalNAc-T3, an enzyme that initiates mucin-type O-glycosylation by transferring N-acetylgalactosamine (GalNAc) to serine and threonine residues of proteins.[1][2] Aberrant O-glycosylation is a hallmark of cancer, contributing to malignant phenotypes such as increased cell invasion and metastasis. This compound has demonstrated the ability to block the spread of breast cancer cells in laboratory settings.[1][2]
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound.
Figure 1. Mechanism of this compound Action.
The Rationale for Combination Therapy: Targeting O-Glycosylation and Immune Checkpoints
While this compound shows promise as a monotherapy in targeting cancer cell invasiveness, combination therapies are the cornerstone of modern oncology, often leading to synergistic effects and overcoming drug resistance. A promising avenue for combination therapy with O-glycosylation inhibitors is the use of immune checkpoint inhibitors, such as anti-Programmed Cell Death Protein 1 (PD-1) antibodies.
Recent preclinical studies have shown that inhibiting O-glycosylation can enhance the efficacy of anti-PD-1 therapy. The mechanism involves reshaping the tumor microenvironment (TME) to be more favorable for an anti-tumor immune response.
Preclinical Evidence: O-Glycosylation Inhibition in Combination with Anti-PD-1 Therapy
A key study investigated the combination of an O-glycosylation inhibitor, itraconazole (which inhibits C1GALT1, a key enzyme in O-glycan extension), with an anti-PD-1 antibody in a syngeneic mouse model of head and neck cancer.
Key Findings:
-
Synergistic Tumor Growth Suppression: The combination of the O-glycosylation inhibitor and anti-PD-1 antibody resulted in significantly more potent tumor growth suppression than either agent alone.
-
Remodeling the Tumor Microenvironment: The combination therapy promoted the polarization of tumor-associated macrophages to a pro-inflammatory M1 phenotype and enhanced the cytotoxic activity of T-lymphocytes.
-
Downregulation of Immunosuppressive Cytokines: The study identified that O-glycan truncation led to the degradation of Interleukin-6 (IL-6), an immunosuppressive cytokine, within the TME.
The proposed synergistic mechanism is illustrated in the following diagram:
References
Comparative Analysis of T3Inh-1 and siRNA for ppGalNAc-T3 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate tool to modulate the activity of a specific enzyme is a critical decision. This guide provides a comprehensive and objective comparison of two distinct approaches for inhibiting polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3): the small molecule inhibitor T3Inh-1 and small interfering RNA (siRNA).
This analysis is based on available experimental data to assist in the selection of the most suitable method for specific research applications.
Executive Summary
Both this compound and siRNA have demonstrated efficacy in reducing the functional activity of ppGalNAc-T3, a key enzyme involved in O-glycosylation with implications in cancer progression and metabolic diseases. This compound acts as a direct, reversible, mixed-mode inhibitor, offering rapid and titratable control over enzyme activity. In contrast, siRNA provides a method for transiently silencing the expression of the GALNT3 gene, leading to a reduction in the total amount of ppGalNAc-T3 protein. The choice between these two powerful tools will depend on the specific experimental goals, the desired duration of the effect, and the experimental system being used.
Data Presentation: this compound vs. siRNA for ppGalNAc-T3
The following tables summarize the key quantitative data available for both this compound and siRNA targeting ppGalNAc-T3.
Table 1: In Vitro and Cellular Efficacy
| Parameter | This compound | siRNA for ppGalNAc-T3 | Source |
| Mechanism of Action | Direct, mixed-mode inhibitor of ppGalNAc-T3 enzyme activity. Binds to both the free enzyme and the enzyme-substrate complex. | Post-transcriptional gene silencing by targeting GALNT3 mRNA for degradation, leading to reduced protein expression. | [1][2] |
| In Vitro IC50 | 7 µM (against purified ppGalNAc-T3) | Not Applicable | [1][2] |
| Cellular IC50 (Apparent) | 12 µM (in a cell-based sensor assay) | Not Applicable | [1][2] |
| Binding Affinity (Kd) | 17 µM (direct binding to ppGalNAc-T3) | Not Applicable | [1][2] |
| Specificity | Selective for ppGalNAc-T3 over ppGalNAc-T2 and ppGalNAc-T6. | High sequence specificity for GALNT3 mRNA. Off-target effects are possible and should be controlled for. | [1][2] |
Table 2: Functional Effects in Cancer Cell Models
| Functional Outcome | This compound | siRNA for ppGalNAc-T3 | Source |
| Cell Line(s) | MDA-MB-231 (breast cancer), MCF7 (breast cancer) | S2-013 and BxPC3 (pancreatic cancer) | [1][2][3] |
| Effect on Cell Invasion | >80% inhibition of migration and 98% inhibition of invasion in MDA-MB-231 cells at 5 µM. | Not explicitly quantified in the provided pancreatic cancer study, but suppression of GalNAc-T3 was found to not enhance or inhibit motility or invasion. | [1][2][3] |
| Effect on Cell Viability/Proliferation | No discernible effect on MDA-MB-231 cell proliferation. | Drastic reduction in the number of S2-013 and BxPC3 cells. | [1][2][3] |
| Effect on FGF23 Cleavage | Dose-dependent increase in the cleavage of FGF23, with a half-max effect at 14 µM. | Not reported. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparison.
Protocol 1: this compound Treatment of Cancer Cells and Invasion Assay
1. Cell Culture:
-
MDA-MB-231 breast cancer cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
2. This compound Preparation:
-
This compound is dissolved in a suitable solvent like DMSO to create a stock solution.
-
The stock solution is further diluted in culture medium to the desired final concentration (e.g., 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration.
3. Matrigel Invasion Assay:
-
Transwell inserts (8.0 µm pore size) are coated with Matrigel (a reconstituted basement membrane extract) and allowed to solidify.[5][6][7]
-
The lower chamber of the transwell plate is filled with medium containing a chemoattractant, such as 10% FBS.[8][9]
-
Cells are serum-starved, harvested, and resuspended in serum-free medium.
-
The cell suspension is added to the upper chamber of the Matrigel-coated inserts.
-
This compound or vehicle control is added to both the upper and lower chambers.[8][9]
-
The plate is incubated for 24-48 hours to allow for cell invasion.
-
After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed with methanol and stained with a solution like crystal violet or Trypan blue.[8][9]
-
The number of stained, invaded cells is quantified by microscopy.
Protocol 2: siRNA-mediated Knockdown of ppGalNAc-T3 and Western Blot Analysis
1. siRNA Transfection:
-
Pancreatic cancer cells (S2-013 or BxPC3) are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.[10]
-
siRNA duplexes targeting GALNT3 and a non-targeting control siRNA are diluted in serum-free medium.[10]
-
A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a separate tube of serum-free medium.[11]
-
The diluted siRNA and transfection reagent are combined and incubated at room temperature to allow for the formation of siRNA-lipid complexes.[10]
-
The cell culture medium is replaced with fresh, antibiotic-free medium.
-
The siRNA-lipid complexes are added to the cells.
-
Cells are incubated for 48-72 hours to allow for gene silencing.[12]
2. Western Blot Analysis for ppGalNAc-T3 Knockdown:
-
After incubation, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.[13][14]
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are mixed with Laemmli buffer and boiled to denature the proteins.
-
The protein samples are separated by size using SDS-PAGE.
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[13][14]
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13][14]
-
The membrane is incubated with a primary antibody specific for ppGalNAc-T3 overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][14]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as an antibody against GAPDH or β-actin, is used to ensure equal protein loading.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: ppGalNAc-T3's role in cancer cell invasion and metastasis.
Caption: Regulation of FGF23 activity by ppGalNAc-T3-mediated O-glycosylation.
Caption: Comparative experimental workflows for this compound and siRNA.
Conclusion and Recommendations
The choice between this compound and siRNA for targeting ppGalNAc-T3 is highly dependent on the specific research question and experimental design.
This compound is recommended for:
-
Acute and reversible inhibition: Its direct enzymatic inhibition allows for rapid effects and the potential for washout experiments.
-
Dose-response studies: The concentration of this compound can be easily titrated to study the dose-dependent effects of ppGalNAc-T3 inhibition.
-
In vivo studies: As a small molecule, this compound has the potential for development as a therapeutic agent and has been tested in mice.[4]
siRNA is recommended for:
-
Highly specific target validation: When properly designed and controlled, siRNA offers a high degree of specificity for the GALNT3 gene, confirming that the observed phenotype is a direct result of reduced ppGalNAc-T3 expression.
-
Longer-term studies: The effects of siRNA-mediated knockdown can persist for several days, making it suitable for studies requiring sustained target suppression.
For a comprehensive understanding of ppGalNAc-T3 function, a combinatorial approach utilizing both this compound and siRNA would be most powerful. This dual strategy would allow for the validation of on-target effects and provide a more complete picture of the biological consequences of ppGalNAc-T3 inhibition. Researchers should carefully consider the advantages and limitations of each approach to select the most appropriate tool for their scientific inquiry.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. snapcyte.com [snapcyte.com]
- 3. Overexpression of GalNAc-transferase GalNAc-T3 Promotes Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 9. elifesciences.org [elifesciences.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. ptglab.com [ptglab.com]
Assessing the Long-Term Effects of T3Inh-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of T3Inh-1, a first-in-class selective inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). As the landscape of therapeutic strategies targeting glycosylation evolves, this document serves as a vital resource for understanding the performance of this compound, its potential long-term effects, and its position relative to other O-glycosylation inhibition strategies.
Introduction to this compound and the Role of ppGalNAc-T3
O-glycosylation, the process of adding sugar molecules to proteins, is a critical post-translational modification that fine-tunes the function of numerous proteins. The polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) family of enzymes initiates this process. Dysregulation of specific ppGalNAc-T isoforms is implicated in various diseases, including cancer and metabolic disorders.[1]
This compound is a selective, small-molecule inhibitor of ppGalNAc-T3.[2][3] This isoform plays a key role in pathways associated with cancer cell invasiveness and the regulation of fibroblast growth factor 23 (FGF23), a hormone involved in phosphate homeostasis.[2][3] This guide delves into the experimental data supporting the mechanism and efficacy of this compound, offering a comparative perspective for researchers in the field.
Performance Data of this compound
The following tables summarize the key quantitative data on the in vitro and cellular activity of this compound.
Table 1: In Vitro Inhibition of ppGalNAc-T Isoforms by this compound
| Enzyme Target | IC50 (µM) | Notes |
| ppGalNAc-T3 | 7 | Potent and selective inhibition.[2] |
| ppGalNAc-T2 | Undetectable | Demonstrates high selectivity over this isoform.[2] |
| ppGalNAc-T6 | Undetectable | Shows selectivity against the most closely related isozyme to ppGalNAc-T3.[1] |
Table 2: Kinetic Parameters of this compound Inhibition on ppGalNAc-T3
| Substrate | This compound (µM) | Vmax (% of control) | Km (µM) | Ki (µM) |
| Peptide (EA2) | 0 | 100 | 173.7 | - |
| 7.5 | 82 | 208.4 | 9.9 | |
| 15 | 36 | 210.3 | ||
| UDP-GalNAc | 0 | 100 | 74.9 | - |
| 7.5 | 71 | 153.4 | 2.9 | |
| 15 | 56 | 448.3 | ||
| Data indicates a mixed-mode of inhibition, with this compound decreasing Vmax and increasing Km.[3] |
Table 3: Cellular Activity of this compound
| Assay | Cell Line | Effect | IC50 / Effective Concentration |
| T3 Sensor Activation | HEK cells | Selective activation of T3 sensor over T2 sensor | Apparent IC50 of 12 µM[2] |
| Cancer Cell Migration | MDA-MB-231 | >80% inhibition | 5 µM[2][3] |
| Cancer Cell Invasion | MDA-MB-231 | 98% inhibition | 5 µM[2][3] |
| FGF23 Cleavage | HEK cells | Increased ratio of cleaved/intact FGF23 | Half-max effect at 14 µM[3] |
Comparative Landscape: this compound vs. Other O-Glycosylation Inhibition Strategies
Direct, isoform-selective inhibitors of ppGalNAc-T3 other than this compound are not yet widely reported in the literature, making a head-to-head comparison challenging. However, this compound can be compared to other broader strategies for inhibiting O-glycosylation.
Table 4: Comparison of O-Glycosylation Inhibition Strategies
| Strategy | Example Compound(s) | Mechanism of Action | Selectivity | Key Limitations |
| Selective ppGalNAc-T Isoform Inhibition | This compound | Selective, mixed-mode inhibition of ppGalNAc-T3.[3] | High for ppGalNAc-T3 over T2 and T6.[1][2] | Full off-target profile and long-term in vivo effects are still under investigation.[3] |
| Pan-ppGalNAc-T Inhibition | Luteolin | Competitive inhibitor of multiple ppGalNAc-T isoforms.[4] | Broad, inhibits ppGalNAc-T2, T3, T6, T10, and T14.[4] | Lack of isoform specificity may lead to broader biological effects and potential toxicity. |
| Inhibition of O-glycan Elongation | Benzyl-N-acetyl-α-galactosaminide (Benzyl-α-GalNAc) | Acts as a decoy substrate, blocking the extension of O-glycans.[3][5] | Non-specific to initiating enzyme. | Requires high (millimolar) concentrations, which can be toxic.[3] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action on FGF23 Cleavage
This compound inhibits the ppGalNAc-T3-mediated glycosylation of Fibroblast Growth Factor 23 (FGF23). This glycosylation normally protects FGF23 from cleavage. By inhibiting this process, this compound promotes the cleavage of FGF23 into its inactive N-terminal and C-terminal fragments.[2][3] An increase in the ratio of cleaved to intact FGF23 is a key indicator of this compound activity.[2][3]
Caption: Mechanism of this compound-induced FGF23 cleavage.
Experimental Workflow for In Vitro ppGalNAc-T3 Inhibition Assay
The in vitro activity of this compound is determined using a glycosyltransferase assay, such as the UDP-Glo™ Glycosyltransferase Assay. This assay measures the amount of UDP produced, which is directly proportional to the enzyme's activity.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 4. The small molecule luteolin inhibits N-acetyl-α-galactosaminyltransferases and reduces mucin-type O-glycosylation of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
T3Inh-1: A Precision Tool for Interrogating O-Glycosylation
A Comparative Guide to Modulating Global Glycosylation Patterns
For researchers, scientists, and drug development professionals investigating the intricate world of glycosylation, the advent of specific inhibitors for individual glycosyltransferases represents a significant leap forward. T3Inh-1, a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3), offers an unprecedented opportunity to dissect the roles of this specific enzyme in health and disease. This guide provides a comprehensive comparison of this compound with other molecules used to modulate glycosylation, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Performance Comparison: this compound and Alternatives
This compound stands out for its high selectivity for ppGalNAc-T3, an enzyme responsible for initiating mucin-type O-glycosylation on a specific subset of proteins. This specificity contrasts with broader-acting compounds that affect larger families of enzymes or entire glycosylation pathways, often leading to more widespread cellular effects. The following tables summarize the quantitative performance of this compound against other relevant glycosylation inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 / Effective Concentration | Key Cellular Effects | Limitations |
| This compound | ppGalNAc-T3 | Mixed-mode inhibition of ppGalNAc-T3 activity[1][2] | In vitro IC50: 7 µM[1][2]Cell-based IC50: 12 µM[1][2] | Inhibits cancer cell invasion[1][2], promotes FGF23 cleavage[1][2] | Limited to targeting a single ppGalNAc-T isoform |
| Luteolin | Pan-ppGalNAc-T inhibitor | Peptide/protein-competitive inhibition[3][4] | In vitro IC50 (against ppGalNAc-T2): 15 µM[3][5] | Reduces O-glycosylation of amyloid precursor protein (APP)[3][4] | Lacks isoform specificity |
| Benzyl-α-GalNAc | O-glycan elongation | Acts as a decoy substrate, inhibiting the extension of O-glycans[6][7] | Effective concentration: 2-4 mM[6] | Inhibits mucin synthesis and sialylation[7][8] | High concentrations can be toxic, does not inhibit initiation |
| Tunicamycin | N-linked glycosylation | Blocks the first step of N-linked glycosylation (GlcNAc-1-P transfer to dolichol-P) | Effective concentration: Varies by cell type | Induces ER stress, inhibits viral envelope glycoprotein synthesis | Global inhibitor of N-linked glycosylation, high toxicity |
| Kifunensine | N-linked glycan processing | Inhibits α-mannosidase I in the ER, leading to high-mannose N-glycans | Effective concentration: Varies by cell type | Alters glycoprotein processing, can enhance antibody-dependent cell-mediated cytotoxicity | Affects a broad range of glycoproteins |
| Thiamet-G | O-GlcNAcase (OGA) | Inhibits the removal of O-GlcNAc from nuclear and cytoplasmic proteins | Effective concentration: Varies by cell type | Increases overall O-GlcNAcylation, affects signaling pathways | Does not directly inhibit O-glycosylation in the secretory pathway |
Table 1: Comparative Performance of Glycosylation Inhibitors. This table provides a side-by-side comparison of this compound with other molecules used to modulate different aspects of glycosylation.
Experimental Data Summary
The efficacy of this compound has been demonstrated in a variety of in vitro and cell-based assays. The following tables present a summary of key quantitative data from published studies.
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| In vitro ppGalNAc-T Activity | Purified ppGalNAc-T2, T3, T6 | 0 - 50 µM | IC50 for ppGalNAc-T3 = 7 µM; No detectable inhibition of ppGalNAc-T2 or T6 | [1][2] |
| Cell-based Sensor Activation | HEK cells with T2 or T3 sensors | 0 - 50 µM | Apparent IC50 for T3 sensor = 12 µM; Little to no activity on T2 sensor | [1][2] |
| Cell Migration | MDA-MB-231 | 5 µM | >80% inhibition of cell migration | [1][2] |
| Cell Invasion | MDA-MB-231 | 5 µM | 98% inhibition of cell invasion | [1][2] |
| Cell Proliferation | HEK, MDA-MB-231 | Up to 50 µM | No discernible effect on cell proliferation | [1] |
Table 2: Quantitative Effects of this compound in Key Experiments. This table summarizes the dose-dependent effects of this compound in various cellular and biochemical assays.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for the key experiments cited.
In Vitro ppGalNAc-T Activity Assay
This assay measures the enzymatic activity of purified ppGalNAc-transferases and the inhibitory effect of compounds like this compound.
Materials:
-
Purified recombinant ppGalNAc-T enzymes (e.g., T2, T3, T6)
-
UDP-GalNAc (donor substrate)
-
Peptide substrate (e.g., a mucin-derived peptide)
-
This compound or other inhibitors
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MnCl2)
-
Detection reagent (e.g., UDP-Glo™ Assay kit)
-
White, opaque microplates
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, peptide substrate, and the purified ppGalNAc-T enzyme in the wells of a microplate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the reaction by adding UDP-GalNAc to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of UDP produced using a detection reagent like UDP-Glo™, which converts UDP to ATP, subsequently generating a luminescent signal via luciferase.
-
Quantify the luminescence using a plate reader. The signal is inversely proportional to the ppGalNAc-T activity.
-
Calculate the IC50 value for the inhibitor by plotting the enzyme activity against the inhibitor concentration.
Cell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key characteristic of metastasis, and how this is affected by inhibitors.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8.0 µm pore size)
-
Basement membrane matrix (e.g., Matrigel®)
-
Chemoattractant (e.g., fetal bovine serum)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
Procedure:
-
Coat the upper surface of the transwell insert membranes with a thin layer of basement membrane matrix and allow it to solidify.
-
Seed the cancer cells in serum-free medium into the upper chamber of the transwell inserts. Include different concentrations of this compound or a vehicle control in the cell suspension.
-
Add medium containing a chemoattractant to the lower chamber of the transwell.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a staining solution.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells under a microscope.
-
Compare the number of invading cells in the presence and absence of the inhibitor to determine the percentage of inhibition.
FGF23 Cleavage Assay
This assay is used to determine the ratio of intact versus cleaved Fibroblast Growth Factor 23 (FGF23) in cell culture supernatants or biological fluids, which is regulated by ppGalNAc-T3-mediated O-glycosylation.
Materials:
-
Cell line engineered to express FGF23
-
Cell culture medium
-
This compound
-
ELISA kits for detecting intact FGF23 and total FGF23 (C-terminal fragments)
-
Microplate reader
Procedure:
-
Culture the FGF23-expressing cells in the presence of varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Use two different ELISA kits to measure the concentration of FGF23 in the supernatant:
-
An "intact" FGF23 ELISA that uses two antibodies recognizing epitopes on either side of the furin cleavage site. This assay only detects the full-length, uncleaved FGF23.
-
A "C-terminal" FGF23 ELISA that uses two antibodies recognizing epitopes within the C-terminal fragment. This assay detects both intact and cleaved FGF23.
-
-
Calculate the concentration of cleaved FGF23 by subtracting the intact FGF23 concentration from the total (C-terminal) FGF23 concentration.
-
Determine the ratio of cleaved to intact FGF23 at different inhibitor concentrations to assess the effect of this compound on FGF23 processing.
Visualizing the Impact of this compound
To provide a clearer understanding of the biological context in which this compound operates, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Figure 1: FGF23 Processing and Signaling Pathway. This diagram illustrates how ppGalNAc-T3-mediated O-glycosylation protects FGF23 from cleavage, leading to the secretion of intact, active FGF23. This compound inhibits ppGalNAc-T3, promoting FGF23 cleavage and reducing its downstream signaling in the kidney.
Figure 2: Role of ppGalNAc-T3 in Cancer Cell Invasion. This diagram shows the proposed mechanism by which upregulated ppGalNAc-T3 in cancer cells leads to aberrant O-glycosylation of cell surface proteins, which in turn promotes cell invasion. This compound can block this process by inhibiting ppGalNAc-T3.
References
- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 3. The small molecule luteolin inhibits N-acetyl-α-galactosaminyltransferases and reduces mucin-type O-glycosylation of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule luteolin inhibits N-acetyl-α-galactosaminyltransferases and reduces mucin-type O-glycosylation of amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mucin synthesis by benzyl-alpha-GalNAc in KATO III gastric cancer and Caco-2 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl-alpha-GalNAc inhibits sialylation of O-glycosidic sugar chains on CD44 and enhances experimental metastatic capacity in B16BL6 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for T3Inh-1
For Research Use Only. Not for use in diagnostic procedures.
This document provides crucial safety and logistical information for the proper handling and disposal of T3Inh-1, a potent and selective ppGalNAc-T3 inhibitor.[1][2][3][4] Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. An SDS for this compound is available from suppliers such as MedchemExpress and TargetMol Chemicals Inc.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Storage: Store this compound in a tightly sealed, clearly labeled container.[5][6] For stock solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[2][7]
Chemical Waste Characterization
All waste containing this compound must be treated as hazardous chemical waste.[8] This includes pure, unused this compound, contaminated solutions, and any materials used for spill cleanup. The Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[9]
| Waste Stream | Hazard Classification | Container Type | Notes |
| Solid this compound | Toxic, Chemical Hazard | Sealable, compatible container (e.g., original vial) | Do not dispose of in regular trash.[6][10] |
| Solutions in Organic Solvents | Toxic, Flammable (solvent-dependent) | Chemically resistant, sealed container | Segregate halogenated and non-halogenated solvent waste.[11] |
| Aqueous Solutions | Toxic, Chemical Hazard | Leak-proof, sealed container | Do not dispose of down the drain.[6][8] |
| Contaminated Labware (pipette tips, etc.) | Toxic, Chemical Hazard | Designated solid hazardous waste container | Keep solid and liquid waste separate.[5] |
| Contaminated PPE | Toxic, Chemical Hazard | Designated solid hazardous waste container | --- |
Step-by-Step Disposal Protocol
The guiding principle for laboratory waste is to have a disposal plan in place before any experiment begins.[11] Never dispose of this compound or its contaminated materials in regular trash or down the sewer system.[6][9]
Step 1: Segregation of Waste Proper segregation is critical to prevent dangerous reactions.[12]
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, sealed container labeled "Hazardous Waste."[12]
-
Liquid Waste:
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container for incineration.[13]
Step 2: Waste Accumulation and Storage
-
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][12] This could be a labeled section of a benchtop or a chemical fume hood.[12]
-
Ensure all waste containers are securely capped except when adding waste.[6][12]
-
Use secondary containment, such as a tray, for all liquid waste containers to mitigate spills.[6][11]
Step 3: Labeling Hazardous Waste Properly label every waste container. The label must include:
-
The words "Hazardous Waste"[12]
-
The full chemical name(s) of the constituents (e.g., "this compound in Dimethyl Sulfoxide"). Avoid abbreviations or formulas.[12]
-
The associated hazards (e.g., "Toxic," "Flammable").[12]
-
The date the container became full.[12]
Step 4: Arranging for Disposal
-
Once a waste container is full, it must be removed from the SAA within three days.[12]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6] Do not attempt to transport or dispose of the waste yourself.
Step 5: Decontamination of Empty Containers
-
To be considered "empty," a container must be thoroughly emptied of its contents.[6]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[6] For acutely hazardous materials, triple rinsing is required, with all rinsate collected as hazardous waste.[11]
-
After proper rinsing and drying, deface or remove the original label before disposing of the container in the appropriate glass or solid waste stream.[6][8]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ppGalNAc-T3 Inhibitor | TargetMol [targetmol.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. acs.org [acs.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Operational Protocols for Handling T3Inh-1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of T3Inh-1.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective inhibitor of ppGalNAc-T3. While research indicates that this compound has shown no toxic side effects in murine models or on HEK cell proliferation, it is imperative that researchers treat this and all research-grade small molecules with a high degree of caution to minimize exposure and ensure a safe laboratory environment.[1][2] The following guidelines are based on best practices for handling potent, biologically active compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly accessible at the time of this document's creation.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to prevent accidental exposure through inhalation, skin contact, or ingestion. The required level of PPE varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Disposable or dedicated non-absorbent lab coat.- Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles or face shield.- Lab Coat: Standard laboratory coat.- Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. |
Operational Plan: Handling and Experimental Use
A clear and structured operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Experimental Workflow
The following diagram outlines a standard workflow for handling this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
